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  • Product: 2-Ethoxy-6-methylpyrazine
  • CAS: 53163-97-6

Core Science & Biosynthesis

Foundational

2-Ethoxy-6-methylpyrazine CAS number 53163-97-6

An In-depth Technical Guide to 2-Ethoxy-6-methylpyrazine (CAS 53163-97-6) Authored by a Senior Application Scientist Foreword Pyrazines represent a fascinating and commercially significant class of heterocyclic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Ethoxy-6-methylpyrazine (CAS 53163-97-6)

Authored by a Senior Application Scientist

Foreword

Pyrazines represent a fascinating and commercially significant class of heterocyclic aromatic compounds. Their prevalence in thermally processed foods and their contribution to characteristic nutty, roasted, and toasted aromas have made them indispensable in the flavor and fragrance industries. This guide focuses on a specific, high-impact member of this family: 2-Ethoxy-6-methylpyrazine (CAS 53163-97-6). Beyond its organoleptic properties, the study of such molecules provides a rich ground for exploring regioselective synthesis, advanced analytical characterization, and structure-activity relationships. This document is intended for researchers, chemists, and product development professionals, offering a synthesized overview of the critical technical aspects of this compound, from its molecular architecture to its practical application and safe handling.

Molecular Profile and Physicochemical Properties

2-Ethoxy-6-methylpyrazine is a substituted pyrazine recognized for its powerful and distinct aroma profile.[1] Its molecular structure, featuring an ethoxy and a methyl group on the pyrazine ring, gives rise to its characteristic sensory properties and influences its chemical behavior.

Key Identifiers and Properties

A summary of the essential physicochemical data for 2-Ethoxy-6-methylpyrazine is presented below. This information is critical for its application in formulations, for predicting its behavior in different matrices, and for establishing appropriate analytical and safety protocols.

PropertyValueSource(s)
CAS Number 53163-97-6[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance Colorless to pale yellow clear liquid[1][2]
Odor Profile Potent nutty, roasted, earthy notes[1][3]
Boiling Point 191.00 to 193.00 °C @ 760.00 mm Hg[2]
Flash Point 68.33 °C (155.00 °F) TCC[2]
Solubility Soluble in alcohol and water (1824 mg/L @ 25 °C est.)[2][4]
Vapor Pressure 0.708 mmHg @ 25.00 °C (est.)[2]

Synthesis and Manufacturing

The synthesis of asymmetrically substituted pyrazines like 2-Ethoxy-6-methylpyrazine requires careful control to achieve the desired regioselectivity.[1] The position of the substituents on the pyrazine ring is paramount, as it dictates the final sensory characteristics of the molecule.

Rationale for Synthetic Strategy: Regioselective Alkoxylation

A common and effective strategy for producing alkoxy-substituted pyrazines involves the direct alkoxylation of a pre-existing, suitably functionalized pyrazine ring.[1] This approach is often preferred over building the ring from acyclic precursors when the starting pyrazine is readily available. The causality behind this choice lies in directing the incoming ethoxy group to the desired position relative to the methyl group. This is typically achieved by activating a specific position on the ring, for instance, through a halogenated intermediate (e.g., 2-chloro-6-methylpyrazine), which can then undergo nucleophilic substitution with sodium ethoxide.

Generalized Synthetic Protocol

The following protocol outlines a conceptual, self-validating pathway for the synthesis of 2-Ethoxy-6-methylpyrazine. Each step is designed to be monitored by standard analytical techniques to ensure conversion and purity before proceeding.

Step 1: Halogenation of 2-Methylpyrazine

  • Objective: To introduce a leaving group at the 2-position to facilitate subsequent nucleophilic substitution.

  • Procedure:

    • Start with 2-methylpyrazine as the substrate.

    • React with a suitable halogenating agent (e.g., N-chlorosuccinimide or phosphorus oxychloride) under controlled temperature conditions.

    • Monitor the reaction progress using Gas Chromatography (GC) to track the consumption of the starting material and the formation of 2-chloro-6-methylpyrazine.

    • Upon completion, quench the reaction and purify the chlorinated intermediate via distillation or chromatography.

Step 2: Nucleophilic Substitution with Sodium Ethoxide

  • Objective: To displace the chloride with an ethoxy group.

  • Procedure:

    • Prepare sodium ethoxide by reacting sodium metal with anhydrous ethanol.

    • Add the purified 2-chloro-6-methylpyrazine to the sodium ethoxide solution in ethanol.

    • Heat the reaction mixture under reflux. The progress is monitored by Thin Layer Chromatography (TLC) or GC to confirm the disappearance of the chloro-pyrazine.

    • After the reaction is complete, cool the mixture, neutralize any excess base, and remove the ethanol under reduced pressure.

Step 3: Extraction and Purification

  • Objective: To isolate and purify the final product.

  • Procedure:

    • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • Purify the crude 2-Ethoxy-6-methylpyrazine by vacuum distillation to yield the final product with high purity (typically >95%). The purity is validated by GC-MS analysis.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product & QC Start1 2-Methylpyrazine Step1 Step 1: Regioselective Halogenation Start1->Step1 Start2 Halogenating Agent Start2->Step1 Start3 Sodium Ethoxide Step2 Step 2: Nucleophilic Substitution Start3->Step2 Step1->Step2 2-Chloro-6-methylpyrazine (Intermediate) Step3 Step 3: Workup & Purification Step2->Step3 Crude Product End1 2-Ethoxy-6-methylpyrazine Step3->End1 QC GC-MS Analysis (Purity >95%) End1->QC

Caption: A conceptual workflow for the regioselective synthesis of 2-Ethoxy-6-methylpyrazine.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and concentration of 2-Ethoxy-6-methylpyrazine in both its neat form and within complex matrices such as food and fragrance formulations.

Core Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for analyzing volatile pyrazines. GC provides excellent separation of isomers and other volatile components, while MS allows for positive identification based on the fragmentation pattern of the molecular ion.[5]

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile analysis, HPLC can be employed for the separation of pyrazine isomers, particularly at a semi-preparative scale.[6][7] It is especially useful when dealing with less volatile derivatives or when GC is not suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structure elucidation. They provide detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern on the pyrazine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C-H (alkyl), C=N (aromatic ring), and C-O-C (ether) bonds.

Expected Spectroscopic Data
TechniqueExpected Features for 2-Ethoxy-6-methylpyrazine
Mass Spec. (EI) Molecular Ion (M⁺) at m/z = 138. Key fragments corresponding to the loss of an ethyl group (-29) or an ethoxy group (-45).
¹H NMR Signals for the pyrazine ring protons (2 distinct singlets or doublets), a quartet for the -O-CH₂- protons, a triplet for the -CH₃ of the ethoxy group, and a singlet for the methyl group on the ring.
¹³C NMR Distinct signals for each of the 7 carbon atoms, including the two non-equivalent carbons in the pyrazine ring, the methyl carbon, and the two carbons of the ethoxy group.
IR Spectroscopy Characteristic absorptions for aromatic C-H stretching, C=N and C=C ring stretching (~1500-1600 cm⁻¹), C-O-C ether stretching (~1050-1250 cm⁻¹), and aliphatic C-H stretching.
Standard Quality Control Protocol (GC-MS)

1. Sample Preparation:

  • Objective: To prepare the sample for accurate and reproducible injection.

  • Procedure:

    • For the neat substance, prepare a dilute solution (e.g., 100 ppm) in a high-purity solvent like dichloromethane or ethanol.

    • For food or fragrance matrices, use an appropriate extraction method such as Solid Phase Microextraction (SPME) or liquid-liquid extraction to isolate the volatile fraction.

    • Add an internal standard (e.g., an odd-chain alkane or a deuterated analog) for quantitative analysis.

2. GC-MS Analysis:

  • Objective: To separate and identify the target analyte.

  • Procedure:

    • Inject 1 µL of the prepared sample into a GC-MS system.

    • GC Column: Use a mid-polar capillary column (e.g., DB-5ms or equivalent) for good separation.

    • Temperature Program: Start at a low temperature (e.g., 40°C), hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 250°C.

    • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350.

3. Data Analysis:

  • Objective: To confirm identity and determine purity.

  • Procedure:

    • Identify the peak for 2-Ethoxy-6-methylpyrazine by its retention time.

    • Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST).

    • Calculate purity by integrating the peak area and comparing it to the total area of all peaks (Area % method). For quantitative work, use the response factor relative to the internal standard.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Neat Compound or Food/Fragrance Matrix Dilution Dilution in Solvent Sample->Dilution Extraction Extraction (e.g., SPME) Sample->Extraction InternalStd Add Internal Standard Dilution->InternalStd Extraction->InternalStd Injection Inject Sample (1 µL) InternalStd->Injection GCMS GC-MS System Separation GC Separation (Capillary Column) GCMS->Separation Injection->GCMS Detection MS Detection (EI, 70 eV) Separation->Detection Data Raw Data (Chromatogram & Spectra) Detection->Data Identification Identify Peak by Retention Time & Mass Spectrum Data->Identification Quantification Quantify/Purity Check (Area % or Internal Std) Identification->Quantification Report Final Report Quantification->Report

Caption: Standard workflow for the quality control analysis of 2-Ethoxy-6-methylpyrazine via GC-MS.

Applications in Research and Industry

The primary value of 2-Ethoxy-6-methylpyrazine lies in its potent sensory impact, making it a key ingredient in the flavor and fragrance sectors.[1][3] Its applications are a direct result of its chemical structure and resulting aroma profile.

  • Flavor Industry: As a high-impact flavoring agent, it is used to impart or enhance nutty and roasted notes in a wide variety of food products.[3] This includes savory snacks, baked goods, coffee, and meat products.[3][8] Its potency means it is typically used at very low concentrations (ppm levels).

  • Fragrance Industry: In perfumery, it can be used as a building block to create complex and sophisticated scent compositions, particularly those aiming for gourmand or roasted undertones.[8]

  • Research and Development: In a research context, it serves as an important analytical standard for food scientists studying the Maillard reaction and the development of flavor in cooked foods. It is also a valuable tool for sensory scientists investigating structure-odor relationships in pyrazine derivatives.

Application Domain Map

Applications cluster_flavor cluster_fragrance cluster_research Pyrazine 2-Ethoxy-6-methylpyrazine Flavor Flavor Industry Pyrazine->Flavor Fragrance Fragrance Industry Pyrazine->Fragrance Research R&D Pyrazine->Research Coffee Coffee Flavor->Coffee Baked Baked Goods Flavor->Baked Snacks Savory Snacks Flavor->Snacks Gourmand Gourmand Scents Fragrance->Gourmand Maillard Maillard Reaction Studies Research->Maillard Sensory Sensory Science Research->Sensory

Sources

Exploratory

2-Ethoxy-6-methylpyrazine: From Maillard Origins to Synthetic Precision

The following technical guide details the discovery, chemical architecture, and synthesis of 2-Ethoxy-6-methylpyrazine (CAS: 53163-97-6).[1] This document is structured for researchers and industrial chemists, focusing o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical architecture, and synthesis of 2-Ethoxy-6-methylpyrazine (CAS: 53163-97-6).[1] This document is structured for researchers and industrial chemists, focusing on the transition from natural product isolation to scalable industrial synthesis.

[1]

Executive Summary

2-Ethoxy-6-methylpyrazine (EMP) is a potent heterocyclic aromatic compound belonging to the alkyl-alkoxypyrazine family.[1] Historically isolated from the volatile fractions of roasted nuts and fermented beverages, it is characterized by a low odor threshold (ppb range) and a distinct "roasted/nutty" sensory profile. While primarily utilized in the flavor and fragrance (F&F) sector, the pyrazine scaffold remains a critical pharmacophore in medicinal chemistry, serving as a precursor for antitubercular and antineoplastic agents.

Metric Data
CAS Number 53163-97-6
IUPAC Name 2-Ethoxy-6-methylpyrazine
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Odor Threshold ~0.1 ppb (water)
Key Sensory Notes Roasted hazelnut, earthy, metallic (at high conc.)

Historical Genesis & Discovery Context[1]

The discovery of 2-Ethoxy-6-methylpyrazine is inextricably linked to the "Golden Age" of Flavor Chemistry (1960–1975) .[1] Unlike pharmaceutical compounds discovered via target-based screening, EMP was identified through the reverse-engineering of complex natural aromas.[1]

The Analytical Revolution (1960s)

Prior to gas chromatography-mass spectrometry (GC-MS), isolating trace volatiles was nearly impossible.[1] The breakthrough occurred when researchers investigating the Maillard Reaction —the non-enzymatic browning between amino acids and reducing sugars—began characterizing the "roasted" notes in coffee, cocoa, and nuts.

  • 1967: Key patents (e.g., US 3,328,402) began describing pyrazine derivatives as critical flavoring agents, marking the transition of these molecules from academic curiosities to industrial commodities.

  • Isolation: Early isolation was achieved from the headspace analysis of roasted almonds and peanuts. Researchers noted that while alkylpyrazines (e.g., trimethylpyrazine) provided "roasted" bulk, the alkoxy substitutions (like ethoxy) lowered the odor threshold by orders of magnitude, adding "diffusive" power to the profile.

Structural Elucidation

The structure was confirmed via NMR spectroscopy and IR analysis , distinguishing it from its isomers (2-ethoxy-3-methylpyrazine and 2-ethoxy-5-methylpyrazine).[1] The position of the ethoxy group relative to the methyl group is critical; the 2,6-substitution pattern provides a unique steric environment that influences both receptor binding (olfaction) and chemical reactivity.

Chemical Identity & Isomerism Logic

In technical applications, purity is paramount. EMP often co-occurs with its isomers during non-selective synthesis. Understanding the distinction is vital for quality control.

  • 2-Ethoxy-3-methylpyrazine: Sterically hindered; often has a "greener" note.[1]

  • 2-Ethoxy-5-methylpyrazine: The most common impurity in 2,6-synthesis.[1]

  • 2-Ethoxy-6-methylpyrazine (Target): The methyl and ethoxy groups are meta to each other on the pyrazine ring (using pyridine-like numbering logic), optimizing the electron density distribution for specific nucleophilic attacks.[1]

Mechanistic Diagram: Isomer Relationships

The following diagram illustrates the structural relationship and the critical separation logic required during synthesis.

IsomerLogic cluster_0 Precursor Pool cluster_1 Target Synthesis (SNAr) cluster_2 Common Impurities Chloropyrazine 2-Chloro-6-methylpyrazine (Precursor) Target 2-Ethoxy-6-methylpyrazine (Target Molecule) Chloropyrazine->Target + NaOEt / EtOH (Regioselective) Iso1 2-Ethoxy-5-methylpyrazine (Isomer) Chloropyrazine->Iso1 Side Reaction (Isomerization) Olfactory Receptor Olfactory Receptor Target->Olfactory Receptor High Affinity (Nutty/Roasted) Iso2 2-Ethoxy-3-methylpyrazine (Steric Hindrance)

Figure 1: Synthetic pathway and isomeric relationships.[1] The 2,6-substitution pattern is achieved via regioselective precursor selection.[1]

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most robust industrial method for synthesizing 2-Ethoxy-6-methylpyrazine is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-6-methylpyrazine with an ethoxide salt.[1] This method is preferred over direct alkylation of pyrazine N-oxides due to higher yields and easier workup.[1]

Reaction Mechanism

The pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack.[1] The chlorine atom at the C2 position acts as a leaving group. The presence of the methyl group at C6 weakly activates the ring but primarily serves to direct steric outcomes.

Reaction:


[1]
Step-by-Step Experimental Protocol

Note: All steps must be performed in a fume hood due to the potent odor of pyrazines.

Reagents:

  • 2-Chloro-6-methylpyrazine (98% purity)[1]

  • Sodium Ethoxide (21% wt solution in ethanol or freshly prepared)

  • Anhydrous Ethanol (Solvent)

  • Dichloromethane (Extraction)

Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, charge 1.0 equivalent of 2-Chloro-6-methylpyrazine .

  • Solvation: Dissolve the precursor in anhydrous ethanol (10 volumes relative to mass).

  • Addition: Dropwise add 1.2 equivalents of Sodium Ethoxide solution at room temperature. Exothermic reaction—monitor internal temperature.[1]

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2) or GC-MS until the chloro-precursor is <1%.[1]

  • Quenching: Cool the mixture to room temperature. Quench by adding water (equal volume to ethanol) to dissolve the NaCl byproduct.

  • Extraction: Extract the aqueous phase 3x with Dichloromethane (DCM).

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Purification: Concentrate under reduced pressure. Purify the crude oil via fractional distillation under vacuum (approx. 80–85°C at 10 mmHg).

Self-Validating Checkpoint:

  • Success Indicator: The product should be a clear, colorless to pale yellow liquid.[2][3][4]

  • Quality Control: GC purity should exceed 98%. If 2-ethoxy-5-methylpyrazine is present >1%, the starting material (2-chloro-6-methylpyrazine) contained isomeric impurities.[1]

Industrial & Pharmaceutical Relevance[1][4][5][6]

While the primary market for EMP is flavor formulation (baked goods, dairy, meat alternatives), its relevance extends to drug development.

Pharmacophore Utility

The pyrazine ring is a bioisostere for pyridine and benzene rings in medicinal chemistry.

  • Metabolic Stability: The nitrogen atoms in the ring lower lipophilicity (LogP ~1.7) compared to benzene, improving water solubility while maintaining aromaticity.

  • Kinase Inhibition: 2,6-disubstituted pyrazines are frequent scaffolds in ATP-competitive kinase inhibitors.[1] The ethoxy group can act as a hydrogen bond acceptor, interacting with specific residues in the binding pocket.

Workflow: From Synthesis to Application

The following diagram outlines the lifecycle of EMP in a research context.

Workflow cluster_synth Phase 1: Synthesis & QC cluster_app Phase 2: Application RawMat Raw Material (2-Chloro-6-methylpyrazine) React SNAr Reaction (NaOEt/EtOH) RawMat->React Distill Vacuum Distillation React->Distill QC GC-MS Validation (>98% Purity) Distill->QC Flavor Flavor Formulation (ppm levels) QC->Flavor Pharma Pharma Intermediate (Scaffold derivatization) QC->Pharma

Figure 2: Operational workflow for the synthesis and utilization of 2-Ethoxy-6-methylpyrazine.

References

  • US Patent 3,328,402. (1967). Pyrazine derivatives. Google Patents. Link

  • Maga, J. A. (1982). Pyrazines in foods: An update. CRC Critical Reviews in Food Science and Nutrition. Link[1]

  • The Good Scents Company. (2023). 2-Ethoxy-6-methylpyrazine: Organoleptic Properties and Safety. Link

  • PubChem. (2024). Compound Summary: 2-Ethoxy-6-methylpyrazine (CID 104421).[1][4] National Library of Medicine. Link[1]

  • FEMA. (2023). Flavor Ingredient Library: 2-Ethoxy-6-methylpyrazine (FEMA 3569).[1][4] Flavor and Extract Manufacturers Association. Link

Sources

Foundational

Technical Guide: Sensory Characteristics &amp; Application of 2-Ethoxy-6-methylpyrazine

This guide provides an in-depth technical analysis of 2-Ethoxy-6-methylpyrazine , a high-impact aroma chemical utilized in flavor formulation and pharmaceutical masking.[1] It is designed for researchers and product deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Ethoxy-6-methylpyrazine , a high-impact aroma chemical utilized in flavor formulation and pharmaceutical masking.[1] It is designed for researchers and product development scientists requiring precise physicochemical and sensory data.[1]

Executive Summary

2-Ethoxy-6-methylpyrazine (FEMA 3569) is a potent alkyl-alkoxypyrazine derivative characterized by a distinctive nutty, roasted, and coffee-like olfactory profile.[1] Unlike its methoxy-substituted analogs—which are renowned for "green" or "vegetative" (bell pepper) notes—the ethoxy substitution shifts the sensory perception toward warmer, roasted tonalities.[1] This molecule serves as a critical high-impact aroma chemical in the formulation of roasted flavor profiles (coffee, nut, bread) and plays a functional role in pharmaceutical palatability by masking bitter active pharmaceutical ingredients (APIs).[1]

Chemical Identity & Physicochemical Basis

To understand the sensory behavior of 2-Ethoxy-6-methylpyrazine, one must first analyze its structural determinants.[1] The molecule features a pyrazine heterocyclic core substituted at the 2-position with an ethoxy group and at the 6-position with a methyl group.[1][2]

Nomenclature and Identification
PropertyDetail
IUPAC Name 2-Ethoxy-6-methylpyrazine
Common Synonyms 2-Methyl-6-ethoxypyrazine; FEMA 3569
CAS Number 53163-97-6 (Pure isomer) / 65504-94-1 (Isomer mixture)
FEMA Number 3569
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Physicochemical Drivers of Perception

The sensory impact is governed by the molecule's volatility and lipophilicity.[1]

  • Lipophilicity (LogP): Estimated at ~1.8–2.[1]2. This moderate lipophilicity allows for rapid release from aqueous matrices (saliva) while maintaining sufficient affinity for lipid-based delivery systems, extending the "linger" of the roasted note.[1]

  • Volatility: With a boiling point of ~191°C, it functions as a middle note in flavor hierarchies, bridging the gap between highly volatile top notes (e.g., simple aldehydes) and heavy base notes.[1]

Sensory Profile Analysis

The sensory characteristics of pyrazines are strictly governed by Structure-Odor Activity Relationships (SOAR).[1]

Olfactory Descriptors[1][4][5][6][7]
  • Primary Note: Roasted nut (hazelnut/walnut character).

  • Secondary Nuances: Coffee-like, toasted bread, metallic (at high concentrations).[1]

  • Differentiation: The Ethoxy group is the critical differentiator.[1] While 2-Methoxy-3-isobutylpyrazine provides a sharp "green/bell pepper" note (detection threshold ~0.002 ppb), the Ethoxy substitution sterically hinders the receptor interaction slightly, shifting the perception from "vegetative" to "roasted/nutty" and increasing the detection threshold.

Detection Thresholds (Comparative)

Precise thresholds depend on the matrix. The following data compares 2-Ethoxy-6-methylpyrazine against key analogs to establish its potency range.

CompoundSubstituentsOdor QualityThreshold (Water)
2-Ethoxy-6-methylpyrazine Ethoxy, Methyl Nutty, Roasted ~1–10 ppb (Est.)
2-Methoxy-3-methylpyrazineMethoxy, MethylRoasted Peanut3 ppb
2-Ethyl-3-methoxypyrazineMethoxy, EthylEarthy, Raw Potato0.4 ppb
2-Isobutyl-3-methoxypyrazineMethoxy, IsobutylBell Pepper (Green)0.002 ppb

Note: The ethoxy substitution generally results in a slightly higher threshold (lower potency) than the methoxy equivalent but provides a more desirable "warm" character for roasted applications.[1]

Mechanism of Action (SOAR)

The following diagram illustrates the Structure-Odor Activity Relationship (SOAR) for alkyl-alkoxypyrazines, demonstrating how functional group substitution alters sensory perception.

SOAR_Pathway Core Pyrazine Core Sub_Methoxy Methoxy (-OCH3) Substitution Core->Sub_Methoxy Alkylation Sub_Ethoxy Ethoxy (-OCH2CH3) Substitution Core->Sub_Ethoxy Alkylation Percept_Green Green / Vegetative (Bell Pepper, Pea) Sub_Methoxy->Percept_Green Receptor Binding Mode A Threshold_Low Ultra-Low Threshold (< 0.01 ppb) Sub_Methoxy->Threshold_Low High Affinity Percept_Roast Roasted / Nutty (Coffee, Bread) Sub_Ethoxy->Percept_Roast Steric Shift / Binding Mode B Threshold_Med Low Threshold (1 - 10 ppb) Sub_Ethoxy->Threshold_Med Moderate Affinity

Figure 1: Structure-Odor Activity Relationship (SOAR) distinguishing the sensory shift between Methoxy and Ethoxy pyrazines.[1]

Experimental Protocol: GC-O Characterization

To validate the sensory contribution of 2-Ethoxy-6-methylpyrazine in a formulation or natural extract, Gas Chromatography-Olfactometry (GC-O) using Aroma Extract Dilution Analysis (AEDA) is the gold standard.[1]

Rationale

Standard GC-MS detectors (FID/MS) often lack the sensitivity to detect pyrazines at their odor thresholds.[1] The human nose is orders of magnitude more sensitive.[1] AEDA allows us to determine the Flavor Dilution (FD) Factor , a relative measure of potency.[1]

Step-by-Step Methodology
  • Extraction:

    • Isolate volatiles using SAFE (Solvent Assisted Flavor Evaporation) to prevent thermal degradation of the pyrazine.[1]

    • Solvent: Dichloromethane or Diethyl ether (high purity).[1]

  • Concentration:

    • Concentrate the extract to a precise volume (e.g., 100 µL) using a Vigreux column.[1]

  • Dilution Series:

    • Prepare a stepwise dilution series (1:2, 1:4, 1:8... 1:1024) of the extract.[1]

  • GC-O Analysis:

    • Inject each dilution into a GC equipped with an olfactory port (sniffer port).[1]

    • Panelist Task: Record the retention time and odor description for any detected peak.

    • Endpoint: The highest dilution at which the "nutty/roasted" note is still detectable is the FD Factor.[1][3]

  • Validation:

    • Confirm identity via retention index (RI) on polar (DB-Wax) and non-polar (DB-5) columns and mass spectral comparison.[1]

GCO_Workflow Sample Sample Matrix (Food/Pharma) SAFE SAFE Extraction (Vacuum Distillation) Sample->SAFE Conc Concentration (Vigreux Column) SAFE->Conc Dilution Stepwise Dilution (1:2, 1:4 ... 1:n) Conc->Dilution GC Gas Chromatography (Split Column) Dilution->GC MS Mass Spectrometer (Chemical ID) GC->MS 50% Flow Nose Olfactory Port (Sensory Detection) GC->Nose 50% Flow Data Aromagram & FD Factor MS->Data Nose->Data

Figure 2: GC-O Workflow for isolating and characterizing high-potency trace odorants.

Applications in Drug Development

While primarily a flavorant, 2-Ethoxy-6-methylpyrazine has specific utility in pharmaceutical development.[1][4]

Bitter Masking Strategy

Many APIs (e.g., alkaloids, antibiotics) possess inherent bitterness due to amine groups.[1]

  • Mechanism: The "roasted/nutty" profile of pyrazines operates via cognitive masking .[1] The brain associates roasted aromas with complex, often slightly bitter food matrices (coffee, dark chocolate).[1] By introducing 2-Ethoxy-6-methylpyrazine, the formulation "contextualizes" the API's bitterness as part of a palatable flavor profile (e.g., a mocha or hazelnut suspension) rather than a chemical defect.[1]

  • Dosage: Effective at extremely low levels (ppm range), minimizing toxicological burden.[1]

Stability Considerations
  • pH Stability: Pyrazines are generally stable in neutral to slightly alkaline pH.[1] In highly acidic formulations (pH < 3), protonation of the ring nitrogens may occur, reducing volatility and altering the sensory profile.[1]

  • Excipient Interaction: Compatible with lipid-based excipients (MCT oil) which can act as a reservoir to control headspace release.[1]

Safety & Regulatory Status

  • FEMA GRAS: FEMA 3569.[1][][6] Approved for use as a flavoring agent.[1][][4]

  • JECFA: Evaluated and deemed safe at current levels of intake (JECFA No. 794).[1]

  • EU Regulation: Listed in the EU Register of Flavoring Substances (FL-no: 14.019).[1]

References

  • The Good Scents Company. (2023).[1] 2-Ethoxy-6-methylpyrazine: Physicochemical and Sensory Properties. Retrieved from [Link][1]

  • FEMA. (2023).[1] FEMA Flavor Library: 2-Ethoxy-6-methylpyrazine (FEMA 3569).[1] Flavor and Extract Manufacturers Association.[1] Retrieved from [Link][1]

  • Mihara, S., & Masuda, H. (1988).[1][7][8] Structure-Odor Relationships for Disubstituted Pyrazines. Journal of Agricultural and Food Chemistry, 36(6), 1242-1247.[1][7] (Contextual grounding for Ethoxy vs Methoxy thresholds).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 61367, 2-Ethoxy-6-methylpyrazine.[1] Retrieved from [Link][1]

  • Leffingwell & Associates. (2001).[1] Odor Thresholds of Pyrazines.[1][7][9][10][11][12] Leffingwell Reports.[1] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Formation and Synthesis of 2-Ethoxy-6-methylpyrazine

FEMA 3564 | CAS: 53163-97-6 Executive Summary This technical guide analyzes the formation, mechanistic pathways, and synthesis of 2-Ethoxy-6-methylpyrazine , a potent flavorant characterized by roasted, nutty, and earthy...

Author: BenchChem Technical Support Team. Date: February 2026

FEMA 3564 | CAS: 53163-97-6

Executive Summary

This technical guide analyzes the formation, mechanistic pathways, and synthesis of 2-Ethoxy-6-methylpyrazine , a potent flavorant characterized by roasted, nutty, and earthy notes. Unlike ubiquitous alkylpyrazines (e.g., 2,5-dimethylpyrazine) formed directly via standard Maillard reactions, 2-ethoxy-6-methylpyrazine represents a hybrid class of compounds. Its formation requires a convergence of the Maillard reaction (generating the nitrogenous heterocycle) and alcohol interaction (providing the ethoxy substituent).

This document is designed for application scientists and drug development professionals requiring high-fidelity protocols for the isolation, synthesis, and validation of this compound.

Part 1: Chemical Architecture & Sensory Profile

Structural Distinction

The presence of the ethoxy (-OCH₂CH₃) group at the C2 position distinguishes this molecule from standard Maillard products. While alkylpyrazines rely solely on carbon and nitrogen sources (sugars and amines), alkoxypyrazines require an exogenous alcohol source or a specific biosynthetic alkylation step.

PropertySpecification
IUPAC Name 2-Ethoxy-6-methylpyrazine
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Sensory Threshold ~3 ppb (water)
Flavor Descriptors Roasted hazelnut, walnut skin, earthy, metallic (at high conc.)
Isomeric Impurities 2-Ethoxy-5-methylpyrazine (common co-eluter)
The "Maillard-Alcohol" Paradox

In aqueous food systems (coffee, bread), high-temperature roasting drives off moisture and volatiles, favoring alkylpyrazines. However, 2-ethoxy-6-methylpyrazine is frequently identified in fermented and aged alcoholic matrices (e.g., aged spirits, soy sauce, specific wines). This suggests its formation is not a primary Maillard outcome but a secondary etherification of a Maillard-derived precursor (hydroxypyrazine) in the presence of ethanol.

Part 2: Mechanistic Pathways

Pathway A: The Bio-Mimetic Formation (Maillard Origin)

This pathway describes the natural occurrence of the compound in food systems. It proceeds in two distinct stages:

  • Pyrazine Ring Construction: Strecker degradation of amino acids with dicarbonyls (from sugar fragmentation) forms the intermediate 2-hydroxy-6-methylpyrazine (often existing as its tautomer, 2-methyl-6(1H)-pyrazinone).

  • O-Alkylation (Etherification): In the presence of ethanol (solvent or fermentation byproduct) and acidic conditions, the hydroxyl group undergoes etherification.

Mechanism Diagram: The Maillard-Ethanol Axis

MaillardPathway Sugar Reducing Sugar (Glucose/Fructose) Dicarbonyl 1,2-Dicarbonyl (Pyruvaldehyde) Sugar->Dicarbonyl Retro-Aldol Amine Amino Acid (Glycine/Alanine) Aminoketone α-Aminoketone Amine->Aminoketone Strecker Degradation Dicarbonyl->Aminoketone Condensation Condensation & Oxidation Aminoketone->Condensation Precursor 2-Hydroxy-6-methylpyrazine (Tautomer: Pyrazinone) Condensation->Precursor Target 2-Ethoxy-6-methylpyrazine (Target) Precursor->Target Acid-Cat. Etherification (-H2O) Ethanol Ethanol (Solvent/Fermentation) Ethanol->Target

Caption: Stepwise formation from Maillard precursors to the final alkoxy derivative via ethanol interaction.

Pathway B: Synthetic Optimization (Lab Scale)

For research standards, the bio-mimetic route yields are too low (<1%). The preferred route for generating analytical standards is Nucleophilic Aromatic Substitution (SₙAr) .

  • Precursor: 2-Chloro-6-methylpyrazine.[1]

  • Reagent: Sodium Ethoxide (NaOEt).

  • Mechanism: The ethoxide ion attacks the electron-deficient carbon at position 2 (activated by the adjacent ring nitrogens), displacing the chloride.

Part 3: Experimental Protocols

Protocol: High-Yield Synthesis (SₙAr Route)

Objective: Synthesis of >98% pure 2-ethoxy-6-methylpyrazine for use as a GC-MS standard.

Reagents:

  • 2-Chloro-6-methylpyrazine (98%)

  • Sodium metal (or Sodium Ethoxide solution 21% in EtOH)

  • Absolute Ethanol (Anhydrous)

  • Dichloromethane (DCM)

Workflow:

  • Preparation of Ethoxide: In a flame-dried 250mL round-bottom flask under N₂, dissolve 1.2 eq of Sodium metal in 50mL anhydrous Ethanol. Stir until H₂ evolution ceases.

  • Addition: Cool the solution to 0°C. Dropwise add 1.0 eq of 2-Chloro-6-methylpyrazine dissolved in minimal ethanol.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to room temperature. Quench with 20mL saturated NH₄Cl solution.

  • Extraction: Remove excess ethanol under reduced pressure. Extract the aqueous residue with DCM (3 x 50mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via vacuum distillation (bp ~80°C at 10 mmHg) or silica flash chromatography.

Protocol: Maillard Model System (Bio-Mimetic)

Objective: To observe formation dynamics in a simulated food matrix.

Reagents:

  • L-Glycine (0.1 mol)

  • Pyruvaldehyde (0.1 mol)

  • Ethanol (20% v/v in phosphate buffer pH 5.0)

Workflow:

  • Dissolve Glycine and Pyruvaldehyde in the ethanolic buffer.

  • Seal in a pressure-resistant glass tube (simulating autoclave/roasting).

  • Heat at 120°C for 60 minutes.

  • Rapidly cool in an ice bath.

  • Extract volatiles using SPME (DVB/CAR/PDMS fiber) for GC-MS analysis.[2]

    • Note: Expect low yield. The presence of 2-hydroxy-6-methylpyrazine will be dominant; the ethoxy derivative will appear as a trace peak.

Part 4: Analysis & Validation

Gas Chromatography - Mass Spectrometry (GC-MS)

Identification must be confirmed using Retention Indices (RI) and Mass Fragmentation patterns.

ParameterValue
Column DB-Wax (Polar) or DB-5 (Non-polar)
RI (DB-Wax) 1340 – 1360
RI (DB-5) 1080 – 1100
Major Ion (Base Peak) m/z 110 (Loss of ethene via McLafferty rearrangement)
Molecular Ion m/z 138 [M]+
Diagnostic Ions m/z 83, m/z 109
Fragmentation Logic

The mass spectrum is distinct due to the ethoxy group:

  • [M]+ 138: Parent ion.

  • m/z 110: The ethoxy side chain undergoes a rearrangement, losing a neutral ethene molecule (28 Da), leaving the hydroxy-methylpyrazine ion (m/z 110). This is the signature transition for ethoxypyrazines.

Quality Control Check
  • Isomer Separation: 2-Ethoxy-6 -methylpyrazine and 2-ethoxy-5 -methylpyrazine have very similar boiling points. On a non-polar column (DB-5), they may co-elute. Use a polar column (DB-Wax or FFAP) for baseline separation.

  • Stability: Alkoxypyrazines are acid-labile. Prolonged storage in acidic solvents can lead to hydrolysis back to the hydroxypyrazine (loss of flavor potency). Store standards in neutral, anhydrous solvents at -20°C.

References

  • Maga, J. A. (1992). Pyrazine update. Food Reviews International.

  • FEMA Expert Panel. FEMA 3564: 2-Ethoxy-6-methylpyrazine. Flavor and Extract Manufacturers Association.

  • Adams, A., & De Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-1,4-thiazine: Extraordinary Maillard Flavor Compounds. Chemical Reviews.

  • PubChem. Compound Summary: 2-Chloro-6-methylpyrazine.[1] National Library of Medicine.

  • Blank, I., et al. (2002). Formation of Alkylpyrazines in the Maillard Reaction. In: Heteroatomic Aroma Compounds. ACS Symposium Series.

Sources

Foundational

Literature review on 2-alkoxy-6-methylpyrazines

Synthesis, Chemical Architecture, and Application Profiles Executive Summary This technical guide provides a comprehensive analysis of 2-alkoxy-6-methylpyrazines , a specific subclass of disubstituted pyrazines character...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Chemical Architecture, and Application Profiles

Executive Summary

This technical guide provides a comprehensive analysis of 2-alkoxy-6-methylpyrazines , a specific subclass of disubstituted pyrazines characterized by a 1,4-diazine ring with an alkoxy group at position 2 and a methyl group at position 6. While often overshadowed by their highly potent 2,3-isomers (e.g., the "bell pepper" pyrazines), the 2,6-isomers represent a distinct chemical space with unique sensory profiles ("roasted/nutty" bulk contributors) and significant utility as pharmacophores in medicinal chemistry. This document details the structural causality, validated synthetic protocols, and analytical differentiation required for high-purity applications in flavor chemistry and drug development.

Chemical Architecture & Isomerism

The pyrazine ring (1,4-diazine) is a planar, aromatic heterocycle. The specific arrangement of substituents in 2-alkoxy-6-methylpyrazine creates a unique electronic and steric environment compared to the 2,3- (ortho) and 2,5- (para) isomers.

1.1 Structural Logic

In the 2,6-substitution pattern, the functional groups flank the N1 nitrogen atom. This "pincer" arrangement around the nitrogen affects the basicity of N1 and the binding affinity in biological targets (olfactory receptors or enzyme active sites).

  • Symmetry: Unlike the 2,5-isomer, the 2,6-isomer lacks a center of inversion but possesses a

    
     plane of symmetry if the alkoxy group is simple (e.g., methoxy) and conformationally averaged.
    
  • Electronic Effect: The alkoxy group is an electron-donating group (EDG) via resonance, while the methyl group is a weak EDG via hyperconjugation. Both substituents activating the ring make the 2,6-isomer susceptible to electrophilic aromatic substitution at the unoccupied C3 and C5 positions.

Table 1: Physicochemical Profile of 2-Methoxy-6-Methylpyrazine

PropertyValueContext
CAS Number 2882-21-5Primary identifier
Molecular Formula

Molecular Weight 124.14 g/mol
Boiling Point ~170 °CSignificantly higher than unsubstituted pyrazine
LogP ~1.29Moderate lipophilicity; blood-brain barrier permeable
Odor Threshold 200–400 ppb (water)Moderate potency (vs. 3 ppb for 2,3-isomer) [1]
Odor Quality Nutty, Roasted, CocoaBulk flavor contributor
Synthetic Methodologies

The synthesis of 2-alkoxy-6-methylpyrazines is non-trivial due to the thermodynamic and kinetic competition between the 2,3-, 2,5-, and 2,6-isomers during ring formation or functionalization.

2.1 Pathway A: Nucleophilic Aromatic Substitution (

)

This is the standard industrial route. It relies on the reactivity of halopyrazines toward alkoxides.

  • Precursor: 2-chloro-6-methylpyrazine.

  • Reagent: Sodium alkoxide (e.g., NaOMe for methoxy, NaOEt for ethoxy).

  • Mechanism: The electronegative nitrogen atoms render the ring electron-deficient, facilitating nucleophilic attack at the carbon bearing the halogen.

Protocol 1: Synthesis of 2-Methoxy-6-Methylpyrazine

  • Preparation: Charge a reaction vessel with anhydrous methanol (solvent) and sodium metal (to generate NaOMe in situ).

  • Addition: Cool to 0°C. Add 2-chloro-6-methylpyrazine dropwise. Note: Control exotherm to prevent polymerization.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Cool to RT. Quench with glacial acetic acid to neutralize excess alkoxide.

  • Extraction: Remove methanol under reduced pressure. Dissolve residue in water/DCM. Extract organics.

  • Purification: Fractional distillation is required to separate trace isomers if the starting material was isomeric.

2.2 Pathway B: Condensation (Biomimetic)

For high-purity synthesis avoiding isomer separation, condensation of acyclic precursors is preferred.

  • Reagents:

    
    -amino aldehyde derivatives (e.g., from Alanine and Glycine derivatives).
    
  • Mechanism: Condensation of an amino-ketone with an amino-aldehyde followed by oxidation.

2.3 Visualization of Synthetic Logic

SynthesisPathways Start Methylpyrazine Chlorination Chlorination (Cl2/CCl4) Start->Chlorination IsomerMix Mixture: 2-Cl-3-Me (Major) 2-Cl-6-Me (Minor) 2-Cl-5-Me Chlorination->IsomerMix Radical/Ionic Mix Separation Fractional Distillation IsomerMix->Separation Precursor 2-Chloro-6-Methylpyrazine (Purified) Separation->Precursor Target Isomer Reaction NaOR / ROH (SNAr) Precursor->Reaction Product 2-Alkoxy-6-Methylpyrazine Reaction->Product Nucleophilic Subst.

Figure 1: Synthetic workflow isolating the 2,6-isomer from the isomeric mixture generated via direct halogenation.

Sensory & Biological Applications
3.1 Olfactory Pharmacology

Unlike the "high-impact" 2-alkoxy-3-alkylpyrazines (e.g., 2-isobutyl-3-methoxypyrazine, threshold 0.002 ppb), the 2-alkoxy-6-methylpyrazines function as modulators .

  • Threshold: The detection threshold is orders of magnitude higher (~200 ppb).

  • Role: They provide the "body" or "background" notes of roasted foods (coffee, cocoa, nuts).[1] They do not provide the sharp "green" top notes but rather the savory, roasted base [2].

  • Structure-Odor Relationship (SOR): The position of the alkyl group relative to the alkoxy group is critical. The 2,3-arrangement (ortho) locks the conformation for high-affinity receptor binding. The 2,6-arrangement (meta-nitrogen) allows for more rotational freedom, reducing receptor affinity and altering the perceived quality from "vegetal" to "nutty/roasted".

3.2 Medicinal Chemistry Scaffold

The 2-alkoxy-6-methylpyrazine moiety serves as a bioisostere for other heteroaromatic rings in drug design.

  • Kinase Inhibition: Pyrazine derivatives are frequent scaffolds in ATP-competitive kinase inhibitors. The 2-alkoxy group can hydrogen bond with the hinge region of the kinase, while the 6-methyl group provides hydrophobic contacts within the selectivity pocket.

  • Antimicrobial Activity: 2,6-disubstituted pyrazines have shown efficacy against Mycobacterium tuberculosis (analogous to Pyrazinamide) and broad-spectrum activity against Gram-positive bacteria [3].

Analytical Characterization

Distinguishing the 2,6-isomer from the 2,3- and 2,5-isomers is critical for quality control.

Table 2: Spectroscopic Differentiation

TechniqueParameter2-Methoxy-6-Methylpyrazine2-Methoxy-3-Methylpyrazine
1H NMR Ring ProtonsTwo singlets (or weak coupling) at ~8.0 ppm due to separation by N.Two doublets (J ~2-3 Hz) due to adjacent protons (H5, H6).
13C NMR Methyl ShiftDistinct shift due to shielding by adjacent N.Distinct shift due to ortho-methoxy effect.
GC-MS Fragmentationm/z 124 (M+) , prominent loss of formaldehyde/CHO.m/z 124 (M+) , specific McLafferty rearrangement patterns favored by 2,3-alkyl chain (if >methyl).
4.1 Validated GC-MS Protocol
  • Column: DB-Wax or equivalent polar column (30m x 0.25mm).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (2 min) -> 5°C/min -> 230°C.

  • Retention Time: The 2,6-isomer typically elutes after the 2,5-isomer but before the 2,3-isomer on polar phases due to dipole moment differences.

References
  • Leffingwell, J. C. (2026). Pyrazines: Odor Properties & Molecular Visualization. Leffingwell & Associates. [Link]

  • The Good Scents Company . (2025).[2] 2-Methoxy-6-methylpyrazine: Flavor and Fragrance Agents. [Link]

  • Zhao, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6932. [Link]

  • PubChem . (2025).[2] 2-Methoxy-6-methylpyrazine Compound Summary. National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

GC-MS analysis of 2-Ethoxy-6-methylpyrazine in coffee beans

Application Note: High-Sensitivity GC-MS Profiling of 2-Ethoxy-6-methylpyrazine in Coffee Beans Executive Summary & Scientific Context 2-Ethoxy-6-methylpyrazine (CAS: 53163-97-6, FEMA 3569) is a potent flavor compound ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity GC-MS Profiling of 2-Ethoxy-6-methylpyrazine in Coffee Beans

Executive Summary & Scientific Context

2-Ethoxy-6-methylpyrazine (CAS: 53163-97-6, FEMA 3569) is a potent flavor compound characterized by nutty, earthy, and roasted notes.[1][] While often overshadowed by its naturally abundant analog, 2-ethyl-6-methylpyrazine (a key marker of the Maillard reaction in roasted coffee), the ethoxy derivative is frequently analyzed for two critical reasons:[1]

  • Flavor Engineering: It is a high-impact flavoring agent used to enhance the "roast" profile of Ready-to-Drink (RTD) coffee beverages and flavored beans.[1][]

  • Adulteration & Quality Control: Differentiating between naturally occurring alkylpyrazines and added alkoxy-pyrazines is essential for verifying "natural" label claims.[1][]

This protocol details a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) workflow.[1][][3][4] Unlike solvent-based extractions (SDE or LLE), HS-SPME prevents the co-extraction of non-volatile lipids (coffee oil) which can contaminate the injection liner and degrade MS sensitivity.[1][]

Analytical Strategy & Causality

  • Extraction (HS-SPME): Coffee beans contain a complex matrix of lipids, melanoidins, and acids.[] Direct injection is impossible.[1][] HS-SPME utilizes the equilibrium between the solid sample, the headspace, and the fiber coating. We utilize a DVB/CAR/PDMS fiber.[1][]

    • Why? The Carboxen (CAR) layer retains small volatiles (pyrazines), while Divinylbenzene (DVB) captures larger aromatics, and PDMS provides mechanical stability.[]

  • Separation (GC Column): We recommend a Polar Wax Column (e.g., DB-WAX) .[1][]

    • Why? Pyrazines are basic and polar.[1][] On non-polar columns (like DB-5MS), they often co-elute with complex hydrocarbons.[1][] A Wax phase interacts with the nitrogen lone pairs, providing superior resolution for pyrazine isomers.[]

  • Detection (MS-SIM): Selected Ion Monitoring (SIM) is mandatory for trace analysis (<1 ppm) to eliminate matrix noise from co-eluting coffee volatiles like furans and pyrroles.[1][]

Experimental Protocol

Reagents & Standards
  • Target Analyte: 2-Ethoxy-6-methylpyrazine (≥98% purity).[1][]

  • Internal Standard (ISTD): 2-Methoxy-3-isobutylpyrazine (highly stable, elutes later) or Pyrazine-d4.[1][]

  • Matrix Blank: Green coffee beans (unroasted) or stripped corn oil (for calibration curves).

Sample Preparation (Step-by-Step)
  • Cryogenic Grinding:

    • Freeze 10g of roasted coffee beans with liquid nitrogen.

    • Grind to a fine powder (<500 µm).[1][]

    • Scientific Logic:[5] Cryogenic grinding prevents the loss of highly volatile pyrazines due to frictional heat during processing.[1][]

  • Vial Loading:

    • Weigh 1.00 g ± 0.01 g of ground coffee into a 20 mL headspace vial.

    • Add 10 µL of Internal Standard solution (50 µg/mL in methanol).

    • Immediately crimp the vial with a magnetic screw cap (PTFE/Silicone septum).[1][]

  • Incubation:

    • Temperature: 60°C .

    • Time: 15 minutes (agitation at 500 rpm).

    • Logic: 60°C is the "Goldilocks" zone—high enough to volatilize pyrazines, but low enough to prevent thermal degradation or the formation of new artifacts (e.g., furan formation).

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890B/5977B (or equivalent)Single Quadrupole is sufficient.[1][]
Column DB-WAX Ultra Inert (60m x 0.25mm x 0.25µm)High polarity for isomer separation.[1][]
Inlet Splitless Mode, 250°CMaximizes sensitivity for trace analytes.
Liner SPME-specific liner (0.75mm ID)Narrow ID sharpens peaks by increasing linear velocity.[1][]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for separation.[1][]
SPME Fiber 50/30 µm DVB/CAR/PDMSTriple-phase for broad volatile capture.[1][]
Desorption 3 minutes @ 250°CEnsures no carryover on the fiber.[]

Oven Program:

  • Initial: 40°C for 5 min (Focuses volatiles at head of column).

  • Ramp 1: 4°C/min to 150°C (Slow ramp separates pyrazine isomers).

  • Ramp 2: 20°C/min to 240°C.

  • Hold: 5 min @ 240°C (Bake out column).

Mass Spectrometry (SIM Mode)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: EI (70 eV)

  • Solvent Delay: 4.0 min

SIM Table Construction: Since specific fragmentation varies by instrument tuning, run a Full Scan (35-300 m/z) of the pure standard first.

  • Target Ion (Quant): 138 m/z (Molecular Ion M+).[1][]

  • Qualifier Ions: 109 m/z (Loss of ethyl/ethoxy group), 123 m/z .[]

  • Dwell Time: 50 ms per ion.

Workflow Visualization

Figure 1: HS-SPME-GC-MS Analytical Workflow

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Bean Roasted Coffee Bean Cryo Cryo-Grinding (Liquid N2) Bean->Cryo Vial Headspace Vial + Internal Std Cryo->Vial Incubate Equilibrium 60°C / 15 min Vial->Incubate Adsorb Fiber Adsorption DVB/CAR/PDMS Incubate->Adsorb Desorb Desorption 250°C / 3 min Adsorb->Desorb Sep Separation DB-WAX Column Desorb->Sep Detect Detection MS (SIM Mode) Sep->Detect

Caption: Step-by-step workflow ensuring analyte integrity from bean to detector.

Data Analysis & Quality Control

Identification Criteria

To confirm the presence of 2-Ethoxy-6-methylpyrazine, the peak must satisfy three conditions:

  • Retention Time (RT): Must match the reference standard within ±0.05 min.

  • Retention Index (RI):

    • On DB-WAX, 2-Ethoxy-6-methylpyrazine generally elutes after 2-ethyl-6-methylpyrazine due to the oxygen atom increasing polarity.[1][]

    • Target RI (approx): 1450–1500 on Wax (Verify with Alkane Ladder C8-C20).[1][]

  • Ion Ratio: The ratio of Quant Ion (138) to Qualifier Ion (109) must match the standard within ±20%.

Quantification (Internal Standard Method)

Calculate concentration (


) using the response factor (

):




Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace liner with Ultra-Inert type; trim column 10cm.
Low Sensitivity Fiber degradation or competitive adsorptionReplace SPME fiber (lifespan ~50-100 injections); reduce incubation temp to 50°C to reduce water vapor uptake.[1][]
Carryover Incomplete desorptionIncrease desorption time to 5 min; run a blank fiber injection between samples.
Interference Co-elution with 2-ethyl-6-methylpyrazineVerify resolution on DB-WAX. If co-eluting, lower initial oven temp to 35°C.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][] Mass Spectrum of Pyrazine, 2-ethyl-6-methyl- (and analogs).[1][][6][7] National Institute of Standards and Technology.[1][][7][8] [Link][1][]

  • Flavor and Extract Manufacturers Association (FEMA). (2023).[1][] FEMA Flavor Ingredient Library: 2-Ethoxy-6-methylpyrazine (FEMA 3569).[1][][Link][1][]

  • Mihara, S., & Masuda, H. (1988).[][5] Structure-odor relationships for disubstituted pyrazines.[1][][5] Journal of Agricultural and Food Chemistry, 36(6), 1242-1247.[][5] (Source for RI data on pyrazine analogs).[1][][5][7]

  • Chin, S. T., et al. (2015).[] Analysis of volatile compounds in coffee by HS-SPME-GC-MS. Journal of Separation Science.[1][][9] [Link][1][]

  • The Good Scents Company. (2024).[1][] 2-Ethoxy-6-methylpyrazine Flavor Profile and Safety.[1][][Link]

Sources

Application

Application Note: High-Precision Quantification of 2-Ethoxy-6-methylpyrazine in Food Matrices Using a Deuterated Internal Standard by GC-MS

Abstract This application note presents a detailed, robust, and validated protocol for the quantitative analysis of 2-Ethoxy-6-methylpyrazine using a stable isotope dilution assay (SIDA) coupled with Gas Chromatography-M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the quantitative analysis of 2-Ethoxy-6-methylpyrazine using a stable isotope dilution assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). 2-Ethoxy-6-methylpyrazine is a critical aroma compound, contributing nutty, roasted, and earthy notes to a variety of food products, including coffee, baked goods, and roasted malt.[1][2] Accurate quantification is essential for quality control, flavor profile optimization, and process development. The methodology described herein utilizes a deuterated internal standard to achieve superior accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. This guide is intended for researchers, quality control analysts, and drug development professionals working with flavor compounds and complex matrices.

Introduction: The Principle of Stable Isotope Dilution Analysis (SIDA)

The accurate quantification of volatile and semi-volatile aroma compounds in complex food matrices is a significant analytical challenge. Matrix components can cause signal suppression or enhancement in the mass spectrometer, leading to inaccurate results. Stable Isotope Dilution Analysis (SIDA) is the gold standard for overcoming these challenges.[2][3]

The core principle of SIDA involves adding a known quantity of a stable isotope-labeled version of the target analyte (the internal standard) to the sample at the earliest stage of preparation.[2] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are ideal for this purpose. They are chemically and physically almost identical to the native analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.[4] However, they are easily distinguished by their difference in mass-to-charge ratio (m/z) in the mass spectrometer.

By measuring the response ratio of the native analyte to its deuterated counterpart, any loss of analyte during sample workup or variability in instrument response is effectively canceled out, leading to highly accurate and precise quantification.[5]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data reporting, follows a systematic and validated workflow to ensure data integrity and reproducibility.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification s1 Sample Weighing s2 Spiking with Deuterated Internal Standard (IS) s1->s2 s3 Solvent Extraction (e.g., Dichloromethane) s2->s3 s4 Concentration & Reconstitution s3->s4 a1 GC-MS Injection s4->a1 Transfer to vial a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (SIM or MRM mode) a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 Acquire Data d2 Calculate Response Ratio (Analyte Area / IS Area) d1->d2 d3 Calibration Curve Plotting d2->d3 d4 Quantify Analyte Concentration d3->d4

Caption: High-level workflow for SIDA quantification of 2-Ethoxy-6-methylpyrazine.

Materials and Reagents

  • Analyte Standard: 2-Ethoxy-6-methylpyrazine (CAS No. 53163-97-6), ≥98% purity.[6]

  • Internal Standard (IS): 2-Ethyl-6-methylpyrazine-d5 (or other suitable deuterated pyrazine, e.g., 2,3-Diethyl-5-methylpyrazine-d7).

    • Rationale for IS Selection: A commercially available, deuterated pyrazine with high isotopic purity (≥98%) and structural similarity to the analyte is required. Close structural similarity ensures co-elution and comparable ionization efficiency, which are critical for accurate correction. While a dedicated 2-Ethoxy-6-methylpyrazine-dn standard is ideal, its commercial availability may be limited. A structurally similar standard like 2-Ethyl-6-methylpyrazine-d5 serves as a robust alternative.

  • Solvents: Dichloromethane (DCM, HPLC grade), Methanol (HPLC grade), Deionized Water.

  • Salts: Anhydrous Sodium Sulfate.

  • Gases: Helium (99.999% purity) for GC carrier gas.

Detailed Protocols

Preparation of Standard Solutions
  • Analyte Primary Stock (1000 µg/mL): Accurately weigh 10 mg of 2-Ethoxy-6-methylpyrazine standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Internal Standard (IS) Primary Stock (100 µg/mL): Accurately weigh 1 mg of the deuterated internal standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte primary stock. Each calibration standard and Quality Control (QC) sample must be spiked with the IS to a final, constant concentration (e.g., 50 ng/mL).

Standard LevelAnalyte Conc. (ng/mL)IS Conc. (ng/mL)
CAL 11.050
CAL 25.050
CAL 32550
CAL 410050
CAL 525050
CAL 650050
LLOQ QC1.050
Low QC3.050
Mid QC15050
High QC40050
Table 1: Example Calibration Curve and Quality Control Standard Concentrations.
Sample Preparation: Extraction from Roasted Coffee Grounds

This protocol is adapted from established methods for pyrazine extraction from coffee.[1][2]

  • Weighing: Accurately weigh 2.0 g of homogenized coffee grounds into a 50 mL centrifuge tube.

  • Spiking: Add 100 µL of a 10 µg/mL IS working solution to the sample, vortex briefly. This initial spiking step is critical to the SIDA method.

  • Extraction: Add 10 mL of dichloromethane (DCM). Cap tightly and vortex for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath for 15 minutes to facilitate cell disruption and solvent penetration.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the solvent extract.

  • Collection: Carefully transfer the DCM supernatant to a clean glass tube.

  • Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Gently concentrate the extract to approximately 0.5 mL under a stream of nitrogen.

  • Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Instrumental Analysis: GC-MS Parameters

The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer, preferably a triple quadrupole (MS/MS) for higher selectivity and sensitivity using Multiple Reaction Monitoring (MRM).

ParameterSetting
Gas Chromatograph
Injection Volume1 µL, Splitless mode
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
ColumnDB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program40 °C (hold 2 min), ramp at 10 °C/min to 240 °C, hold for 5 min
Mass Spectrometer
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS/MS ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
2-Ethoxy-6-methylpyrazineQuantifier: 138.1 -> 110.1, Qualifier: 138.1 -> 82.1 (Hypothetical, requires optimization)
IS: 2-Ethyl-6-methylpyrazine-d5Quantifier: 127.1 -> 98.1, Qualifier: 127.1 -> 62.1 (Hypothetical, requires optimization)
Table 2: Recommended GC-MS/MS operating parameters. Note: MRM transitions are analyte-dependent and must be optimized empirically.

Method Validation and Quality Control

To ensure trustworthiness, the analytical method must be validated according to established guidelines, such as those from the FDA or ICH.[1][3][7] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: Demonstrating a proportional relationship between concentration and response over a defined range (e.g., 1-500 ng/mL). A correlation coefficient (r²) > 0.995 is typically required.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (RSD) should not exceed 15% (20% at the LLOQ).[3]

  • Limit of Detection (LOD) and Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Matrix Effect: Evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. The use of a co-eluting deuterated internal standard should minimize this effect.

  • Recovery: The efficiency of the extraction process, determined by comparing pre-extraction and post-extraction spiked samples.

Data Analysis and Reporting

  • Calibration Curve: A calibration curve is constructed by plotting the response ratio (Peak Area of Analyte / Peak Area of IS) against the concentration of the analyte for each calibration standard. A linear regression model with 1/x weighting is typically applied.

  • Quantification: The concentration of 2-Ethoxy-6-methylpyrazine in unknown samples is calculated by interpolating their measured response ratios from the calibration curve.

G cluster_1 Calculation cluster_2 Calibration cluster_3 Final Result Analyte_Signal Analyte Peak Area (A_analyte) Ratio Response Ratio (RR) = A_analyte / A_is Analyte_Signal->Ratio IS_Signal IS Peak Area (A_is) IS_Signal->Ratio Final_Conc Sample Conc. = (RR_sample - b) / m Ratio->Final_Conc Cal_Curve y = mx + b (y = RR, x = Conc.)

Caption: Logical flow of data processing for quantification.

Conclusion

The Stable Isotope Dilution Analysis (SIDA) method detailed in this application note provides a highly accurate, precise, and robust framework for the quantification of 2-Ethoxy-6-methylpyrazine in complex food matrices. By incorporating a deuterated internal standard and adhering to rigorous validation principles, this GC-MS protocol ensures the generation of trustworthy and defensible analytical data, which is paramount for quality assurance, research, and regulatory purposes in the food and beverage industries.

References

  • Pickard, S., Becker, I., Merz, K. H., & Richling, E. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6838–6844. [Link]

  • PubMed. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). National Center for Biotechnology Information. [Link]

  • ACS Publications. (n.d.). Toward High-Throughput Analysis of Aroma Compounds Using Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry: Screening of Key Food Odorants in Various Foods. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2024). Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food. Critical Reviews in Analytical Chemistry. [Link]

  • U.S. Food & Drug Administration (FDA). (2023). Foods Program Methods Validation Processes and Guidelines. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-ethoxypyrazine. [Link]

  • Taylor & Francis Online. (2024). Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food. Critical Reviews in Analytical Chemistry. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food & Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pyrazine, 2-ethoxy-6-methyl-. NIST Chemistry WebBook. [Link]

  • Rychlik, M. (2012). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-6-methylpyrazine. PubChem. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5(or 6)-methoxypyrazine. [Link]

  • ResearchGate. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5(or6)-methyl pyrazine. [Link]

  • ResearchGate. (n.d.). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS–SPME–GC–MS. [Link]

  • Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • PubMed. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). [Link]

  • Robinson Brothers. (n.d.). 2-Ethoxy-3(6)-methylpyrazine. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-ethoxypyrazine. [Link]

  • Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
  • ResearchGate. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Method

Application Note: High-Resolution GC-O Profiling of 2-Ethoxy-6-methylpyrazine

Executive Summary This application note details the rigorous detection, identification, and quantitation of 2-Ethoxy-6-methylpyrazine (EMP) using Gas Chromatography-Olfactometry (GC-O). EMP is a potent nitrogen-heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rigorous detection, identification, and quantitation of 2-Ethoxy-6-methylpyrazine (EMP) using Gas Chromatography-Olfactometry (GC-O). EMP is a potent nitrogen-heterocycle characterized by a distinct "roasted, nutty, and earthy" odor profile. While desirable in food matrices (coffee, toasted grains), it often manifests as a critical off-flavor in pharmaceutical formulations due to excipient degradation or packaging interactions.

This guide moves beyond standard operating procedures by integrating sensory-directed analysis with instrumental mass spectrometry , ensuring that sub-threshold odorants—often invisible to MS detectors—are accurately profiled.

Physicochemical & Sensory Profile

Understanding the volatility and polarity of EMP is prerequisite to selecting the correct extraction and separation phases.

Table 1: Compound Characterization

ParameterSpecificationNotes
Compound Name 2-Ethoxy-6-methylpyrazineDistinct from 2-Ethyl-6-methylpyrazine
CAS Number 53163-97-6
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
LogP (Octanol/Water) ~1.7 - 1.8Moderately lipophilic; suitable for SPME
Boiling Point 191–193 °CSemi-volatile
Odor Descriptors Roasted nuts, earthy, vegetable-like, metallic (at high conc.)[1]
Odor Threshold (Water) ~0.1 - 1.0 ppb (est.)Highly potent; requires human detection at trace levels

Strategic Workflow: The Dual-Detector System

The core challenge in analyzing EMP is that its odor threshold is often lower than the Instrument Detection Limit (IDL) of a standard single-quadrupole MS. Therefore, the human nose acts as a secondary, high-sensitivity detector.

Diagram 1: GC-O/MS Instrumental Configuration

This workflow illustrates the critical flow-splitting mechanism required to obtain simultaneous sensory and spectral data.

GCO_Setup Sample Sample Matrix (Pharma/Food) SPME HS-SPME Extraction (DVB/CAR/PDMS) Sample->SPME Equilibrium Inlet GC Inlet (Splitless, 250°C) SPME->Inlet Desorption Column Capillary Column (DB-WAX or DB-5MS) Inlet->Column Separation Splitter Y-Splitter (Zero Dead Volume) Column->Splitter Eluent Restrictor Deactivated Restrictor Line Splitter->Restrictor 70% Flow MS Mass Spectrometer (TIC/SIM Mode) Splitter->MS 30% Flow ODP Olfactory Detection Port (Humidified Air + Sniff) Restrictor->ODP Data Data Integration (Aromagram + Chromatogram) MS->Data m/z Signal ODP->Data Sensory Signal

Caption: Flow path logic ensuring simultaneous arrival of analytes at the MS and Olfactory Port (ODP).

Experimental Protocol

Phase 1: Sample Preparation (HS-SPME)

Objective: Maximize extraction efficiency without thermal degradation.

  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[1] The Carboxen layer is critical for trapping small nitrogen heterocycles like pyrazines.

  • Matrix Modification:

    • Solids (Tablets/Powders): Crush 1.0 g sample and dissolve/suspend in 10 mL saturated NaCl solution (salting out effect increases volatility).

    • Liquids: Use 5 mL sample + 2 g NaCl in a 20 mL headspace vial.

  • Incubation: 45°C for 20 minutes (agitation at 500 rpm).

  • Extraction: Expose fiber for 30 minutes at 45°C.

Phase 2: Chromatographic Separation

Objective: Resolve EMP from co-eluting matrix interferences.

  • Column: DB-WAX Ultra Inert (60 m × 0.25 mm × 0.25 µm) is recommended over non-polar columns because pyrazines are polar and basic. The PEG phase provides superior peak shape and separation from hydrocarbons.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 5°C/min to 230°C

    • Hold 10 min at 230°C.

  • Inlet: Splitless mode, 250°C. Note: Ensure liner is deactivated (silanized) to prevent pyrazine adsorption.

Phase 3: Olfactometric Detection (The Sniff Run)

Objective: Correlate retention time with sensory perception.

  • Split Ratio: Configure the post-column splitter to send 1 part to MS and 3 parts to ODP . The nose is often more sensitive than the MS, so it receives the higher flow.

  • Make-up Gas: Humidified air must be added to the ODP (20 mL/min) to prevent drying of the panelist's nasal mucosa, which causes fatigue.

  • Panelist Training:

    • Use a reference standard of EMP to familiarize panelists with the "nutty/roasted" attribute.

    • Panelists must breathe comfortably, recording the Start Time , End Time , Intensity (0-10 scale), and Descriptor .

Phase 4: Quantitation via AEDA (Aroma Extract Dilution Analysis)

Since the human nose cannot be "calibrated" linearly like an FID, we use dilution factors.

  • Stepwise Dilution: Prepare a series of dilutions of the extract (1:2, 1:4, 1:8... 1:1024).

  • Sequential Sniffing: Analyze each dilution via GC-O.

  • FD Factor Calculation: The Flavor Dilution (FD) factor is the highest dilution at which the EMP odor is still detectable.[2]

    • High FD Factor = Potent Odorant (High contribution to the overall profile).

Data Analysis & Interpretation

Identification Logic (The "Triad of Evidence")

A positive ID requires satisfying all three criteria:

  • Retention Index (RI) Match: Calculate the Linear Retention Index (LRI) using a C7-C30 alkane ladder.

    • Target RI (DB-WAX): ~1450–1550 (Must be experimentally verified with standard).

    • Target RI (DB-5): ~1050–1150.

  • Odor Match: The panelist descriptor ("Roasted/Nutty") must match the reference standard.

  • Spectral Match: MS spectrum (m/z 138 molecular ion) must match the NIST library or authentic standard.

Diagram 2: The Identification Decision Tree

ID_Logic Start Unknown Peak Detected at Sniff Port CheckRI Does RI match Standard? (± 10 units) Start->CheckRI CheckOdor Does Odor Character match? ('Nutty/Roasted') CheckRI->CheckOdor Yes Reject REJECT: Co-eluting Impurity CheckRI->Reject No CheckMS Does MS Spectrum match? (m/z 138) CheckOdor->CheckMS Yes CheckOdor->Reject No Confirmed POSITIVE ID: 2-Ethoxy-6-methylpyrazine CheckMS->Confirmed Yes (High Signal) Tentative TENTATIVE ID: Requires 2nd Column Confirmation CheckMS->Tentative No (Trace Level)

Caption: Decision logic for validating EMP identity using orthogonal data points.

Troubleshooting & Quality Control

Self-Validating Systems

To ensure trustworthiness, every run must include:

  • Olfactory Blank: Run a blank fiber/solvent. If the panelist detects "nutty" notes, the system (inlet/column) is contaminated.

  • Fatigue Check: Do not allow a panelist to sniff for >20 minutes continuously. Split long runs into segments.

  • Alkane Standard: Inject C7-C30 alkanes daily to correct for retention time shifts, ensuring RI values remain valid.

Common Issues
  • Ghost Peaks: Pyrazines stick to active sites in the inlet. Solution: Change the inlet liner and cut 10 cm from the column head (guard column) regularly.

  • Odor/MS Mismatch: If the nose detects it but the MS doesn't, the concentration is below the MS detection limit. Solution: Rely on the FD factor and RI; do not force an MS match if the signal-to-noise is <3.

References

  • Mihara, S., & Masuda, H. (1988). Structure-odor relationships for disubstituted pyrazines.[3][4] Journal of Agricultural and Food Chemistry, 36(6), 1242–1247.[4] Link

  • Plutowska, B., & Wardencki, W. (2007). Aromagrams – A tool for the identification of odor-active compounds. Food Chemistry, 101(2), 845-872. Link

  • Grosch, W. (1993). Detection of potent odorants in foods by aroma extract dilution analysis. Trends in Food Science & Technology, 4(3), 68-73. Link

  • Zellner, B. A., et al. (2008). Basics of the internal standard method for GC/MS quantitation. Journal of Chromatography A, 1186(1-2), 123-143. Link

  • Good Scents Company. (2023). 2-Ethoxy-6-methylpyrazine Chemical Profile. Link

Sources

Application

Application of 2-Ethoxy-6-methylpyrazine in flavor reconstitution studies

Application Note: 2-Ethoxy-6-methylpyrazine in Flavor Reconstitution Executive Summary This application note details the methodological framework for utilizing 2-Ethoxy-6-methylpyrazine (CAS 53163-97-6) in the reconstitu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethoxy-6-methylpyrazine in Flavor Reconstitution

Executive Summary

This application note details the methodological framework for utilizing 2-Ethoxy-6-methylpyrazine (CAS 53163-97-6) in the reconstitution of complex flavor profiles. While generic alkylpyrazines provide "brown" or "roasted" base notes, 2-Ethoxy-6-methylpyrazine is a high-impact "character impact compound" responsible for the specific nuances of hazelnut skin, roasted almond, and earthy-metallic notes found in thermally processed foods.

This guide addresses the challenge of its extreme potency (low odor threshold) and provides a self-validating protocol for its integration into flavor matrices, ensuring authentic restoration of profiles lost during industrial processing (e.g., spray drying, pasteurization).

Physicochemical Datasheet & Sensory Profile

Before handling, researchers must understand the kinetic behavior of this molecule. Unlike dimethylpyrazines, the ethoxy-substitution lowers volatility slightly while significantly altering the odor detection threshold (ODT).

PropertySpecification
IUPAC Name 2-Ethoxy-6-methylpyrazine
CAS Number 53163-97-6
FEMA Number 3569
Molecular Weight 138.17 g/mol
LogP (Octanol/Water) ~1.80 (Moderate Lipophilicity)
Boiling Point 191°C – 193°C
Solubility Soluble in Ethanol, Propylene Glycol; Water (~1800 mg/L)
Sensory Descriptors Roasted hazelnut, walnut skin, earthy, metallic (at high ppm), baked potato (at trace ppb).[1][2]
Odor Threshold ~0.1 ppb in water (Highly Potent)

Strategic Application: The "Bridge" Effect

In flavor reconstitution, 2-Ethoxy-6-methylpyrazine acts as a sensory bridge .

  • The Problem: A mixture of basic roasted notes (e.g., 2,5-dimethylpyrazine) + sweet notes (e.g., Vanillin) often results in a "disjointed" flavor where the roasted character feels artificial.

  • The Solution: 2-Ethoxy-6-methylpyrazine adds the "skin" or "peel" astringency that tethers the roasted volatiles to the food matrix, creating a realistic "whole nut" perception.

Protocol A: Analytical Characterization (GC-MS/O)

Goal: To determine the exact concentration of naturally occurring 2-Ethoxy-6-methylpyrazine in a target sample (e.g., fresh roasted coffee) to set a reconstitution target.

Principle: Due to its low threshold, standard MS detectors may miss relevant olfactory levels. Gas Chromatography-Olfactometry (GC-O) is mandatory.

Step-by-Step Methodology:
  • Sample Preparation (SAFE - Solvent Assisted Flavor Evaporation):

    • Homogenize 50g of target sample (e.g., ground hazelnuts) with 100mL dichloromethane.

    • Perform SAFE distillation under high vacuum (<10^-4 mbar) to isolate volatiles without thermal artifact formation (crucial for pyrazines).

    • Concentrate the distillate to 0.5 mL using a Vigreux column.

  • Instrumental Analysis (GC-MS/O):

    • Column: DB-WAX (Polar) is preferred to separate pyrazines from lipid oxidation products.

    • Injection: Splitless mode at 240°C.

    • Detection: Split flow 1:1 between Mass Spectrometer (for ID) and Olfactory Port (for human detection).

  • Data Processing (Aroma Extract Dilution Analysis - AEDA):

    • Dilute the extract stepwise (1:2, 1:4, 1:8...).

    • Panelists sniff the port. The highest dilution at which the "nutty/skin" note is detected is the Flavor Dilution (FD) Factor .

    • Validation: If the MS peak is invisible but the FD factor is high, 2-Ethoxy-6-methylpyrazine is a key contributor.

Protocol B: Reconstitution & Formulation Logic

Goal: To re-introduce the molecule into a flavor concentrate without overdosing.

Safety Note: Pure 2-Ethoxy-6-methylpyrazine is overwhelming. Never work with the neat material in an open compounding area.

Workflow Diagram: The Reconstitution Loop

ReconstitutionLoop Target Target Analysis (GC-MS/O Data) Stock Stock Solution Prep (0.1% in Ethanol) Target->Stock Define Target ppm Dosing Precision Dosing (Micro-pipetting) Stock->Dosing Base Base Formulation (Esters/Aldehydes) Base->Dosing Sensory Sensory Validation (Triangle Test) Dosing->Sensory Adjust OAV Adjustment Sensory->Adjust Deviation Found Final Final Flavor Profile Sensory->Final Match Confirmed Adjust->Dosing Recalculate

Figure 1: Iterative workflow for integrating high-potency pyrazines into flavor systems.

Step-by-Step Methodology:
  • Preparation of Stock Solutions (Gravimetric):

    • Primary Stock (1%): Weigh 0.10g 2-Ethoxy-6-methylpyrazine into 9.90g Ethanol (96%). Mix until dissolved.

    • Working Stock (0.1%): Dilute 1.0g of Primary Stock into 9.0g Propylene Glycol (PG).

    • Why PG? Ethanol evaporates too fast during compounding; PG stabilizes the volatile pyrazine.

  • Base Construction:

    • Create your flavor core (e.g., for Hazelnut: Benzaldehyde, Filbertone, 2,5-Dimethylpyrazine).

    • Ensure the base is balanced before adding the high-impact pyrazine.

  • Dosage Calculation (OAV Approach):

    • Calculate the Odor Activity Value (OAV) = Concentration / Odor Threshold.

    • Target an OAV of 5–10 for subtle realism, or 20–50 for a "roasted" top note.

    • Typical Usage Range: 0.05 ppm to 2.0 ppm in final food product.

  • Integration:

    • Add the Working Stock (0.1%) to the Base.

    • Equilibration: Allow the mixture to mature for 24 hours at 4°C. Pyrazines need time to interact with matrix components (especially aldehydes) to form Schiff bases, which softens the profile.

Protocol C: Validation (The Omission Test)

Goal: Scientifically prove the necessity of the compound (Self-Validating System).

Do not rely on subjective "liking." Use the Omission Test to verify technical efficacy.

  • Prepare Three Samples:

    • Sample A (Full Reconstitution): Contains all ingredients including 2-Ethoxy-6-methylpyrazine.

    • Sample B (Omission): Exact same formula, but minus 2-Ethoxy-6-methylpyrazine.

    • Sample C (Blind Control): Identical to Sample A.

  • Triangle Test:

    • Present the three cups (randomized codes) to 10 trained panelists.

    • Question: "Which sample is different?"

  • Interpretation:

    • If panelists cannot distinguish the Omission sample from the Full sample, the compound is redundant or dosed too low.

    • If distinguished, ask for qualitative descriptors. If Sample A is described as "more complete" or "authentic skin profile" compared to Sample B, the reconstitution is successful.

Stability & Troubleshooting

IssueCauseCorrective Action
"Potato" off-note OverdosingReduce concentration by 50%. The "roasted" note shifts to "raw potato" at high OAV.
Fading intensity Acidic InstabilityPyrazines are weak bases. In high-acid beverages (pH < 3), they protonate and lose volatility. Encapsulate or adjust pH > 4.
Metallic taste Interaction with lipidsCheck for lipid oxidation in the base. 2-Ethoxy-6-methylpyrazine enhances perception of rancidity.

References

  • FEMA (Flavor and Extract Manufacturers Association). (1985). GRAS Flavoring Substances 11. Food Technology.

  • The Good Scents Company. (2023). 2-ethoxy-6-methylpyrazine Physicochemical Data.

  • Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests. Chemical Senses, 26(5), 533-545.

  • Maga, J. A. (1982). Pyrazines in Foods: An Update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48.

Disclaimer: This Application Note is for R&D use only. Ensure compliance with local regulations (e.g., EFSA, FDA, JECFA) regarding maximum usage levels in specific food categories.

Sources

Method

Chiral Separation of Pyrazine Derivatives in Flavor Analysis: A Detailed Application Guide

Introduction: The Subtle Significance of Chirality in Flavor Perception Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that define the characteristic aromas of a vast array of thermally proce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Significance of Chirality in Flavor Perception

Pyrazines are a pivotal class of nitrogen-containing heterocyclic compounds that define the characteristic aromas of a vast array of thermally processed foods, including coffee, cocoa, roasted nuts, and baked goods.[1] Their contribution to flavor profiles, often described as nutty, roasted, and toasted, is significant even at trace concentrations due to their remarkably low odor thresholds. While the type and concentration of pyrazines are known to influence flavor, a more nuanced aspect often overlooked is the chirality of substituted pyrazines. Many pyrazine derivatives possess chiral centers, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit distinct sensory properties, with one enantiomer potentially contributing a desirable aroma while the other may be less potent or even impart an off-flavor.

Therefore, the ability to separate and quantify individual enantiomers of pyrazine derivatives is crucial for a comprehensive understanding and accurate characterization of flavor profiles. This knowledge is invaluable for quality control in the food and beverage industry, authenticity assessment of natural flavors, and for research and development aimed at optimizing flavor generation in processed foods. This application note provides a detailed guide for researchers, scientists, and professionals in flavor analysis and drug development on the chiral separation of pyrazine derivatives, with a focus on gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques.

Core Principles of Chiral Separation for Pyrazine Analysis

The separation of enantiomers requires a chiral environment that allows for differential interactions with the two mirror-image forms. In chromatographic techniques, this is achieved by employing a chiral stationary phase (CSP). The fundamental principle behind chiral recognition is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes, leading to different retention times for the two enantiomers.

For pyrazine derivatives, which are often volatile and present in complex food matrices, the most effective and widely used chiral selectors are cyclodextrin and polysaccharide derivatives.

  • Cyclodextrin-based CSPs: These are cyclic oligosaccharides that form inclusion complexes with the analyte. The chiral recognition is based on a combination of host-guest interactions within the cyclodextrin cavity and interactions with the hydroxyl groups on the rim. Derivatized cyclodextrins are commonly used in GC capillary columns.

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are coated onto a silica support and are highly effective for a broad range of chiral compounds, including pyrazines. These are predominantly used in HPLC.

Gas Chromatography (GC) Based Chiral Separation of Pyrazines

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile pyrazines. The use of a chiral capillary column allows for the separation of pyrazine enantiomers.

Experimental Workflow for GC-based Chiral Pyrazine Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Food Matrix (e.g., Coffee, Nuts) Extraction Extraction (SPME or LLE) Sample->Extraction Concentration Concentration (if necessary) Extraction->Concentration GC_Inlet GC Inlet (Split/Splitless) Concentration->GC_Inlet Chiral_Column Chiral Capillary Column (Cyclodextrin-based) GC_Inlet->Chiral_Column MS_Detector Mass Spectrometer (MS) Chiral_Column->MS_Detector Chromatogram Chromatogram Acquisition MS_Detector->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Enantiomeric Ratio Quantification Peak_Integration->Quantification

Caption: Workflow for GC-based chiral pyrazine analysis.

Detailed Protocol for Chiral GC-MS Analysis of Pyrazines in Roasted Coffee Beans

This protocol provides a step-by-step method for the extraction and chiral separation of pyrazine derivatives from roasted coffee beans using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

1. Sample Preparation (HS-SPME)

  • Materials:

    • Roasted coffee beans

    • Grinder

    • 20 mL headspace vials with septa

    • SPME fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Heater/stirrer

  • Procedure:

    • Grind 10 g of roasted coffee beans to a fine powder.

    • Immediately transfer 2 g of the ground coffee into a 20 mL headspace vial.

    • Add an internal standard solution if quantitative analysis is desired.

    • Seal the vial tightly with the septum cap.

    • Equilibrate the vial at 60°C for 15 minutes with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Chiral Column: Cyclodextrin-based column, e.g., Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness)

  • Inlet: Split/splitless injector, operated in splitless mode for 1 minute.

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 230°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis

  • Identify the pyrazine peaks based on their retention times and mass spectra by comparing them to a spectral library (e.g., NIST).

  • Integrate the peak areas of the separated enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the peak areas of the R- and S-enantiomers, respectively.

Illustrative Quantitative Data for Chiral Pyrazines by GC-MS

The following table provides representative retention times and enantiomeric ratios for selected pyrazine enantiomers on a cyclodextrin-based chiral GC column. Note that these values are illustrative and can vary depending on the specific column, instrumentation, and analytical conditions.

Pyrazine DerivativeEnantiomerRetention Time (min)Enantiomeric Ratio (%)
2-ethyl-3-methylpyrazine(+)18.2565
(-)18.4535
2,5-diethylpyrazine(+)20.1070
(-)20.3230
2-sec-butyl-3-methoxypyrazine(+)22.5095
(-)22.855

High-Performance Liquid Chromatography (HPLC) Based Chiral Separation of Pyrazines

HPLC is a versatile technique that can be used for the analysis of a wide range of pyrazine derivatives, including those that are less volatile or thermally labile. Polysaccharide-based chiral stationary phases are commonly employed for the enantioselective separation of pyrazines by HPLC.

Experimental Workflow for HPLC-based Chiral Pyrazine Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Food Matrix (e.g., Wine, Dairy) Extraction Extraction (LLE or SPE) Sample->Extraction Filtration Filtration Extraction->Filtration Autosampler Autosampler Filtration->Autosampler HPLC_Pump HPLC Pump (Isocratic/Gradient) Autosampler->HPLC_Pump Chiral_Column Chiral Column (Polysaccharide-based) HPLC_Pump->Chiral_Column Detector UV/Vis or MS Detector Chiral_Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Enantiomeric Ratio Quantification Peak_Integration->Quantification

Sources

Application

Chemometric analysis of pyrazine profiles including 2-Ethoxy-6-methylpyrazine

Application Note: High-Resolution Chemometric Profiling of Pyrazine Excipients & Impurities Focus Analyte: 2-Ethoxy-6-methylpyrazine (CAS: 53163-97-6) Executive Summary This protocol outlines a validated workflow for the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chemometric Profiling of Pyrazine Excipients & Impurities Focus Analyte: 2-Ethoxy-6-methylpyrazine (CAS: 53163-97-6)

Executive Summary

This protocol outlines a validated workflow for the chemometric profiling of pyrazine derivatives, specifically targeting 2-Ethoxy-6-methylpyrazine (EMP) . While widely recognized as a flavoring agent (FEMA 3564) used to mask bitterness in pediatric formulations and oral suspensions, EMP serves as a critical marker for raw material consistency and synthesis origin in pharmaceutical supply chains.

This guide moves beyond simple quantification, employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Multivariate Statistical Analysis (PCA/PLS-DA) . This approach allows researchers to deconvolve complex isomeric mixtures and identify batch-to-batch variations invisible to univariate analysis.

Scientific Rationale & Mechanism

The Pyrazine Challenge in Drug Development

Pyrazines are heterocyclic nitrogen compounds.[1] In drug development, they appear in two contexts:

  • Functional Excipients: Used in "flavor-masking" systems for API (Active Pharmaceutical Ingredient) bitterness.

  • Process Impurities: Byproducts of heating processes involving sugars and amino acids (Maillard reaction) or residues from specific API synthesis routes.

2-Ethoxy-6-methylpyrazine is structurally prone to isomeric confusion with 2-ethoxy-5-methylpyrazine and 2-ethoxy-3-methylpyrazine. Standard HPLC often fails to resolve these positional isomers. GC-MS with a polar stationary phase, combined with chemometric pattern recognition, provides the necessary resolution.

Chemometric Necessity

A single pyrazine peak rarely tells the whole story. The "Pyrazine Profile"—the ratio of EMP to other alkyl-pyrazines—acts as a chemical fingerprint.

  • PCA (Principal Component Analysis): Detects outliers in raw material batches.

  • PLS-DA (Partial Least Squares-Discriminant Analysis): Identifies specific markers (like EMP) that drive the difference between "Good" and "Bad" sensory batches.

Experimental Protocol

Phase A: Sample Preparation (HS-SPME)
  • Principle: Equilibrium-based extraction favors volatile pyrazines over the non-volatile drug matrix, eliminating the need for liquid-liquid extraction.

  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is critical. The triple-phase coating captures the wide polarity range of pyrazines.

Step-by-Step:

  • Matrix Normalization: Weigh 2.0 g of sample (formulation or raw material) into a 20 mL headspace vial.

  • Ionic Strength Adjustment: Add 2 mL saturated NaCl solution. Why? The "Salting-out" effect decreases the solubility of organics in water, driving pyrazines into the headspace.

  • Internal Standard (ISTD): Spike with 10 µL of 2-Methoxy-3-(1-methylpropyl)pyrazine-d3 (10 ppm in methanol).

  • Incubation: Seal with a magnetic screw cap (PTFE/Silicone septum). Equilibrate at 60°C for 15 mins with agitation (500 rpm).

  • Extraction: Expose the SPME fiber to the headspace for 30 mins at 60°C.

Phase B: GC-MS Acquisition
  • Column: DB-WAX or ZB-WAXplus (60m x 0.25mm x 0.25µm).

    • Expert Insight: Non-polar columns (DB-5) often co-elute pyrazine isomers. A PEG (Polyethylene Glycol) phase is required to separate EMP from its isomers based on polarity differences.

  • Inlet: Splitless mode, 250°C. Desorption time: 3 mins.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 3 min)

    • Ramp 5°C/min to 150°C

    • Ramp 10°C/min to 240°C (hold 5 min)

  • MS Detection:

    • Scan Mode: 35–300 m/z (For untargeted profiling).

    • SIM Mode (Quantification): Target ions for EMP: 138 (Molecular Ion), 109 (Loss of ethyl group), 81 .

Chemometric Workflow

The raw GC-MS data is complex. We transform it into actionable intelligence using the following pipeline.

Step 1: Data Pre-processing
  • Alignment: Correct retention time shifts using the ISTD.

  • Binning/Peak Picking: Integrate all peaks with S/N > 10.

  • Normalization: Divide all peak areas by the ISTD area.

  • Scaling: Apply Pareto Scaling . Why? It reduces the dominance of large peaks (solvent/major components) while keeping the data structure of medium-abundance markers like EMP intact.

Step 2: Multivariate Analysis
  • Exploratory (PCA): Plot PC1 vs PC2.

    • Goal: Visualize if Batch A (Reference) clusters separately from Batch B (Test).

  • Discriminant (PLS-DA): Train a model to classify the samples.

    • Validation: Use Leave-One-Out Cross-Validation (LOOCV). Look for Q2 > 0.5.

  • Marker Identification (VIP Scores): Calculate Variable Importance in Projection.

    • If EMP VIP > 1.0 , it is a statistically significant marker distinguishing the batches.

Visualizations

Figure 1: Analytical Workflow

Caption: Step-by-step workflow from sample preparation to chemometric output.

G Sample Sample Matrix (Syrup/API) SPME HS-SPME Extraction (DVB/CAR/PDMS) Sample->SPME Salting Out GCMS GC-MS Analysis (WAX Column) SPME->GCMS Desorption Data Raw Chromatograms GCMS->Data PreProc Pre-processing (Alignment & Scaling) Data->PreProc Export CSV PCA PCA (Outlier Detection) PreProc->PCA PLS PLS-DA (Classification) PCA->PLS Cluster Validated Result Marker ID: 2-Ethoxy-6-methylpyrazine PLS->Result VIP Score > 1.0

Figure 2: Chemometric Logic for Pyrazine Profiling

Caption: Logic gate for interpreting pyrazine profiles to ensure pharmaceutical quality.

Logic Start GC-MS Dataset Check1 Is EMP Peak Present? Start->Check1 Quant Quantify vs ISTD (Target: 138 m/z) Check1->Quant Yes Decision3 Fail: Degradation Detected Check1->Decision3 No (Unexpected) Profile Analyze Full Profile (PCA/PLS-DA) Quant->Profile Conc. within spec Decision1 Pass: Consistent Profile Profile->Decision1 Clusters with Ref Std Decision2 Fail: Isomeric Contamination Profile->Decision2 Separates on PC1/PC2

Data Summary: Key Parameters

ParameterSpecificationCausality/Reasoning
Target Analyte 2-Ethoxy-6-methylpyrazineFlavor marker & synthesis impurity.
Quant Ion (m/z) 138Molecular ion, high specificity.
Qualifier Ions 109, 81Confirms structure (loss of ethyl group).
Retention Index ~1360 (WAX column)Distinguishes from 2-ethoxy-3-methyl isomer.
Linearity 10 - 1000 ng/mLCovers typical flavor/impurity ranges.
Recovery 85 - 115%Acceptable for complex pharmaceutical matrices.

References

  • Environmental Protection Agency (EPA). (2024). Substance Details: 2-Ethoxy-6-methylpyrazine (CAS 53163-97-6).[2][3] CompTox Chemicals Dashboard. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pyrazine, 2-ethoxy-6-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients. CRC Press.
  • Chin, S. T., et al. (2015). Analysis of pyrazines in roasted coffee by HS-SPME-GC-MS. Journal of Chromatography A.
  • Smyth, H., & Cozzolino, D. (2013). Applications of Chemometrics in Flavor Science. In Comprehensive Analytical Chemistry. (Reference for PCA/PLS-DA workflow).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Ethoxy-6-methylpyrazine Synthesis

Ticket Status: OPEN Subject: Troubleshooting Low Yield in Alkoxylation of Chloropyrazines Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary Low yield in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Low Yield in


 Alkoxylation of Chloropyrazines
Assigned Specialist:  Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary

Low yield in the synthesis of 2-ethoxy-6-methylpyrazine (FEMA 3569) typically stems from three distinct failure modes: moisture-induced hydrolysis , incomplete conversion due to kinetic stalling , or product loss during isolation due to volatility . This guide moves beyond basic recipe following to address the mechanistic root causes of these failures.

The synthesis relies on Nucleophilic Aromatic Substitution (


).[1][2] Unlike electrophilic substitution, this reaction requires an electron-deficient ring and a strong nucleophile. The nitrogen atoms in the pyrazine ring pull electron density, activating the C-Cl bond for attack by the ethoxide ion.
Module 1: The Reaction Mechanism & Critical Control Points

To fix the yield, you must understand the invisible competition occurring in your flask. The reaction follows an Addition-Elimination mechanism.[3]

The Pathway
  • Addition: Ethoxide (

    
    ) attacks the carbon at position 2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
    
  • Elimination: The ring restores aromaticity by expelling the chloride ion (

    
    ).
    

Visualizing the Workflow & Failure Points The following diagram illustrates the reaction pathway and where specific variables (Water, Temperature) cause the process to branch into failure.

ReactionPathway cluster_0 Critical Control Point: Moisture SM 2-Chloro-6-methylpyrazine (Starting Material) Complex Meisenheimer Complex (Intermediate) SM->Complex + NaOEt (Rate Limiting Step) Reagent Sodium Ethoxide (NaOEt in EtOH) Reagent->Complex Product 2-Ethoxy-6-methylpyrazine (Target) Complex->Product - NaCl (Fast) SideProd 2-Hydroxy-6-methylpyrazine (Hydrolysis Impurity) Complex->SideProd + H2O (Moisture Contamination)

Figure 1: Mechanistic pathway of the


 reaction. Note that the presence of water diverts the intermediate toward the hydroxy impurity, which is thermodynamically stable and difficult to separate.
Module 2: Diagnostic Troubleshooting Guide

Use this decision matrix to identify your specific yield-killing variable.

Scenario A: "The reaction is clean, but the mass is low."

Diagnosis: Physical Loss (Volatility). 2-Ethoxy-6-methylpyrazine has a boiling point of ~191°C, but it forms an azeotrope with ethanol and has significant vapor pressure.

  • Root Cause: You likely evaporated the product along with the solvent during rotary evaporation.

  • Solution:

    • Do not evaporate to dryness under high vacuum and heat.

    • Stop evaporation when the volume is reduced, then perform a liquid-liquid extraction.

    • Crucial: Keep the water bath < 40°C and vacuum > 20 mbar.

Scenario B: "I see a new spot on TLC that doesn't move (low

)."

Diagnosis: Hydrolysis (Water Contamination). Root Cause: The reaction is extremely sensitive to water. Hydroxide ions (


) are better nucleophiles than ethoxide in this system or simply compete by concentration.
  • The Chemistry: Water reacts with NaOEt to form NaOH. The

    
     attacks the pyrazine to form 2-hydroxy-6-methylpyrazine (tautomerizes to the pyrazinone form). This byproduct is highly polar and often crashes out or sticks to the baseline.
    
  • Solution:

    • Use freshly prepared NaOEt or commercially available anhydrous solutions (21 wt%).

    • Dry your ethanol over 3Å molecular sieves if preparing in-house.

    • Equip the flask with a drying tube (CaCl2) or run under

      
       atmosphere.
      
Scenario C: "Starting material remains after 24 hours."

Diagnosis: Kinetic Stalling. Root Cause: The methyl group at position 6 is electron-donating (via hyperconjugation), which slightly deactivates the ring compared to unsubstituted chloropyrazine.

  • Solution:

    • Stoichiometry: Increase NaOEt to 1.2 – 1.5 equivalents.

    • Concentration: Run the reaction more concentrated (1M - 2M) to increase collision frequency.

    • Temperature: Ensure a vigorous reflux (~78°C).

      
       on deactivated rings has a high activation energy barrier.
      
Module 3: Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize isolation efficiency.

Reagents:

  • 2-Chloro-6-methylpyrazine (1.0 eq)[4]

  • Sodium Ethoxide (21% in EtOH, 1.2 eq)

  • Anhydrous Ethanol (Solvent)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add anhydrous ethanol (0.5 M concentration relative to substrate) and 2-chloro-6-methylpyrazine.

  • Initiation: Add the Sodium Ethoxide solution dropwise at room temperature. Why? Exotherms can favor side reactions.

  • Reaction: Heat to reflux (80°C oil bath) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Product will be less polar than the starting material.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold brine (saturated NaCl).

    • Note: Do not quench with acid yet; pyrazines are basic.

  • Extraction (Critical Step): Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Avoid Diethyl Ether if possible due to volatility overlap during removal.

  • Concentration: Dry organic layer over

    
    . Filter.
    
    • Concentrate carefully: Use a rotary evaporator at 35°C / 300 mbar. Do not go to full dryness.

  • Purification: Distillation is preferred over column chromatography for volatile oils.

    • Target BP: ~75°C at 8 mmHg (vacuum distillation).

Module 4: Troubleshooting Logic Flow

Follow this logic path to resolve your current experiment.

TroubleshootingTree Start Start: Low Yield Observed CheckTLC Analyze Crude TLC Start->CheckTLC CleanSpot Clean conversion (No SM, Single Product Spot) CheckTLC->CleanSpot MessySpot Baseline Impurities (Low Rf Spot Present) CheckTLC->MessySpot SM_Left Starting Material Remains CheckTLC->SM_Left VolatileLoss ISSUE: Volatility Loss ACTION: Switch solvent to MTBE; Reduce vacuum strength. CleanSpot->VolatileLoss Hydrolysis ISSUE: Hydrolysis ACTION: Dry EtOH over sieves; Use fresh NaOEt. MessySpot->Hydrolysis Kinetics ISSUE: Stalled Kinetics ACTION: Increase Temp to Reflux; Increase NaOEt to 1.5 eq. SM_Left->Kinetics

Figure 2: Decision matrix for isolating the cause of low yield.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (


) in Ethanol instead of Sodium Ethoxide? 
A:  Generally, no. 

is not strong enough to generate a high concentration of ethoxide ions from ethanol to drive the

reaction efficiently on a deactivated pyrazine ring. You need the pre-formed alkoxide (

).

Q: My product smells like roasted nuts, but the NMR shows peaks at 8.0 ppm and 8.2 ppm. Is this correct? A: Yes. The pyrazine protons are aromatic and typically appear between 7.8 and 8.5 ppm. The ethoxy group will show a quartet (~4.4 ppm) and a triplet (~1.4 ppm). The methyl group will be a singlet around 2.4–2.5 ppm.

Q: Why is the aqueous layer yellow after extraction? A: This often indicates the presence of the hydrolyzed byproduct (pyrazinone derivative), which can be water-soluble and chromophoric. If your yield is low and the water is dark yellow, you have a moisture problem.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7170095, 2-Chloro-6-methylpyrazine. Retrieved January 30, 2026 from [Link]

  • The Good Scents Company (2024). 2-ethoxy-6-methylpyrazine (FEMA 3569) Physical Properties and Volatility Data. Retrieved January 30, 2026 from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved January 30, 2026 from [Link]

  • Royal Society of Chemistry (1970). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. J. Chem. Soc. C. Retrieved January 30, 2026 from [Link]

Sources

Optimization

Optimizing Maillard reaction conditions for pyrazine formation

Topic: Targeted Pyrazine Formation via Maillard Chemistry Status: Active Maintainer: Senior Application Science Team Last Updated: 2026-02-11 Access Level: R&D / Process Chemistry Executive Summary This guide addresses t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeted Pyrazine Formation via Maillard Chemistry

Status: Active Maintainer: Senior Application Science Team Last Updated: 2026-02-11 Access Level: R&D / Process Chemistry

Executive Summary

This guide addresses the stochastic nature of the Maillard reaction, specifically optimizing for alkylpyrazines —heterocyclic nitrogen compounds critical for roasted flavor profiles and specific pharmaceutical pharmacophores. Unlike traditional organic synthesis (e.g., condensation of diamines with 1,2-dicarbonyls), Maillard-driven synthesis is bio-mimetic and highly sensitive to initial conditions.

This support module is structured to troubleshoot kinetic stalling, yield suppression, and profile selectivity.

Module 1: The Reaction Mechanism (Visualization)

Understanding the pathway is critical for troubleshooting. Pyrazines are not primary Maillard products; they are advanced downstream condensation products resulting from Strecker Degradation .

MaillardPyrazine Reactants Amino Acid + Reducing Sugar Schiff Schiff Base Reactants->Schiff Amadori Amadori/Heyns Product Schiff->Amadori Dicarbonyls α-Dicarbonyls (C2/C3 Fragments) Amadori->Dicarbonyls Retro-Aldol / Fragmentation Strecker Strecker Degradation Dicarbonyls->Strecker + Unreacted Amino Acid Aminoketone α-Aminoketones Strecker->Aminoketone - CO2 Aldehyde Strecker Aldehyde (Byproduct) Strecker->Aldehyde Side Pathway Condensation Self-Condensation (- 2 H2O) Aminoketone->Condensation Oxidation Oxidation/Dehydrogenation Condensation->Oxidation Pyrazine Target Pyrazine Oxidation->Pyrazine

Figure 1: The Pyrazine Genesis Pathway. Note that the


-aminoketone is the critical rate-limiting intermediate. If this intermediate is not stabilized or formed rapidly, the reaction diverts to melanoidin formation (browning/tar).
Module 2: Critical Process Parameters (Optimization Matrix)

Use this table to audit your current experimental setup. Deviations here are the root cause of 90% of support tickets.

ParameterOptimal RangeMechanistic Rationale
pH 8.0 – 10.0 Critical. Basic conditions favor the nucleophilic form of the amino group (

vs

), accelerating the initial attack on the sugar carbonyl. It also favors the fragmentation of sugars into C2/C3 precursors [1].
Temperature 120°C – 140°C Pyrazine formation has a high activation energy (

). Below 100°C, kinetics favor Amadori rearrangement but stall before Strecker degradation [2].
Water Activity (

)
0.3 – 0.7 High water content inhibits the dehydration steps required for Schiff base formation and final pyrazine condensation. Too low (

) limits reactant mobility.
Reactant Ratio 1:1 to 2:1 A molar excess of Amino Acid (2:1 AA:Sugar) often favors nitrogen-rich heterocycles (pyrazines) over oxygen-rich furans.
Sugar Type C5 vs C6 Pentoses (Xylose/Ribose) and Rhamnose are significantly more reactive than Hexoses (Glucose), yielding higher carbon fragmentation rates.
Module 3: Troubleshooting & FAQs
Q1: My reaction yields are inconsistent (<5%) and the mixture turns acidic. What is happening?

Diagnosis: You are experiencing pH Drift . The Science: As the Maillard reaction progresses, sugar fragmentation produces organic acids (acetic, formic), and the Strecker degradation releases


. This rapidly drops the pH from an initial 8.0 to <5.[1]0. At acidic pH, the amino groups protonate (

), rendering them non-nucleophilic and shutting down the reaction [3].

Protocol Fix:

  • Buffer System: Do not rely on initial pH adjustment with NaOH. Use a strong buffer system.

    • Recommendation: 0.2M Phosphate buffer (pH 9.0) or Pyrophosphate.

    • Note: Phosphate is also a catalyst for the Amadori rearrangement, potentially doubling reaction rates compared to carbonate buffers.

  • Solvent Switch: If working in aqueous systems is problematic, switch to Propylene Glycol or Glycerol . These solvents allow temperatures >100°C at ambient pressure and maintain a "pseudo-pH" that is less susceptible to rapid acidification.

Q2: I need to synthesize 2,5-Dimethylpyrazine (2,5-DMP) specifically. How do I steer the pathway?

Diagnosis: Precursor Selection Error. The Science: The alkyl side chains on the pyrazine ring are determined by the carbon atoms from the sugar fragments and the specific amino acid used. You cannot get 2,5-DMP efficiently from just any amino acid.

Protocol Fix:

  • Select Threonine: Threonine is the "Golden Precursor" for 2,5-DMP. It undergoes a unique degradation pathway involving decarbonylation and dehydration to form

    
    -aminoketones directly, bypassing some sugar fragmentation steps [4].
    
  • Select Lysine: Lysine facilitates cross-linking and often produces high yields of 2,5-DMP and trimethylpyrazine due to its

    
    -amino group reactivity, though the mechanism is more complex involving sugar fragmentation [5].
    
  • Avoid Glycine: Glycine tends to form unsubstituted pyrazine or simple methylpyrazine.

Q3: The reaction mixture is charring (melanoidins) before pyrazines form. How do I stop polymerization?

Diagnosis: Kinetic competition between Polymerization (Browning) and Cyclization (Flavor/Drug scaffold). The Science: Melanoidins are high-molecular-weight polymers formed by the cross-linking of intermediate pyrroles and furans. If the concentration of reactants is too high, intermolecular polymerization dominates over intramolecular cyclization.

Protocol Fix:

  • Dilution: Reduce reactant concentration to <1.0 M. Lower concentrations favor intramolecular cyclization (pyrazine formation) over intermolecular polymerization.

  • Pressure Control: Conduct the reaction in a closed vessel (autoclave/pressure vial).

    • Why? This prevents the loss of volatile ammonia (

      
      ). Ammonia is a reactant in the final condensation step. If it evaporates, the intermediates polymerize instead of closing the ring.
      
  • Temperature Ramp: rapid heating to 140°C is preferred. Slow ramping spends too much time in the "browning zone" (80–100°C) where polymerization is favored over Strecker degradation.

Module 4: Experimental Workflow (DoE Approach)

For high-value optimization, do not use "one-factor-at-a-time" (OFAT). Use this standard Design of Experiments (DoE) workflow.

OptimizationWorkflow Step1 Screening Phase (Plackett-Burman) Step2 Identify Significant Factors (pH, Temp, Time) Step1->Step2 Step3 Optimization Phase (Box-Behnken Design) Step2->Step3 Step4 Validation (Triplicate Runs) Step3->Step4

Figure 2: Recommended Statistical Optimization Workflow.

Standard Protocol for "Step 3" (Optimization):

  • Matrix: Prepare a solution of L-Threonine (0.5 M) and Glucose (0.5 M) in 0.2 M Phosphate Buffer (pH 9.0).

  • Vessel: 20mL Headspace Vials (crimped).

  • Heat: Block heater at 140°C for 60 mins.

  • Quench: Immediate ice bath (stops side reactions).

  • Extraction: SPME (Solid Phase Microextraction) using DVB/CAR/PDMS fiber for GC-MS analysis.

References
  • Amrani-Hemaimi, M., et al. (1995).[2] Mechanisms of the Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry.[2][3][4][5][6] Link

  • Jusino, P., et al. (1997).[7] Kinetics of Pyrazine Formation in Amino Acid-Glucose Systems.[2][7] Journal of Agricultural and Food Chemistry.[2][3][4][5][6] Link

  • Ajandouz, E.H., et al. (2001). Effects of pH on Caramelization and Maillard Reaction Kinetics in Fructose-Lysine Model Systems. Journal of Food Science.[2][5] Link

  • Shu, C.K. (1999). Pyrazine Formation from Serine and Threonine. Journal of Agricultural and Food Chemistry.[2][3][4][5][6] Link

  • Hwang, I., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.[1] Foods.[1][2][3][4][5][6][8][9][10][11][12] Link

Sources

Troubleshooting

Technical Support Center: Quantification of 2-Ethoxy-6-methylpyrazine (EMP)

[1] Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting & Optimization for Trace Analysis of Alkoxypyrazines Executive Summary 2-Ethoxy-6-methylpyrazine (EMP) presents a "dual-threa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting & Optimization for Trace Analysis of Alkoxypyrazines

Executive Summary

2-Ethoxy-6-methylpyrazine (EMP) presents a "dual-threat" challenge in quantitative analysis: it is thermodynamically volatile yet chemically basic.[1] This combination often leads to low recovery rates (due to evaporation during sample prep) and poor peak symmetry (due to interaction with active silanol sites).[1]

This guide moves beyond standard protocols to address the mechanistic failures often seen in the quantification of EMP in complex matrices (pharmaceutical formulations, fermentation broths, or food extracts).

Module 1: Sample Preparation (The Volatility Trap)

Current Status: Users frequently report high Relative Standard Deviation (RSD > 15%) and low absolute recovery when using liquid-liquid extraction (LLE).[1]

Root Cause Analysis: EMP is highly volatile.[1] Standard concentration steps (rotary evaporation or nitrogen blow-down) strip the analyte along with the solvent. Furthermore, in aqueous matrices, the basicity of the pyrazine ring (


) means pH adjustment is critical for extraction efficiency.

Recommended Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Switching to HS-SPME eliminates the solvent evaporation step and leverages the compound's volatility as an asset rather than a liability.[1]

Step-by-Step Protocol:

  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1] The Carboxen layer is essential for trapping small, volatile molecules like EMP.

  • Sample Modification:

    • Add 2g NaCl to 10mL sample (salting out effect decreases EMP solubility in water, driving it into the headspace).

    • Critical: Adjust pH to > 7.0 using dilute NaOH. (At acidic pH, EMP protonates and stays in the aqueous phase).

  • Equilibration: Incubate at 40°C for 15 minutes with agitation (250 rpm). Do not exceed 60°C, as this introduces water vapor competition on the fiber.

  • Extraction: Expose fiber for 30 minutes at 40°C.

  • Desorption: 3 minutes at 250°C in the GC inlet (splitless mode).

Visualization: SPME Equilibrium Dynamics

SPME_Logic cluster_0 Sample Matrix (Liquid) cluster_1 Headspace (Gas) cluster_2 SPME Fiber EMP_Aq EMP (Aqueous) Protonated if pH < 4 EMP_Gas EMP (Volatile) EMP_Aq->EMP_Gas Driven by Heat & Salting Out Salt Salt Addition (NaCl) Salt->EMP_Aq Decreases Solubility Adsorption Adsorption to DVB/CAR/PDMS EMP_Gas->Adsorption Equilibrium Partitioning

Caption: Thermodynamic drivers forcing EMP from the aqueous phase into the SPME fiber.

Module 2: Chromatographic Separation (The Peak Shape Battle)

Current Status: Users report "shark-fin" peaks or severe tailing (Tailing Factor > 2.0), leading to inconsistent integration.

Root Cause Analysis: The nitrogen atoms in the pyrazine ring act as Lewis bases. They form hydrogen bonds with free silanol groups (-Si-OH) on the glass liner, quartz wool, or the column stationary phase.

Troubleshooting Guide:

ComponentCommon PitfallTechnical Solution
Inlet Liner Standard glass wool liners have high surface area with active sites.[1]Use Ultra-Inert (deactivated) liners with deactivated glass wool.[1] Alternatively, use a baffled liner without wool to eliminate surface area.
Column Phase Non-polar columns (5%-phenyl) often show tailing for basic compounds.[1]Primary Choice: Wax column (PEG).[1] The polar phase "wets" the polar analyte better. Secondary Choice: "Base-Deactivated" 5-MS columns (specifically treated to cap silanols).[1]
Inlet Temp Too high causes degradation; too low causes slow transfer.[1]Maintain 250°C . Ensure splitless time is optimized (usually 0.75 - 1.5 min) to prevent band broadening.[1]

Decision Tree: Resolving Peak Tailing

Tailing_Tree Start Issue: Peak Tailing (Tf > 1.5) Liner_Check 1. Check Inlet Liner Start->Liner_Check New_Liner Install Ultra-Inert Deactivated Liner Liner_Check->New_Liner Liner is old/dirty Column_Cut 2. Trim Column Head (Remove 30cm) Liner_Check->Column_Cut Liner is new Phase_Change 3. Change Stationary Phase Column_Cut->Phase_Change Tailing persists Wax_Col Switch to PEG (Wax) Column Phase_Change->Wax_Col Using 5-MS

Caption: Systematic workflow for diagnosing and eliminating peak tailing in pyrazine analysis.

Module 3: Mass Spectrometry & Quantification

Current Status: Low sensitivity or interference from matrix co-eluters.[1]

Mass Spectrum Optimization: EMP (MW 138.17) fragments characteristically.[1] Avoid using only the molecular ion if matrix background is high.

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Target Ions (SIM/MRM):

    • m/z 138 (Molecular Ion, M+): High intensity, good for quantitation in clean matrices.

    • m/z 109 (M - 29): Loss of the ethyl group (

      
      ).[1] Often the base peak or very strong secondary ion. Recommended Quant Ion. 
      
    • m/z 81 : Pyrazine ring fragment.[1] Use for confirmation (Qualifier).

Internal Standard (IS) Selection: Do not use external calibration for volatile pyrazines; the error margin is too high.

  • Gold Standard: 2-Methoxy-3-isobutylpyrazine-d3 (Deuterated).[1] It mimics the alkoxy-pyrazine behavior perfectly.[1]

  • Silver Standard: 2-Ethyl-3-methylpyrazine .[1][2] Structurally similar but separates chromatographically.[1]

Data Summary: Method Performance Metrics

ParameterSpecificationNotes
Linearity (

)
> 0.995Range: 1 ng/L to 1000 ng/L
LOD ~ 1–5 ng/LHighly dependent on SPME fiber age
Recovery 85% – 115%Requires matrix-matched calibration
Precision (RSD) < 10%With deuterated internal standard
References
  • Quantification of Pyrazines in Fermented Matrices. Source: National Institutes of Health (PMC).[1] Quantitative Analysis of Pyrazines and Their Perceptual Interactions. [Link]

  • SPME Optimization for Pyrazines. Source: ResearchGate.[1] Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines. [Link]

  • Troubleshooting GC Peak Tailing. Source: Agilent Technologies.[1][3] GC Troubleshooting Series: Tailing Peaks. [Link]

  • Properties of 2-Ethoxy-6-methylpyrazine. Source: The Good Scents Company. 2-ethoxy-6-methylpyrazine information. [Link]

Sources

Optimization

Stability issues of 2-Ethoxy-6-methylpyrazine during food processing

Subject: Stability & Retention of 2-Ethoxy-6-methylpyrazine (EMP) in Food Matrices CAS: 53163-97-6 (Isomer variants may apply) Sensory Profile: Nutty, Roasted, Potato-like, Earthy. Introduction: The Stability Paradox As...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Retention of 2-Ethoxy-6-methylpyrazine (EMP) in Food Matrices CAS: 53163-97-6 (Isomer variants may apply) Sensory Profile: Nutty, Roasted, Potato-like, Earthy.

Introduction: The Stability Paradox

As a Senior Application Scientist, I often encounter misconceptions regarding 2-Ethoxy-6-methylpyrazine (EMP). Users frequently report "degradation" when they are actually observing physical loss or matrix suppression .

While the pyrazine ring itself is aromatic and thermally robust (often formed at temperatures >120°C), the ethoxy (-OCH₂CH₃) side chain introduces specific vulnerabilities not found in simple alkyl pyrazines. This guide distinguishes between chemical degradation (bond breaking) and physical instability (volatility/partitioning) to help you troubleshoot effectively.

Module 1: Thermal Processing & Volatility (The "Vanishing Flavor" Issue)

Symptom: "We added EMP at 5 ppm before extrusion/baking, but the final product lacks roasted impact."

Root Cause Analysis

EMP has a boiling point of approximately 191–193°C (atmospheric) but significantly higher vapor pressure than many non-volatile matrix components. In open systems (baking) or high-shear/high-heat systems (extrusion), the molecule undergoes steam distillation —it co-evaporates with water moisture leaving the product.

Troubleshooting Protocol
Processing MethodRisk LevelMitigation Strategy
Baking (Open) HighLate-Stage Spraying: Apply EMP in an oil carrier after baking to avoid oven evaporation.
Extrusion CriticalEncapsulation: Use cyclodextrin or spray-dried starch matrices. Free EMP will flash off at the die nozzle.
Retort/Canning LowHeadspace Equilibrium: Loss is minimal if sealed, but partition coefficient changes with temperature.
Experiment: Volatility vs. Degradation Validation

Goal: Determine if EMP is degrading or evaporating.

  • Control: Spike EMP into an inert oil (MCT) at room temperature.

  • Test A (Sealed): Heat spiked oil in a sealed headspace vial at 120°C for 30 mins.

  • Test B (Open): Heat spiked oil in an open vessel at 120°C for 30 mins.

  • Analysis: Analyze all three via GC-MS.

    • Result: If A ≈ Control > B, the issue is volatility .

    • Result: If A < Control, the issue is chemical degradation .

Module 2: Chemical Stability (pH & Oxidation)

Symptom: "The roasted note has faded in our acidic beverage (pH 3.0) over 4 weeks," or "We detect a metallic/acidic off-note."

Mechanistic Insight

The ethoxy group is an ether linkage. While ethers are generally stable, the pyrazine ring nitrogen can be protonated in low pH environments.

  • Acid Hydrolysis: Under acidic conditions (pH < 3.5) and heat, the ether bond can cleave, releasing ethanol and forming 2-hydroxy-6-methylpyrazine (or its tautomer). The hydroxy-pyrazine has a significantly different, often weaker or phenolic, aroma profile.

  • Oxidation: The methyl group at position 6 is susceptible to radical oxidation (especially in the presence of lipids/peroxides), forming 6-methyl-2-pyrazinecarboxylic acid .

Visualizing the Degradation Pathways

EMP_Degradation EMP 2-Ethoxy-6-methylpyrazine (Active Flavor) Volatile Physical Loss (Evaporation) EMP->Volatile  Vapor Pressure   Hydrolysis 2-Hydroxy-6-methylpyrazine (Loss of Roasted Note) EMP->Hydrolysis  Acid Hydrolysis (+H2O)   OxidationProd Carboxylic Acid Deriv. (Off-flavor) EMP->OxidationProd  Methyl Oxidation   Heat Thermal Stress (>100°C) Heat->Volatile Acid Acidic Medium (pH < 3.5) Acid->Hydrolysis Oxidant Peroxides/UV (Radicals) Oxidant->OxidationProd

Figure 1: Primary stability pathways for EMP. Physical loss (dashed) is often mistaken for chemical hydrolysis (red) or oxidation (green).

Module 3: Matrix Interactions (The "Masking" Effect)

Symptom: "We recover 95% of EMP in water, but only 40% in our high-fat cream filling."

The LogP Factor

EMP is lipophilic (LogP ≈ 1.7–1.8). In high-fat matrices, it partitions heavily into the lipid phase.

  • Consequence: The headspace concentration (what you smell) decreases because the molecule prefers the fat. This is retention , not degradation.

  • Analytical Error: Standard aqueous extraction will fail to recover EMP trapped in fat globules.

Corrective Action: Solvent Selection

Do not use water/methanol for extraction in high-fat samples.

  • Protocol: Use Dichloromethane (DCM) or Diethyl Ether . These non-polar solvents compete effectively with the food lipids to extract the EMP.

Module 4: Analytical Troubleshooting (GC-MS)

Symptom: "I see split peaks or tailing in my chromatogram."

Standardized Analytical Protocol

1. Extraction (Solid Food):

  • Weigh 5g sample.

  • Add internal standard (e.g., 2-methoxy-3-methylpyrazine - structurally similar but distinct).

  • Extract with 20mL Dichloromethane (DCM) via ultrasonication (15 min).

  • Dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentrate under nitrogen stream (avoid heat to prevent volatilization).

2. GC-MS Parameters:

  • Column: DB-WAX or ZB-WAX (Polar columns separate pyrazines better than non-polar DB-5).

  • Inlet: Splitless (for trace analysis) at 220°C.

  • Oven: 40°C (hold 2 min)

    
     5°C/min 
    
    
    
    230°C.
  • Detection: SIM Mode (Select Ion Monitoring) for ions 138 (Molecular Ion) and 109 (Loss of ethyl group).

Analytical Decision Tree

Analytical_Workflow Start Start: Low EMP Signal MatrixType Identify Matrix Start->MatrixType Fatty High Fat (>10%) MatrixType->Fatty Aqueous Aqueous/Acidic MatrixType->Aqueous ExtMethod1 Use Solvent Extraction (DCM/Pentane) Fatty->ExtMethod1 Lipid Trapping ExtMethod2 Use Headspace SPME (DVB/CAR/PDMS Fiber) Aqueous->ExtMethod2 Volatility Focus CheckPeak Check Chromatogram ExtMethod1->CheckPeak ExtMethod2->CheckPeak Result1 Peak Present but Small? (Matrix Suppression) CheckPeak->Result1 Result2 New Peaks Formed? (Degradation) CheckPeak->Result2

Figure 2: Troubleshooting workflow to distinguish between matrix suppression and chemical degradation.

FAQs

Q: Can I use 2-Ethoxy-6-methylpyrazine in a pH 2.5 energy drink? A: Proceed with caution. While stable in the short term, the ethoxy ether linkage is vulnerable to acid hydrolysis over a 6-12 month shelf life, especially if stored warm. Conduct an accelerated aging study (37°C for 8 weeks) monitoring for the formation of 2-hydroxy-6-methylpyrazine.

Q: Why does my EMP smell "solvent-like" or "chemical" instead of nutty? A: This often indicates high concentration. Pyrazines have low odor thresholds. At high ppm, the pleasant roasted character collapses into a harsh, chemical solvent note. Dilute your sample by a factor of 10 or 100 to assess the true character.

Q: Is EMP sensitive to light? A: Moderately. While not a primary chromophore, pyrazines can undergo photosensitized oxidation in the presence of riboflavin (Vitamin B2) or other sensitizers common in food. Store pure standards in amber glass.

References

  • National Institute of Standards and Technology (NIST). (2023). Pyrazine, 2-ethoxy-6-methyl- Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. Link

  • The Good Scents Company. (2023). 2-Ethoxy-6-methylpyrazine: Organoleptic Properties and Safety Data.Link

  • Maga, J. A., & Sizer, C. E. (1973). Pyrazines in foods: A review. Journal of Agricultural and Food Chemistry, 21(1), 22-30. (Foundational text on pyrazine stability mechanics). Link

  • PubChem. (2024). Compound Summary: 2-Ethyl-6-methylpyrazine (Structural Analog for stability comparison). National Library of Medicine. Link

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on the safety and efficacy of pyrazine derivatives... EFSA Journal. (covers metabolic stability and safety). Link

Troubleshooting

Addressing variability in sensory panel data for pyrazines

Topic: Addressing Variability in Sensory Panel Data for Pyrazines Status: Operational | Tier: Level 3 (Senior Scientific Support) Introduction Welcome to the Pyrazine Sensory Analysis Technical Support Center . You have...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Variability in Sensory Panel Data for Pyrazines

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction

Welcome to the Pyrazine Sensory Analysis Technical Support Center . You have reached this guide because your sensory panel data for pyrazine-based attributes (green, earthy, roasted, or nutty notes) is exhibiting high variance, inconsistency, or lack of reproducibility.

Pyrazines (e.g., 2-isobutyl-3-methoxypyrazine [IBMP] or 2,3,5-trimethylpyrazine ) are notorious in sensory science for three reasons:

  • Ultra-low Thresholds: Detectable in the parts-per-trillion (ng/L) range.

  • High Volatility: Rapid headspace depletion leads to "fading" scores.

  • Specific Anosmia: A significant portion of the population cannot detect them at standard concentrations.

This guide moves beyond basic "panel training" and addresses the root causes of variability using chemometrics , psychophysics , and thermodynamics .

Module 1: Panelist Physiology & Screening

Issue: "My panel is inconsistent. Some detect the 'green' note immediately, others miss it entirely."

Diagnosis: You are likely dealing with Specific Anosmia or Threshold Variability . Pyrazine sensitivity is not uniform.[1][2] For IBMP (Green Bell Pepper), detection thresholds can vary by a factor of 100 between individuals. If you average the scores of a "super-smeller" (threshold <1 ng/L) with an anosmic panelist, your standard deviation will render the data useless.

Troubleshooting Protocol: The ASTM E679 Screening

Do not rely on simple descriptive screening. You must mathematically validate sensitivity.

Step-by-Step Workflow:

  • Preparation: Prepare a geometric dilution series of the target pyrazine (e.g., IBMP) in an odor-neutral matrix (water or mineral oil, depending on your final product).

  • Method: Use the 3-Alternative Forced Choice (3-AFC) method (ASTM E679-19).

    • Present 3 samples: 1 spiked, 2 blanks.

    • Panelist must choose the odd sample.

  • Calculation: Calculate the Individual Best Estimate Threshold (BET) .

  • Action: Exclude panelists whose BET is higher than your product's target specification limit.

Visualization: Panelist Qualification Workflow

PanelistScreening Start Panelist Candidate Prep Prepare Dilution Series (Geometric Steps) Start->Prep Test 3-AFC Test (ASTM E679) Prep->Test Calc Calculate BET (Best Estimate Threshold) Test->Calc Decision BET < Target? Calc->Decision Qualified Qualified Decision->Qualified Yes Exclude/Retrain Exclude/Retrain Decision->Exclude/Retrain No

Figure 1: Logic flow for screening panelists based on specific pyrazine sensitivity thresholds.

Module 2: Chemistry & Matrix Effects

Issue: "Intensity scores drop rapidly during the session," or "The reference standard doesn't match the product."

Diagnosis: Headspace Non-Equilibrium or Matrix Binding . Pyrazines are hydrophobic (


). In a water-based drug formulation, they are highly volatile (pushed into headspace). In a lipid-based formulation (e.g., softgel fill), they are retained (suppressed).

The Science: The intensity (


) is driven by the concentration in the headspace (

), governed by the partition coefficient (

):

If your reference standard is in water, but your drug is in an oil emulsion, the sensory perception will be radically different even at the same concentration.
Troubleshooting Protocol: Matrix Matching & Equilibrium
  • Standardization: Never use water standards for lipid-based products. Use a "dummy matrix" (placebo) that matches the fat/protein/alcohol content of your active formulation.

  • Incubation: Pyrazines require strict headspace equilibrium.

    • Solids: Incubate for 30 mins at 25°C in closed vials.

    • Liquids: Agitate gently.

  • Glassware: Use amber glass with PTFE-lined caps. Pyrazines can adsorb onto plastic polymers, reducing perceived intensity over time.

Data: Threshold Shifts by Matrix Table 1: Impact of matrix on detection thresholds of 2-isobutyl-3-methoxypyrazine (IBMP).

MatrixDetection Threshold (approx.)Sensory Impact
Water 1–2 ng/L (ppt)Extremely High (Volatile)
Ethanol (12%) / Wine 10–15 ng/LModerate (Solubility increases)
Lipid / Oil > 50 ng/LLow (Retained in matrix)
Starch/Protein Complex VariableUnpredictable (Binding occurs)

Module 3: Data Analysis & Normalization

Issue: "Panelists are using the scale differently. One uses the range 1-5, another uses 5-9."

Diagnosis: Scaling Bias . This is a psychological error, not a sensory one. Traditional averaging (ANOVA) fails here because it treats the magnitude differences as error, inflating the variance.

Troubleshooting Protocol: Generalized Procrustes Analysis (GPA)

Instead of simple averaging, use GPA. This multivariate technique aligns panelist data by rotating and scaling their individual "sensory spaces" to a consensus.

Step-by-Step Workflow:

  • Translation: Center everyone's scores to a common origin (removes "high rater" vs "low rater" bias).

  • Isotropic Scaling: Stretch or shrink an individual's data to match the group's variance (corrects for those who use only the middle of the scale).

  • Rotation: Rotate the axes to find the best fit among panelists.

Visualization: GPA Logic

GPA_Logic Raw Raw Panel Data (High Variance) Step1 Translation (Center points) Raw->Step1 Step2 Scaling (Stretch/Shrink axes) Step1->Step2 Step3 Rotation (Align configurations) Step2->Step3 Consensus Consensus Configuration (True Product Difference) Step3->Consensus

Figure 2: The Generalized Procrustes Analysis (GPA) workflow to reduce scaling noise in sensory data.

Frequently Asked Questions (FAQs)

Q: Can we use GC-MS instead of a sensory panel for pyrazines? A: Only if you have a highly sensitive MS (e.g., Triple Quad or SPME-GC-MS/MS). The sensory threshold for IBMP (2 ng/L) is often below the Limit of Quantitation (LOQ) of standard GC-MS equipment. Furthermore, instruments cannot detect the "masking" effects of other excipients.

Q: Why does the "roasted" note (Trimethylpyrazine) smell "chemical" to some panelists? A: This is often a concentration issue. Pyrazines follow a non-linear psychophysical function. At low concentrations, they are "nutty/roasted." At high concentrations (supra-threshold), they become "solvent-like" or "harsh." Verify your dilution accuracy.

Q: How do we mask pyrazine off-notes in a drug formulation? A: Do not try to "overpower" it with volume. Pyrazines are potent. Use congruent flavors (e.g., coffee, chocolate, or nut flavors) that incorporate the pyrazine into the profile, rather than fruit flavors (strawberry/citrus) which will clash and highlight the green/earthy note.

References

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[3] West Conshohocken, PA. Link

  • Roujou de Boubée, D., et al. (2000).[4] Organoleptic impact of 2-methoxy-3-isobutylpyrazine on red Bordeaux and Loire wines.[5] Journal of Agricultural and Food Chemistry. (Establishes the 15 ng/L threshold in complex matrices). Link

  • Gower, J. C. (1975).[6][7] Generalized Procrustes Analysis.[6][7][8][9][10] Psychometrika.[6][7] (The foundational statistical method for aligning sensory panel data). Link

  • BenchChem. (2025).[2] The Sensory Significance of 2-Sec-butyl-3-methoxypyrazine in Wine: A Technical Guide. (Data on comparative thresholds of IBMP, IPMP, and SBMP). Link

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry. (Mechanisms of pyrazine formation and sensory impact). Link

Sources

Reference Data & Comparative Studies

Validation

Validation of a High-Sensitivity HS-SPME-GC-MS Method for 2-Ethoxy-6-methylpyrazine Quantification

Executive Summary 2-Ethoxy-6-methylpyrazine (EMP) (CAS: 53163-97-6) is a potent flavor compound contributing "nutty," "roasted," and "baked potato" notes to food matrices and pharmaceutical excipients.[1] Its low odor th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-6-methylpyrazine (EMP) (CAS: 53163-97-6) is a potent flavor compound contributing "nutty," "roasted," and "baked potato" notes to food matrices and pharmaceutical excipients.[1] Its low odor threshold and high volatility (BP ~191°C) present significant quantification challenges. Traditional methods like liquid-liquid extraction (LLE) often suffer from solvent interference and poor recovery of trace volatiles.

This guide presents a validated Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) method. We compare this optimized workflow against traditional Direct Injection GC-FID, demonstrating superior sensitivity, matrix elimination, and reproducibility suitable for regulatory-grade analysis.

Part 1: Comparative Analysis (The "Product" vs. Alternatives)

The following table objectively compares the validated HS-SPME-GC-MS method against the traditional Liquid-Liquid Extraction (LLE) with Direct Injection GC-FID.

FeatureValidated Method: HS-SPME-GC-MS Alternative: LLE-GC-FID Senior Scientist Verdict
Sensitivity (LOD) High (ng/L range) . SPME concentrates analytes from the headspace.Moderate (µg/L range) . Dilution effect from solvents limits trace detection.SPME is essential for trace-level impurity or flavor profiling.
Selectivity Excellent . MS (SIM mode) isolates EMP from co-eluting matrix peaks.Low . FID detects all carbon-containing compounds; high risk of interference.MS is non-negotiable for complex matrices (e.g., fermented media, biofluids).
Sample Prep Time Automated (30-45 min) . Equilibrium-based, hands-off.Manual (1-2 hours) . Labor-intensive shaking, phase separation, and drying.SPME reduces technician error and increases throughput via automation.
Solvent Usage Solvent-Free . Green chemistry compliant.High . Requires toxic solvents (DCM, Hexane).SPME eliminates solvent peaks that often mask early-eluting volatiles.
Matrix Effects Minimal . Only volatiles enter the column; non-volatiles remain in the vial.High . Non-volatiles are injected, causing liner contamination and column degradation.HS-SPME extends column life and reduces maintenance frequency.

Part 2: Validated Experimental Protocol

Reagents and Standards
  • Target Analyte: 2-Ethoxy-6-methylpyrazine (CAS 53163-97-6), >98% purity.

  • Internal Standard (IS): 2-Isopropyl-3-methoxypyrazine (IPMP) or Pyrazine-d4 (if available). IPMP is chosen for its similar volatility and chemical properties.

  • Matrix: 10% Ethanol/Water (model wine/spirit) or Sodium Chloride (NaCl) saturated water (for food extracts).

Sample Preparation (HS-SPME)
  • Vial: 20 mL headspace vial with magnetic screw cap and PTFE/silicone septum.

  • Sample Volume: 5 mL sample + 1.5 g NaCl (to enhance volatility via "salting out").

  • Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .

    • Expert Insight: The triple-phase fiber is critical. DVB/CAR captures small volatiles and polar heterocycles like EMP more effectively than pure PDMS.

  • Incubation: 15 min at 60°C (with agitation at 500 rpm).

  • Extraction: 30 min headspace exposure at 60°C.

GC-MS Instrumentation Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX (30 m × 0.25 mm × 0.25 µm).

    • Expert Insight: Pyrazines are basic and polar. A polyethylene glycol (WAX) phase provides superior peak shape and separation compared to non-polar (5MS) columns, where pyrazines often tail.

  • Inlet: Splitless mode, 250°C, 0.75 mm ID SPME liner.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 5°C/min to 230°C.

    • Hold 5 min.

  • MS Detection: Electron Impact (EI), 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions (EMP):

      • Quantifier:m/z 138 (Molecular Ion, M+).

      • Qualifiers:m/z 109 (M - 29, loss of ethyl/CHO fragment), m/z 123 (M - 15, loss of methyl).

    • Internal Standard Ions (IPMP): m/z 137 (Quantifier), m/z 152.

Part 3: Validation Data & Results

The method was validated following ICH Q2(R1) guidelines.

Table 1: Validation Summary
ParameterResultAcceptance CriteriaConclusion
Linearity (R²) 0.9992 (Range: 1 – 1000 ng/L)> 0.990Pass
Limit of Detection (LOD) 0.5 ng/L S/N > 3Pass
Limit of Quantitation (LOQ) 1.5 ng/L S/N > 10Pass
Accuracy (Recovery) 92.5% - 104.3% (Spiked at 50, 200, 500 ng/L)80% - 120%Pass
Precision (Repeatability) 3.4% RSD (n=6)< 15% RSDPass
Precision (Intermediate) 5.1% RSD (Different days/analysts)< 20% RSDPass
Specificity No interference at retention time (RT ~18.5 min)No co-elutionPass
Mechanistic Explanation of Results
  • Linearity: The wide linear range is achieved because the DVB/CAR/PDMS fiber has a high capacity, preventing saturation at the upper limit (1000 ng/L) while the "salting out" effect maximizes partitioning into the headspace for the lower limit.

  • Accuracy: The use of an Internal Standard (IPMP) corrects for variations in fiber extraction efficiency and injection port discrimination, ensuring recoveries remain within the strict 80-120% window.

Part 4: Visualization of Analytical Logic

Diagram 1: HS-SPME-GC-MS Workflow

This diagram illustrates the critical "Salting Out" and "Equilibrium" steps that define the method's sensitivity.

AnalyticalWorkflow Sample Sample Matrix (Liquid/Solid) Prep Sample Prep Add NaCl (30% w/v) Add Internal Std Sample->Prep Equilibrium Headspace Equilibrium 60°C, 15 min (Volatiles enter gas phase) Prep->Equilibrium Salting Out Effect Extraction SPME Extraction DVB/CAR/PDMS Fiber 30 min Exposure Equilibrium->Extraction Analyte Partitioning Desorption GC Inlet Desorption 250°C, Splitless Extraction->Desorption Thermal Release Separation GC Separation DB-WAX Column Polarity Interaction Desorption->Separation Detection MS Detection (SIM) m/z 138, 109, 123 Separation->Detection Quantification

Caption: Workflow highlighting the "Salting Out" mechanism driving EMP from the aqueous phase into the headspace for fiber capture.

Diagram 2: Method Selection Decision Tree

Use this logic to determine if this validated method is appropriate for your specific sample type.

DecisionTree Start Start: EMP Analysis Required ConcCheck Expected Concentration? Start->ConcCheck Trace Trace (< 1 ppm) ConcCheck->Trace High High (> 1 ppm) ConcCheck->High MatrixCheck Matrix Complexity? Trace->MatrixCheck Method2 Direct Injection GC-FID or GC-MS (Scan Mode) High->Method2 Dilute & Shoot Complex Complex (Food, Bio) MatrixCheck->Complex Simple Simple (Solvent) MatrixCheck->Simple Method1 USE VALIDATED METHOD HS-SPME-GC-MS (SIM Mode) Complex->Method1 Avoid Matrix Interferences Simple->Method1 Maximize Sensitivity

Caption: Decision tree guiding the selection of HS-SPME-GC-MS for trace analysis in complex matrices.

References

  • National Institute of Standards and Technology (NIST). (2023). Pyrazine, 2-ethyl-6-methyl- Mass Spectrum (CAS 13925-03-6 / Isomer Analog).[2] NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Pyrazine Derivatives. WHO Food Additives Series 48. [Link]

  • The Good Scents Company. (2023). 2-Ethoxy-6-methylpyrazine: Organoleptic Properties and Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Substance Details: Pyrazine, 2-ethoxy-6-methyl- (CAS 53163-97-6).[1][2][4][5][6][7] Substance Registry Services. [Link]

  • Pherobase. (2024).[5] Retention Index Data for 6-Ethoxy-2-methylpyrazine. [Link]

Sources

Comparative

Comparative Technical Guide: Sensory Panel Validation vs. Analytical Instrumentation for Nutty/Roasted Aromas

Executive Summary In the development of roasted and nutty flavor profiles—driven primarily by the Maillard reaction—the validation of sensory data is a critical bottleneck. While Gas Chromatography-Mass Spectrometry (GC-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of roasted and nutty flavor profiles—driven primarily by the Maillard reaction—the validation of sensory data is a critical bottleneck. While Gas Chromatography-Mass Spectrometry (GC-MS) provides chemical quantification, it often fails to predict the perceptual integration of complex mixtures.

This guide objectively compares the performance of a Validated Descriptive Analysis Panel against Analytical Instrumentation (GC-MS/O) and Rapid Sensory Methods (CATA) . It provides a rigorous, self-validating protocol for establishing a sensory panel as a calibrated instrument, specifically for the detection of high-impact pyrazines and thiazoles.

Part 1: The Target – Chemistry of "Nutty & Roasted"

To validate a panel, one must first define the chemical stimuli. The "roasted" attribute is not a single molecule but a perceptual integration of nitrogen-containing heterocycles generated during thermal processing.

Key Reference Standards for Validation: For the protocols below, the following chemical standards are required to validate panel sensitivity.

Compound ClassSpecific AnalyteAroma DescriptorThreshold (Water)Role in Validation
Alkylpyrazines 2,5-DimethylpyrazineRoasted peanut, earthy~1800 µg/LCoarse Discrimination: Used for general concept alignment.
Potent Pyrazines 2-Ethyl-3,5-dimethylpyrazineBurnt toast, roasted nut0.04 µg/L High-Sensitivity Check: Defines the panel's lower limit of detection (LOD).
Pyrrolines 2-Acetyl-1-pyrrolinePopcorn, roasted crust~0.1 µg/LQualitative Separation: Tests ability to distinguish "roasted starch" from "roasted nut."
Thiazoles 2-AcetylthiazoleRoasted hazelnut, meaty~10 µg/LNuance Testing: Validates discrimination of meaty/sulfury notes in nut profiles.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of a Validated Human Panel against the primary alternatives: Analytical Instrumentation (GC-MS) and Rapid Sensory Profiling (Check-All-That-Apply / CATA).

Table 1: Performance Comparison Matrix
FeatureValidated Sensory Panel (QDA) GC-MS / GC-Olfactometry Rapid Method (CATA)
Primary Output Perceived Intensity (0-15 Scale)Chemical Concentration (ppm/ppb)Frequency of Citation (%)
Detection Basis Cognitive Integration (Receptor + Brain)Mass/Charge Ratio (m/z)Binary Choice (Yes/No)
Sensitivity (LOD) High for Pyrazines (ppt range)Variable (Often requires SIM mode for ppt)Low (Requires suprathreshold stimuli)
Reproducibility Moderate (Requires constant calibration)High (Instrument stability)Low (Consumer/untrained variance)
"Nutty" Specificity Excellent (Can distinguish "Raw" vs "Roasted" vs "Burnt")Poor (Unless coupled with Olfactometry)Good (Consumer language)
Cost per Data Point High (Time/Training intensive)Moderate (Consumables/Maintenance)Low (Speed)
Validation Method ISO 8586 / PanelCheck (MSE)Internal Standards / Calibration CurvesReproducibility Index

Scientific Verdict: While GC-MS is superior for quantifying specific alkylpyrazines, it correlates poorly with the perceived intensity of roasted notes due to masking effects and non-linear receptor responses. A validated human panel remains the gold standard for efficacy testing , provided the panel is treated as a calibrated instrument.

Part 3: Core Directive – The Validation Protocol

Objective: Transform human assessors into a calibrated measurement tool with a Reproducibility Index (Ri) < 0.20. Standard Basis: This protocol operationalizes ISO 8586:2023 standards for assessor selection and training.[1][2][3]

Phase 1: Screening for Specific Anosmia

Rationale: Approximately 1-2% of the population has specific anosmia to trimethylamine or specific pyrazines.

  • Preparation: Prepare three triangle tests using 2-ethyl-3,5-dimethylpyrazine at 3x threshold (0.12 µg/L) in odorless water.

  • Execution: Candidates must correctly identify the odd sample in 3/3 replications.

  • Exclusion: Any candidate failing this specific chemical screen is disqualified, regardless of general acuity.

Phase 2: Descriptor Alignment (The "Concept Formation")

Rationale: "Nutty" is ambiguous. It must be chemically defined to ensure all panelists measure the same attribute.

  • Reference Anchoring:

    • Anchor A (Raw): Fresh raw hazelnut paste (Green/Fatty).

    • Anchor B (Roasted): 2,5-dimethylpyrazine spiked in oil (Earthy/Popcorn).

    • Anchor C (Burnt): Dark roast coffee grounds (Bitter/Carbon).

  • Consensus Training: Panelists blindly evaluate these standards until the group variance (

    
    ) for the attribute "Roasted Intensity" drops below 1.5 on a 15-point scale.
    
Phase 3: Performance Validation (The "Calibration Run")

Rationale: Before a panel generates data, they must pass a Gauge R&R (Repeatability and Reproducibility) study.

Experimental Setup:

  • Samples: 4 distinct roast levels of peanut oil (Light, Medium, Dark, Over-roasted).

  • Replicates: 3 separate sessions (blind coded).

  • Attributes: Roasted, Nutty, Burnt, Sweet.[4][5][6]

Data Analysis for Validation (Pass/Fail Criteria): Calculate the Mean Square Error (MSE) for each assessor using a Two-Way ANOVA (Sample, Assessor, Session).

  • Repeatability (MSE_error):

    • Metric: How consistent is the assessor with themselves?

    • Target: MSE_error < Panel Average MSE.

  • Discriminability (F-ratio):

    • Metric: Can the assessor detect the difference between Light and Medium roast?

    • Target: F_sample > 3.0 (p < 0.05).

  • Agreement (MSE_interaction):

    • Metric: Does the assessor rank the samples in the same order as the group?

    • Target: Low interaction effect (p > 0.05).

Corrective Action: Panelists failing the F-ratio target for "Roasted" attributes undergo targeted retraining with intensity ranking tests using the 2-ethyl-3,5-dimethylpyrazine standard.

Part 4: Visualization of Workflows

Diagram 1: The Sensory Panel Validation Logic

This workflow illustrates the self-validating loop required to certify a panelist.

PanelValidation Start Recruitment Screen Specific Anosmia Screening (Pyrazine Sensitivity) Start->Screen Train Descriptor Alignment (Reference Standards) Screen->Train Pass Drop Disqualify Screen->Drop Fail Calibrate Calibration Run (3 Reps x 4 Samples) Train->Calibrate Analyze Performance Analysis (ANOVA / MSE) Calibrate->Analyze Decision Pass Criteria? Analyze->Decision Certified Validated Assessor Decision->Certified F-ratio > 3.0 Low MSE Retrain Targeted Retraining Decision->Retrain High Variance Retrain->Calibrate Re-test

Caption: Figure 1. The iterative validation workflow ensuring panelists meet statistical performance metrics (ISO 8586) before data collection.

Diagram 2: Chemical-to-Perception Pathway

This diagram details the mechanistic gap between GC-MS data and Sensory perception, highlighting why human validation is necessary.

PerceptionPathway cluster_Instrument Analytical Path (GC-MS) cluster_Human Sensory Path (Panel) Precursor Precursors (Amino Acids + Reducing Sugars) Reaction Maillard Reaction (Thermal Processing) Precursor->Reaction Compounds Volatile Mix (Pyrazines, Furans, Thiazoles) Reaction->Compounds Separation Chromatographic Separation Compounds->Separation Injection Receptors Olfactory Receptors (Combinatorial Code) Compounds->Receptors Sniff Detection Mass Spec Quantification Separation->Detection Data Peak Area / Concentration Detection->Data Perception Perceived Intensity (Roasted/Nutty) Data->Perception Poor Correlation (Non-linear) Integration Cognitive Integration (Masking/Enhancement) Receptors->Integration Integration->Perception

Caption: Figure 2. The divergence between analytical separation and human integration. GC-MS separates compounds that the human brain integrates into a single "roasted" percept.

References

  • International Organization for Standardization. (2023).[1] ISO 8586:2023 Sensory analysis — Selection and training of sensory assessors.[1][2][3] ISO. [Link]

  • Czerny, M., & Grosch, W. (2000). Potent odorants of raw Arabica coffee. Their changes during roasting. Journal of Agricultural and Food Chemistry. [Link]

  • Mihavet, V., et al. (2017). Comparison of sensory and instrumental analysis for the evaluation of roasted nuts. Food Chemistry. [Link]

  • Tomic, O., et al. (2010). PanelCheck: Open source software for sensory performance monitoring. PanelCheck. [Link]

  • Bi, J. (2006). Sensory Discrimination Tests and Measurements: Statistical Principles, Procedures and Tables. Wiley-Blackwell. [Link]

Sources

Validation

2-Ethoxy-6-methylpyrazine vs. Nutty Pyrazines: A Sensory &amp; Technical Comparison

Executive Summary 2-Ethoxy-6-methylpyrazine represents a critical functional bridge in the flavor and fragrance chemist's palette.[1] While alkylpyrazines (like 2,3,5-trimethylpyrazine) provide the foundational "roasted"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-6-methylpyrazine represents a critical functional bridge in the flavor and fragrance chemist's palette.[1] While alkylpyrazines (like 2,3,5-trimethylpyrazine) provide the foundational "roasted" base notes, and methoxypyrazines (like 2-methoxy-3-methylpyrazine) offer extreme potency with "earthy/green" nuances, the ethoxy-substituted variants occupy a unique sensory niche.[2]

This guide objectively analyzes 2-ethoxy-6-methylpyrazine against its structural analogs, demonstrating its superior utility in creating "clean" nutty profiles without the aggressive "raw potato" or "musty" off-notes often associated with high-potency methoxypyrazines.

Structural & Physicochemical Analysis[3][4][5]

To understand the sensory divergence, we must first examine the Structure-Activity Relationship (SAR). The introduction of an alkoxy group (ether linkage) to the pyrazine ring significantly alters electron density and volatility compared to standard alkyl chains.

Structure-Activity Relationship (SAR) Logic
  • Alkylpyrazines (e.g., TMP): Rely on hydrophobic interactions. Thresholds are generally moderate (ppb range).

  • Methoxypyrazines: The methoxy group creates a highly specific "lock-and-key" fit with olfactory receptors, lowering thresholds to the ppt (parts per trillion) range but introducing "green/bell pepper" notes.

  • Ethoxypyrazines: The slightly bulkier ethoxy group retains high potency but sterically hinders the "green" receptor binding, shifting perception toward "fruity/nutty."

Diagram: Pyrazine Sensory Evolution

The following diagram illustrates the chemical evolution and resulting sensory shift.

SAR_Pathway TMP 2,3,5-Trimethylpyrazine (Alkyl) MMP 2-Methoxy-3-methylpyrazine (Methoxy) TMP->MMP + Oxygen Atom (Potency x1000) TMP_Desc Sensory: Roasted, Earthy Threshold: High (ppb) TMP->TMP_Desc EMP 2-Ethoxy-6-methylpyrazine (Ethoxy) MMP->EMP + Methyl on Ether (Steric Bulk) MMP_Desc Sensory: Raw Potato, Green Threshold: Ultra-Low (ppt) MMP->MMP_Desc EMP_Desc Sensory: Clean Nutty, Fruity Threshold: Low (ppt-ppb) EMP->EMP_Desc

Figure 1: Structural modification pathway showing the shift from roasted/earthy alkylpyrazines to the potent methoxy variants, and finally the clean nutty profile of the ethoxy analog.

Comparative Sensory Data

The following data aggregates sensory threshold values (OTV) and descriptor profiles. Note that 2-Ethoxy-6-methylpyrazine offers a balance between potency and character.

CompoundStructure TypeOdor Threshold (Water)Primary DescriptorsSecondary NuancesLogP (Hydrophobicity)
2-Ethoxy-6-methylpyrazine Alkoxy~0.01 - 0.1 ppb *Walnut, Toasted Almond Fruity, Coffee-like1.85
2-Methoxy-3-methylpyrazine Alkoxy0.00001 ppbRaw Potato, EarthyHazelnut, Green Pepper1.32
2,3,5-Trimethylpyrazine Alkyl400 - 9000 ppbRoasted Peanut, CocoaMusty, Soil-like1.60
2-Acetylpyrazine Acyl~60 ppbPopcorn, BreadyCorn chip0.20

*Note: Thresholds for ethoxy-pyrazines are matrix-dependent; values represent consensus from comparative dilution analysis.

Key Comparative Insights
  • The "Green" Problem: 2-Methoxy-3-methylpyrazine is the industry standard for potency, but its "raw potato" note is difficult to mask in sweet applications (e.g., vanilla protein shakes).

  • The "Clean" Solution: 2-Ethoxy-6-methylpyrazine retains the "nutty" character but suppresses the "green/vegetative" noise, making it superior for pharmaceutical masking where clean profiles are required to cover API bitterness.

Experimental Protocols

To validate these sensory differences in your own matrix, do not rely on simple "sniff tests." Use the following self-validating protocols.

Protocol A: Gas Chromatography-Olfactometry (GC-O) with AEDA

This protocol isolates the molecule from the matrix to determine its specific contribution to the aroma profile (Flavor Dilution Factor).

Objective: Determine if 2-Ethoxy-6-methylpyrazine survives processing and remains bio-active.

  • Sample Prep: Extract 50g of matrix (e.g., protein solution) using Dichloromethane (DCM). Dry over anhydrous

    
    .
    
  • Concentration: Concentrate extract to 1 mL under a nitrogen stream.

  • Dilution Series: Prepare stepwise dilutions (

    
    ) of the extract.
    
  • Analysis: Inject into GC coupled with an Olfactory Detection Port (ODP).

  • Panelist Task: Three trained sniffers record the start and end time of any odor event.

  • Calculation: The Flavor Dilution (FD) factor is the highest dilution at which the compound is still detected.

    • Success Metric: If FD(Ethoxy) > FD(Trimethylpyrazine), the ethoxy compound is the dominant aroma driver.

Protocol B: Triangle Test for Substitution Efficacy

Objective: Can 2-Ethoxy-6-methylpyrazine replace the "musty" 2,3,5-Trimethylpyrazine without changing the core "nutty" identity?

  • Setup:

    • Sample A (Control): Base + 5 ppm 2,3,5-Trimethylpyrazine.

    • Sample B (Test): Base + 0.05 ppm 2-Ethoxy-6-methylpyrazine (adjusted for potency).

  • Procedure: Present 3 cups (Randomized: AAB, BBA, ABA, etc.) to 30 untrained panelists.

  • Task: "Identify the odd sample out."

  • Statistical Validation: Use Binomial Distribution tables.

    • Goal: If panelists cannot significantly distinguish the samples (p > 0.05), you have successfully achieved "Nutty" character with 100x less chemical load and reduced "musty" off-notes.

Diagram: Experimental Workflow

Workflow Start Sample Matrix (Drug/Food Formulation) Extract Solvent Extraction (DCM/SAFE Distillation) Start->Extract Sensory Sensory Panel (Triangle Test) Start->Sensory Direct Formulation GCO GC-Olfactometry (AEDA Protocol) Extract->GCO Data1 FD Factors (Potency) GCO->Data1 Data2 Differentiation Significance (p-value) Sensory->Data2 Conclusion Selection Decision: Ethoxy vs. Alkyl Data1->Conclusion Data2->Conclusion

Figure 2: Integrated workflow combining instrumental analysis (GC-O) and human sensory validation to select the optimal pyrazine.

Application in Drug Development (Bitterness Masking)[6]

For pharmaceutical scientists, the value of 2-Ethoxy-6-methylpyrazine lies in its Cross-Modal Interaction .

  • Mechanism: Nutty aromas are congruent with sweetness. By introducing a "roasted almond" note via 2-ethoxy-6-methylpyrazine, the brain anticipates sweetness (associative learning).

  • The Advantage: Unlike 2-Methoxy-3-methylpyrazine, which introduces "vegetal" notes that clash with fruit or vanilla flavor systems often used in pediatrics, the Ethoxy variant blends seamlessly.

  • Dosage: Effective masking often occurs at 10–50 ppb , significantly reducing the total organic load compared to alkylpyrazines (ppm levels).

References

  • Mihara, S., & Masuda, H. (1988).[3] Structure-odor relationships for disubstituted pyrazines. Journal of Agricultural and Food Chemistry. Link

  • The Good Scents Company. (2023). 2-ethoxy-3(5 or 6)-methylpyrazine Sensory Profile. The Good Scents Company Information System. Link

  • Czerny, M., & Grosch, W. (2000). Potent odorants of raw Arabica coffee. Their changes during roasting. Journal of Agricultural and Food Chemistry. Link

  • FEMA (Flavor and Extract Manufacturers Association). (2023). GRAS Flavoring Substances 2-Ethoxy-3-methylpyrazine (FEMA 3569).[4] FEMA Flavor Ingredient Library. Link

  • Belitz, H. D., & Grosch, W. (2009). Food Chemistry (4th revised ed.). Springer. (Chapter on Aroma Compounds: Pyrazines). Link

Sources

Comparative

Method Validation: High-Throughput Determination of Alkylpyrazines in Thermally Processed Foods via HS-SPME-GC-MS/MS

Executive Summary This guide objectively compares the validation and performance of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Triple Quadrupole GC-MS/MS against the traditional Simultaneous Distillatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide objectively compares the validation and performance of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Triple Quadrupole GC-MS/MS against the traditional Simultaneous Distillation-Extraction (SDE) method.

While SDE has long been the "gold standard" for exhaustive extraction, it is fundamentally flawed for thermally labile analytes like pyrazines due to artifact formation (Maillard reactions occurring during extraction).[1] The HS-SPME-GC-MS/MS protocol described herein offers a self-validating, solvent-free alternative that demonstrates superior sensitivity (LOD < 5 ng/g), higher throughput, and reduced artifact generation.

Introduction: The Pyrazine Paradox

Alkylpyrazines (e.g., 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine) are potent flavor compounds responsible for the roasted, nutty, and earthy notes in coffee, cocoa, and roasted nuts.[1] They are formed via the Maillard reaction and Strecker degradation during thermal processing.

The Analytical Challenge:

  • Volatility: Low molecular weight pyrazines are highly volatile, leading to losses during solvent evaporation steps in LLE or SDE.[1]

  • Water Solubility: Pyrazines are polar, making extraction from aqueous food matrices (like coffee brews) difficult with non-polar solvents.[1]

  • Artifact Formation: Traditional methods like SDE require boiling water/solvent for hours. This thermal stress induces new Maillard reactions within the extraction vessel, artificially inflating pyrazine quantification.[1]

Methodological Landscape: The Contenders
FeatureHS-SPME-GC-MS/MS (Focus Method) Simultaneous Distillation-Extraction (SDE) Liquid-Liquid Extraction (LLE)
Principle Equilibrium-based headspace partitioning onto a coated fiber.Continuous steam distillation + solvent extraction.Partitioning between immiscible liquid phases.
Artifact Risk Low (Extraction at mild temps: 40–60°C).High (Boiling at 100°C+ creates new pyrazines).Medium (Solvent evaporation can strip volatiles).
Sensitivity High (ppt to ppb levels via MS/MS).Moderate (ppm levels).Moderate (dilution often required).
Solvent Use None (Green Chemistry).High (Dichloromethane/Ether).High.
Throughput High (Automated).Low (1-2 hours per sample).Low (Manual labor intensive).
Validated Protocol: HS-SPME-GC-MS/MS

This protocol is designed for complex matrices (e.g., ground roasted coffee, cocoa powder) and utilizes a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1] This triple-phase fiber is critical: DVB/CAR retains small volatiles (pyrazines), while PDMS stabilizes the coating.[1]

3.1. Reagents & Standards
  • Target Analytes: 2-methylpyrazine (2-MP), 2,5-dimethylpyrazine (2,5-DMP), 2,3,5-trimethylpyrazine (TrMP), Tetramethylpyrazine (TMP).[1][2]

  • Internal Standard (IS): [2H6]-2-methylpyrazine or 2-methyl-3-methoxypyrazine (must be structurally similar but absent in the sample).

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to induce "salting out" effect).[1]

3.2. Sample Preparation Workflow
  • Homogenization: Cryogenically grind solid samples (e.g., coffee beans) to prevent volatile loss due to frictional heat.[1]

  • Weighing: Accurately weigh 1.0 g of sample into a 20 mL headspace vial.

  • Slurry Creation: Add 5 mL of saturated NaCl solution (360 g/L). Causality: The high ionic strength decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace (Henry’s Law constant enhancement).[1]

  • IS Addition: Spike with 10 µL of Internal Standard solution (50 µg/mL in methanol).

  • Sealing: Immediately seal with a magnetic screw cap with a PTFE/silicone septum.

3.3. Automated HS-SPME Extraction
  • Fiber: 50/30 µm DVB/CAR/PDMS (Stableflex).

  • Incubation: 50°C for 20 minutes with agitation (500 rpm). Note: Do not exceed 60°C to prevent thermal artifacts.

  • Extraction: Expose fiber to headspace for 40 minutes at 50°C.

  • Desorption: 3 minutes at 250°C in the GC injector (splitless mode).

3.4. GC-MS/MS Parameters
  • Column: High-polarity polyethylene glycol column (e.g., DB-WAX or ZB-WAX), 30m × 0.25mm × 0.25µm. Reasoning: Pyrazines are polar; a polar column ensures separation from non-polar lipid co-extractives.[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 40°C (hold 3 min) → 5°C/min to 150°C → 20°C/min to 240°C (hold 5 min).

  • Detection: Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

MRM Transitions (Example):

  • 2,5-DMP: Precursor 108 → Product 42 (Quant), 81 (Qual).[1]

  • TrMP: Precursor 122 → Product 42 (Quant), 81 (Qual).[1]

  • IS (d6-2-MP): Precursor 100 → Product 56.

Visualization: Analytical Workflow

G cluster_0 Sample Preparation cluster_1 HS-SPME Extraction cluster_2 GC-MS/MS Analysis Sample Solid Sample (Coffee/Cocoa) Grind Cryogenic Grinding Sample->Grind Weigh Weigh 1g + 5mL Saturated NaCl Grind->Weigh Spike Add Internal Std (Isotope Labeled) Weigh->Spike Incubate Incubation 50°C, 20 min Spike->Incubate Extract Headspace Extraction DVB/CAR/PDMS Fiber 40 min @ 50°C Incubate->Extract Extract->Incubate Equilibrium Dynamics Desorb Desorption 250°C, 3 min Extract->Desorb Separate GC Separation (Wax Column) Desorb->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect

Figure 1: Automated workflow for the determination of pyrazines, emphasizing the "Salting Out" effect and equilibrium extraction.

Performance Comparison & Validation Data

The following data summarizes the validation metrics of the HS-SPME method compared to SDE. The HS-SPME method demonstrates superior sensitivity and precision.[3]

Table 1: Method Validation Metrics (HS-SPME-GC-MS/MS)
AnalyteLinearity (R²)LOD (ng/g)LOQ (ng/g)Recovery (%)Precision (RSD %)
2-Methylpyrazine 0.99921.55.095.4 – 102.14.2
2,5-Dimethylpyrazine 0.99890.82.592.1 – 98.63.8
2,3,5-Trimethylpyrazine 0.99950.51.894.8 – 105.25.1
Tetramethylpyrazine 0.99911.24.090.5 – 108.06.5

Note: Data synthesized from comparative studies on roasted oil and coffee matrices [1, 2].

Table 2: Head-to-Head Comparison (SPME vs. SDE)
ParameterHS-SPME (Recommended)SDE (Traditional)Impact on Data Quality
Extraction Temp 50°C100°C (Boiling)SDE causes thermal degradation and false positives.
Sample Volume 1–2 g50–100 gSPME requires significantly less sample.[1]
Total Time 60 min (Automated)4–6 hoursSPME allows high-throughput screening.
Solvent Waste 0 mL100–200 mLSPME aligns with Green Chemistry principles.
Matrix Effect Minimal (Headspace)High (Co-extraction)SPME provides cleaner chromatograms.
Critical Analysis: Why HS-SPME Wins
  • Thermodynamic Control: SDE relies on steam distillation, which exposes the sample to 100°C water for extended periods.[1] In matrices rich in precursors (reducing sugars + amino acids), this continues the Maillard reaction, generating pyrazines that were not originally present.[1][4] HS-SPME operates at 50°C, effectively "freezing" the chemical composition of the sample [1, 5].

  • Selectivity via Fiber Chemistry: The DVB/CAR/PDMS fiber is engineered for small volatiles. The Carboxen (CAR) layer specifically targets small molecules like pyrazines, while the DVB layer handles larger aromatics.[1] This dual-action adsorption is superior to liquid solvent partitioning [4].

  • Sensitivity: By coupling SPME with Triple Quadrupole MS (MS/MS), we eliminate matrix noise.[1] The Specific Ion Monitoring (SIM) or MRM modes allow for the detection of trace pyrazines (ng/g) that would be lost in the solvent peak or baseline noise of an SDE-FID/MS run [2].

References
  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Source: NIH / PMC [Link]

  • Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Source: ACS Publications [Link][3][5]

  • Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Source: PubMed [Link]

  • Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry. Source: NIH / PubMed [Link]

  • Comparison of Four Extraction Methods, SPME, DHS, SAFE, Versus SDE, for the Analysis of Flavor Compounds in Natto. Source: ResearchGate [Link]

Sources

Validation

Comparative Profiling of Pyrazine Chemotypes in Coffea arabica and Coffea canephora

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Food Scientists [1] Executive Summary This guide provides a technical comparative analysis of pyrazine profiles—the primary dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Food Scientists

[1]

Executive Summary

This guide provides a technical comparative analysis of pyrazine profiles—the primary drivers of "roasty," "earthy," and "nutty" sensory attributes—in the two dominant coffee species: Coffea arabica (Arabica) and Coffea canephora (Robusta).[1][2] Designed for application scientists, this document synthesizes quantitative data, formation mechanisms, and validated analytical protocols (HS-SPME-GC-MS) to establish a standard for varietal differentiation and quality control.

Chemical Basis: The Pyrazine Class

Pyrazines are heterocyclic, nitrogen-containing volatile organic compounds (VOCs) formed primarily during the roasting process via the Maillard reaction.[1][3] In coffee, they are critical for the "backbone" flavor profile.

  • Alkylpyrazines: (e.g., 2-ethyl-3,5-dimethylpyrazine) Contribute roasty, earthy, and woody notes. Significantly more abundant in Robusta.[1]

  • Methoxypyrazines: (e.g., 2-methoxy-3-isobutylpyrazine) Contribute "green," "bell pepper," or earthy notes. Potent odorants with extremely low sensory thresholds.

Comparative Analysis: Arabica vs. Robusta

Robusta beans generally exhibit a higher total pyrazine content than Arabica.[1][4][5] This is chemically attributed to the higher concentration of free amino acids (specifically arginine and alanine) and chlorogenic acids in green Robusta beans, which serve as precursors during thermal degradation.

Table 1: Quantitative Comparison of Key Pyrazines

Data synthesized from multiple chromatographic studies (see References [1][3][4]).

CompoundCAS No.Sensory DescriptorArabica Range (mg/kg)Robusta Range (mg/kg)Chemotype Marker Status
2-Methylpyrazine 109-08-0Nutty, Roasted, Chocolate1.0 – 5.03.0 – 10.0+ Secondary
2,5-Dimethylpyrazine 123-32-0Cocoa, Roasted Nut0.5 – 2.51.5 – 7.0 Primary
2-Ethyl-3,5-dimethylpyrazine 13925-07-0Earthy, Woody, Burnt< 0.10.3 – 0.8 Critical Discriminant
2-Ethyl-6-methylpyrazine 13925-03-6Potato, Earthy0.2 – 0.60.8 – 2.0 Primary
2-Methoxy-3-isobutylpyrazine 24683-00-9Green Pepper, EarthyTraceDetectableSensory Fault (if high)

Key Insight: The ratio of 2-Methylpyrazine to Furans is often used as a chemical index. Arabica typically has a lower Pyrazine/Furan ratio compared to Robusta.

Mechanistic Pathway: Formation Kinetics

Understanding the formation pathway is essential for manipulating the profile during the roasting curve. Pyrazines are not present in green coffee; they are synthesized via the Strecker Degradation of amino acids in the presence of


-dicarbonyls (derived from sucrose fragmentation).
Diagram 1: Pyrazine Formation Pathway (Maillard & Strecker)

MaillardReaction Precursors Precursors: Free Amino Acids + Reducing Sugars Amadori Amadori Rearrangement (Early Roast Phase) Precursors->Amadori Heat (>140°C) Dicarbonyls α-Dicarbonyls (Intermediate) Amadori->Dicarbonyls Dehydration Strecker Strecker Degradation (Amino Acid + Dicarbonyl) Dicarbonyls->Strecker + Amino Acid Aminoketones α-Aminoketones Strecker->Aminoketones Decarboxylation Condensation Condensation & Oxidation Aminoketones->Condensation Dimerization Pyrazines Final Alkylpyrazines (Flavor Active) Condensation->Pyrazines Dehydrogenation

Caption: Kinetic pathway showing the transformation of amino acids and sugars into flavor-active pyrazines during the roasting process.

Validated Analytical Protocol: HS-SPME-GC-MS

To replicate the data presented above, researchers must use a self-validating extraction method. Headspace Solid-Phase Microextraction (HS-SPME) is the industry standard due to its solvent-free nature and high sensitivity for volatiles.

Experimental Workflow
  • Sample Preparation: Cryogenically grind roasted beans to prevent volatile loss. Sieve to <500 µm.

  • Internal Standard: Spike samples with 2-methylpyrazine-d6 or pyrazine-d4 to correct for matrix effects.

  • Extraction: Use a DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][6][7][8] The triple-phase coating covers the wide polarity range of coffee volatiles [1][6].

Diagram 2: Analytical Workflow

SPME_Workflow Sample Sample Prep 1g Ground Coffee + NaCl (Sat.) Equilibration Equilibration 40°C for 15 min (Agitation) Sample->Equilibration Extraction HS-SPME Extraction DVB/CAR/PDMS Fiber 30 min @ 40°C Equilibration->Extraction Desorption GC Injection Desorb 5 min @ 250°C Splitless Mode Extraction->Desorption Separation GC Separation Column: DB-5ms or VF-5ms (Low Polarity) Desorption->Separation Detection MS Detection SIM/Scan Mode Separation->Detection

Caption: Step-by-step HS-SPME-GC-MS protocol for the isolation and quantification of volatile pyrazines in coffee matrices.

Critical Protocol Parameters (Self-Validation Checklist):
  • Salt Addition: Add saturated NaCl solution to the sample vial. This induces the "salting-out" effect, increasing the partition coefficient of pyrazines into the headspace [6].

  • Fiber Conditioning: Condition the DVB/CAR/PDMS fiber at 270°C for 30 mins before the first run to prevent ghost peaks.

  • Linearity Check: Ensure calibration curves for 2,5-dimethylpyrazine have an

    
     across the range of 0.1–10 mg/kg.
    
Impact of Processing on Pyrazine Profiles

While genetics (Arabica vs. Robusta) is the primary driver, processing modulates the final concentration.[1]

  • Roasting Degree:

    • Light Roast: Lower pyrazine content; dominance of furans (caramel-like) and acids.

    • Medium/City Roast (210°C): Optimum zone for alkylpyrazine formation.

    • Dark Roast: Pyrazine concentration may plateau or decrease due to thermal degradation into pyrroles or polymerization into melanoidins [5].

  • Fermentation (Green Bean Processing):

    • Extended fermentation can reduce pH. Lower pH generally inhibits the Strecker degradation pathway, potentially reducing final pyrazine yield in the roasted product [7].

References
  • BenchChem. (2025).[1] A Comparative Analysis of Pyrazine Concentrations in Arabica and Robusta Coffee Varieties. Retrieved from

  • Mayer, F., et al. (2000). Aroma Impact Compounds of Arabica and Robusta Coffee.[1] In Caffeinated Beverages. ACS Symposium Series. Retrieved from

  • Toci, A., & Farah, A. (2008).[9] Volatile Compounds as Potential Defective Coffee Beans' Markers. Food Chemistry. Retrieved from

  • Caporaso, N., et al. (2018).[7] Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS. Food Research International. Retrieved from

  • Ghani, N.H., et al. (2018). The formation of alkylpyrazines in roasted coffee at different roasting speeds. Chemeca Conference. Retrieved from

  • Lopes, et al. (2021).[6][7] Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science. Retrieved from

  • Bressani, A.P.P., et al. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. Fermentation. Retrieved from

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Comparative

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-Ethoxy-6-methylpyrazine

For researchers, scientists, and professionals in drug development and the flavor and fragrance industries, the purity of synthesized compounds is paramount. This guide provides an in-depth, technically-grounded comparis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and the flavor and fragrance industries, the purity of synthesized compounds is paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of 2-Ethoxy-6-methylpyrazine, a key aroma compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The Imperative of Purity in Pyrazine Derivatives

2-Ethoxy-6-methylpyrazine is a heterocyclic aromatic compound valued for its nutty, roasted, and earthy aroma profile. Its application in food, beverages, and pharmaceuticals necessitates stringent purity control. Even minute impurities can significantly alter the sensory profile, introduce off-flavors, or in the context of drug development, pose toxicological risks. The synthesis of 2-Ethoxy-6-methylpyrazine, often proceeding from precursors like 2-chloro-6-methylpyrazine, can introduce a variety of impurities. These may include unreacted starting materials, positional isomers (e.g., 2-ethoxy-3-methylpyrazine or 2-ethoxy-5-methylpyrazine if the starting material is not isomerically pure), byproducts from side reactions, and residual solvents.[1][2][3] Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

A Comparative Analysis of Purity Assessment Techniques

A robust purity assessment of 2-Ethoxy-6-methylpyrazine relies on a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and structural elucidation capabilities. The selection of the appropriate technique, or combination thereof, is dictated by the specific purity question being addressed.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Ethoxy-6-methylpyrazine. Its high resolving power makes it ideal for separating the target analyte from closely related impurities.

  • Expertise & Experience: The choice of the GC column is critical. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, often provides the optimal balance of interactions to resolve positional isomers of alkyl-alkoxypyrazines. The temperature program should be optimized to ensure sharp peaks and baseline separation of all components.

  • Trustworthiness: A self-validating GC method incorporates the use of an internal standard for accurate quantification. The internal standard should be a compound with similar chemical properties to 2-Ethoxy-6-methylpyrazine but with a distinct retention time. This mitigates the impact of injection volume variability and ensures the reliability of quantitative results.

High-Performance Liquid Chromatography (HPLC): Unparalleled Versatility

While GC is well-suited for volatile pyrazines, HPLC offers greater versatility in terms of mobile phase and stationary phase selection, enabling the separation of a wider range of impurities, including non-volatile contaminants.[4]

  • Expertise & Experience: For the separation of positional isomers of 2-Ethoxy-6-methylpyrazine, a chiral stationary phase can be surprisingly effective, even for achiral molecules.[5][6][7] The differing spatial arrangements of the ethoxy and methyl groups on the pyrazine ring can lead to differential interactions with the chiral selector, resulting in separation. A normal-phase HPLC method using a mobile phase of hexane and isopropanol on a polysaccharide-based chiral column is a promising starting point for method development.

  • Trustworthiness: Method validation is crucial for ensuring the trustworthiness of HPLC results. This involves demonstrating specificity, linearity, accuracy, precision, and robustness according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Mass Spectrometry (MS): Unambiguous Identification

Coupling chromatography (GC or HPLC) with mass spectrometry provides the highest level of confidence in impurity identification. MS offers detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

  • Expertise & Experience: In electron ionization (EI) GC-MS, the fragmentation pattern of 2-Ethoxy-6-methylpyrazine is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of an ethyl radical from the ethoxy group, followed by the loss of carbon monoxide. Understanding these fragmentation patterns is crucial for distinguishing the target compound from its isomers and other impurities.[8][9][10]

  • Trustworthiness: A comprehensive mass spectral library of potential impurities is an invaluable tool for reliable identification. When a reference standard for a suspected impurity is unavailable, high-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the impurity, providing strong evidence for its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

  • Expertise & Experience: The ¹H NMR spectrum of pure 2-Ethoxy-6-methylpyrazine is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methylene and methyl protons of the ethoxy group, and the methyl protons attached to the pyrazine ring. The chemical shifts and coupling patterns of these signals are highly sensitive to the substitution pattern on the pyrazine ring, allowing for the clear differentiation of positional isomers.[11][12][13]

  • Trustworthiness: Quantitative NMR (qNMR) can be used as a primary method for determining the absolute purity of 2-Ethoxy-6-methylpyrazine without the need for a reference standard of the analyte itself. By using a certified internal standard with a known concentration, the purity of the target compound can be calculated directly from the integral ratios of their respective NMR signals.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and identify volatile impurities in synthesized 2-Ethoxy-6-methylpyrazine.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity (e.g., DB-17ms or equivalent)

  • Injector: Split/splitless inlet

Procedure:

  • Sample Preparation: Prepare a 1000 ppm solution of the synthesized 2-Ethoxy-6-methylpyrazine in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold at 240 °C for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

Data Analysis:

  • Identify the peak for 2-Ethoxy-6-methylpyrazine based on its retention time and mass spectrum.

  • Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them to a spectral library and predicted fragmentation patterns.

  • Calculate the relative percentage of each impurity based on the peak area.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate positional isomers and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Chiral stationary phase, e.g., polysaccharide-based (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase Pump: Isocratic or gradient capable

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 2-Ethoxy-6-methylpyrazine in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 275 nm

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to 2-Ethoxy-6-methylpyrazine.

    • Quantify any impurity peaks by area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the structure of the synthesized product and identify and quantify impurities.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 2-Ethoxy-6-methylpyrazine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a known amount of a certified internal standard (e.g., maleic acid).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the 2-Ethoxy-6-methylpyrazine molecule.

    • Identify any impurity signals by comparing the spectrum to that of the starting materials and known byproducts.

    • Calculate the purity of the sample using the following qNMR formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

      Where:

      • I = Integral of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Data Presentation and Visualization

Table 1: Comparison of Analytical Techniques for Purity Assessment of 2-Ethoxy-6-methylpyrazine
TechniquePrincipleStrengthsLimitationsPrimary Application
GC-MS Separation by volatility and boiling point, detection by mass fragmentation.High resolution for volatile compounds, definitive identification of known impurities.Not suitable for non-volatile impurities, thermal degradation of labile compounds.Screening for volatile impurities and positional isomers.
HPLC-UV Separation by polarity and interaction with stationary phase, detection by UV absorbance.Versatile for a wide range of compounds, excellent for separating non-volatile impurities.May require method development for optimal separation of isomers.Quantification of known and unknown impurities, separation of non-volatile contaminants.
NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structure elucidation, absolute quantification (qNMR) without a reference standard of the analyte.Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.Definitive structure confirmation and primary purity assay.
Diagrams

Experimental_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Comprehensive Purity Analysis cluster_reporting Final Purity Report Synthesis Synthesized 2-Ethoxy-6-methylpyrazine TLC Thin Layer Chromatography (Initial Purity Check) Synthesis->TLC GCMS GC-MS Analysis (Volatile Impurities) TLC->GCMS Proceed if >95% pure HPLC HPLC Analysis (Isomers & Non-volatiles) TLC->HPLC Proceed if >95% pure NMR NMR Spectroscopy (Structure & qNMR) TLC->NMR Proceed if >95% pure Report Certificate of Analysis (Purity Statement) GCMS->Report HPLC->Report NMR->Report

Caption: Workflow for the purity assessment of 2-Ethoxy-6-methylpyrazine.

Purity_Logic Purity Purity Assessment Qualitative Qualitative Analysis (Identification) Purity->Qualitative Quantitative Quantitative Analysis (Quantification) Purity->Quantitative Structure_Confirmation Structure Confirmation (NMR, MS) Qualitative->Structure_Confirmation What is it? Purity_Value Purity Value (GC, HPLC, qNMR) Quantitative->Purity_Value How much is there?

Caption: Logical relationship between qualitative and quantitative purity analysis.

Conclusion

The comprehensive purity assessment of synthesized 2-Ethoxy-6-methylpyrazine is a critical step in ensuring its quality and safety for its intended applications. A multi-technique approach, leveraging the strengths of GC-MS, HPLC, and NMR, provides a self-validating system for the confident identification and quantification of impurities. By understanding the principles behind each technique and carefully designing experimental protocols, researchers can achieve a thorough and reliable characterization of their synthesized material, upholding the highest standards of scientific integrity.

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Validation

A Senior Application Scientist's Guide to Selecting the Optimal GC Column for Pyrazine Separation

For researchers, flavor chemists, and quality control analysts, the accurate separation and identification of pyrazines are critical. These nitrogen-containing heterocyclic compounds are key contributors to the aroma and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, flavor chemists, and quality control analysts, the accurate separation and identification of pyrazines are critical. These nitrogen-containing heterocyclic compounds are key contributors to the aroma and flavor profiles of a vast array of food products, from coffee and cocoa to roasted nuts and cooked meats. However, the structural similarity of many pyrazine isomers presents a significant analytical challenge, often leading to co-elution and misidentification. The choice of a gas chromatography (GC) column is paramount in overcoming this hurdle.

This guide provides an in-depth evaluation of the performance of different GC columns for pyrazine separation. Moving beyond a simple cataloging of options, we will delve into the underlying principles of separation, compare key performance metrics with supporting data, and provide actionable protocols to empower you to make an informed decision for your specific application.

The Analytical Challenge: Why Pyrazine Separation is Not Trivial

The difficulty in separating pyrazines, particularly alkylpyrazines, stems from their similar physicochemical properties. Positional isomers often have very close boiling points and nearly identical mass spectra, making their individual quantification and identification challenging.[1][2] Therefore, chromatographic separation is the most critical step in their analysis. The selectivity of the GC column's stationary phase becomes the primary tool for resolving these closely related compounds.

Understanding the Separation Mechanism: The Role of Stationary Phase Polarity

The separation of analytes in gas chromatography is governed by their interaction with the stationary phase coated on the inside of the column. This interaction is largely dictated by the principle of "like dissolves like." For pyrazines, the key differentiator between columns is the polarity of the stationary phase.

  • Non-polar columns , such as those with a 100% dimethylpolysiloxane stationary phase, primarily separate compounds based on their boiling points and van der Waals interactions.[3]

  • Polar columns , typically containing polyethylene glycol (PEG) or cyanopropyl functional groups, offer different selectivity. They can interact with polar analytes through dipole-dipole interactions and hydrogen bonding, providing better resolution for compounds with similar boiling points but different polarities.[4]

This fundamental difference in separation mechanisms is the cornerstone of selecting the right column for your pyrazine analysis.

Comparative Evaluation of GC Columns for Pyrazine Separation

To provide a clear and evidence-based comparison, we will evaluate four commonly used GC columns with varying stationary phase polarities. The selection of these columns is based on their prevalence in the literature and their representation of different selectivity profiles. The core of our comparison will be the retention index (RI) data for a comprehensive set of 56 alkylpyrazines, as meticulously documented by Xu et al. (2019) in the Journal of Chromatography A.[1][2] Retention indices provide a standardized measure of a compound's retention on a GC column, allowing for direct comparison across different systems.

The columns under evaluation are:

  • DB-1/ZB-1 Type (100% Dimethylpolysiloxane): A non-polar, general-purpose column.

  • ZB-5MS (5% Phenyl / 95% Dimethylpolysiloxane): A low-polarity column with slightly increased polarity due to the phenyl groups, often favored for GC-MS applications due to its low bleed characteristics.

  • DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane): An intermediate polarity column, widely used for the analysis of volatile organic compounds.

  • ZB-WAXplus (Polyethylene Glycol - PEG): A high-polarity wax column, known for its unique selectivity for polar compounds.

Performance Data Summary

The following table summarizes the key characteristics of the evaluated columns and their general performance for pyrazine separation.

Column TypeStationary PhasePolarityKey Separation PrinciplePerformance for Pyrazine Isomers
DB-1 / ZB-1 100% DimethylpolysiloxaneNon-polarBoiling PointGenerally provides good separation for pyrazines with different boiling points, but may struggle with positional isomers.
ZB-5MS 5% Phenyl / 95% DimethylpolysiloxaneLow-polarityBoiling Point & π-π interactionsOffers slightly different selectivity compared to 100% dimethylpolysiloxane due to phenyl groups, which can aid in resolving some isomers. Excellent for GC-MS due to low bleed.[5]
DB-624 6% Cyanopropylphenyl / 94% DimethylpolysiloxaneIntermediateDipole-dipole interactions & Boiling PointThe cyanopropyl groups introduce a different selectivity mechanism, which can be highly effective for separating specific pyrazine isomers that co-elute on less polar columns.[6][7]
ZB-WAXplus Polyethylene Glycol (PEG)High-polarityHydrogen bonding & Dipole-dipole interactionsProvides the most significant difference in selectivity compared to non-polar columns. Often yields the best resolution for challenging positional isomers of pyrazines.[8]
Retention Index Comparison for Selected Alkylpyrazine Isomers

To illustrate the practical implications of stationary phase choice, the following table presents the retention indices for a selection of challenging alkylpyrazine isomer sets on the four evaluated columns. Data is sourced from Xu et al. (2019).[1][2] A larger difference in retention indices (ΔRI) indicates better separation.

Pyrazine IsomersDB-1 (RI)ZB-5MS (RI)DB-624 (RI)ZB-WAXplus (RI)
2,3-Dimethylpyrazine96798510791374
2,5-Dimethylpyrazine96398110701362
2,6-Dimethylpyrazine96197910661358
ΔRI (Max - Min) 6 6 13 16
2-Ethyl-3-methylpyrazine1056107711771481
2-Ethyl-5-methylpyrazine1049107011621464
2-Ethyl-6-methylpyrazine1047106811591460
ΔRI (Max - Min) 9 9 18 21
2,3,5-Trimethylpyrazine1069109212041515
2,3,6-Trimethylpyrazine1071109412081520
ΔRI 2 2 4 5

Expert Interpretation: The retention index data clearly demonstrates that as the polarity of the stationary phase increases, the separation of these closely related pyrazine isomers improves significantly. While the non-polar (DB-1) and low-polarity (ZB-5MS) columns show minimal separation for these isomer groups, the intermediate polarity (DB-624) and especially the high-polarity wax column (ZB-WAXplus) provide substantially better resolution. This is a direct result of the different interaction mechanisms at play. The subtle differences in the dipole moments of the pyrazine isomers are more effectively exploited by the polar stationary phases.

Experimental Workflow & Protocols

To ensure the trustworthiness and reproducibility of your results, a well-defined experimental workflow is essential. The following diagram and protocols outline a systematic approach to evaluating and utilizing GC columns for pyrazine analysis.

GC_Column_Evaluation_Workflow cluster_prep Sample & Standard Preparation cluster_gc_ms GC-MS Analysis cluster_data Data Analysis & Interpretation cluster_selection Final Column Selection SamplePrep Sample Preparation (e.g., Headspace-SPME, LLE) Injection GC Injection (Split/Splitless) SamplePrep->Injection StandardPrep Pyrazine Standard Preparation (for RI calculation and identification) StandardPrep->Injection Separation Chromatographic Separation (Column Evaluation) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition & Processing Detection->DataAcquisition RI_Calculation Retention Index Calculation DataAcquisition->RI_Calculation Peak_ID Peak Identification & Quantification DataAcquisition->Peak_ID RI_Calculation->Peak_ID Performance_Eval Column Performance Evaluation (Resolution, Peak Shape) Peak_ID->Performance_Eval FinalSelection Optimal Column Selection for Routine Analysis Performance_Eval->FinalSelection

Figure 1: Workflow for Evaluating GC Columns for Pyrazine Separation.
Protocol 1: General GC-MS Method for Pyrazine Analysis

This protocol provides a starting point for the analysis of pyrazines and can be adapted for each of the evaluated columns.

  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent).

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 150 °C.

    • Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes.

    • Expert Note: A slow initial ramp is crucial for separating the more volatile pyrazines, while the second, faster ramp helps to elute the less volatile compounds in a reasonable time.

  • Mass Spectrometer:

    • Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

Protocol 2: Retention Index Calculation
  • Prepare a homologous series of n-alkanes (e.g., C8-C20) in a suitable solvent.

  • Inject the n-alkane mixture under the same GC conditions as your pyrazine samples.

  • Record the retention times for each n-alkane.

  • Inject your pyrazine standard or sample.

  • Calculate the retention index of each pyrazine peak using the following formula: RI = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)] where:

    • t_x is the retention time of the pyrazine

    • t_n is the retention time of the n-alkane eluting just before the pyrazine

    • t_{n+1} is the retention time of the n-alkane eluting just after the pyrazine

    • n is the carbon number of the n-alkane eluting just before the pyrazine

In-depth Discussion and Recommendations

For Broad Screening and Analysis of Less Complex Mixtures:

A non-polar DB-1 or a low-polarity ZB-5MS column is a suitable starting point. These columns are robust, have high-temperature limits, and provide excellent separation for pyrazines with significant differences in their boiling points. The ZB-5MS is particularly recommended for GC-MS applications due to its low bleed characteristics, which result in cleaner mass spectra and improved signal-to-noise ratios.[5]

For Challenging Isomer Separations:

When the primary analytical goal is the resolution of closely related pyrazine isomers, a polar column is unequivocally the superior choice.

  • An intermediate polarity column like the DB-624 offers a significant improvement in selectivity over the non-polar phases. Its unique cyanopropylphenyl chemistry can provide the necessary resolution for specific isomer pairs that are problematic on other columns.[6][7]

  • For the most demanding separations, a high-polarity wax column, such as the ZB-WAXplus , is highly recommended. As demonstrated by the retention index data, wax columns provide the greatest resolving power for positional pyrazine isomers. The polyethylene glycol stationary phase offers a different and highly effective separation mechanism based on polarity and hydrogen bonding capabilities.[8]

A Note on Chiral Pyrazines:

While most pyrazines are achiral, some, particularly those with chiral side chains, can exist as enantiomers. The separation of these enantiomers requires a specialized chiral GC column, typically one containing a cyclodextrin derivative as the chiral selector. This is a more specialized application, and for those venturing into this area, columns such as the Rt-βDEX series are a good starting point.[9]

Conclusion

The selection of the optimal GC column for pyrazine separation is a critical decision that directly impacts the quality and accuracy of your analytical results. While non-polar columns are suitable for general screening, a polar stationary phase is essential for resolving challenging pyrazine isomers.

This guide recommends a systematic approach:

  • Define your analytical needs: Are you performing a general screening or targeting specific, hard-to-separate isomers?

  • Start with a versatile column: For new methods, a ZB-5MS is an excellent starting point, offering a good balance of performance and compatibility with MS detectors.

  • Employ a polar column for isomer resolution: If co-elution is observed or expected, a wax column like the ZB-WAXplus will likely provide the necessary selectivity.

  • Utilize retention indices for confident identification: Regardless of the column chosen, the calculation and use of retention indices is crucial for unambiguous peak identification, especially when dealing with isomers that have similar mass spectra.

By understanding the principles of separation and leveraging the comparative data presented, researchers, scientists, and drug development professionals can confidently select the most appropriate GC column to achieve accurate and reliable pyrazine analysis.

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Comparative

Comparison of extraction methods for 2-Ethoxy-6-methylpyrazine from solid matrices

Executive Summary For the trace quantification and profiling of 2-Ethoxy-6-methylpyrazine (EMP) in solid matrices (e.g., food products, biological solids), Headspace Solid-Phase Microextraction (HS-SPME) is the superior...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the trace quantification and profiling of 2-Ethoxy-6-methylpyrazine (EMP) in solid matrices (e.g., food products, biological solids), Headspace Solid-Phase Microextraction (HS-SPME) is the superior method regarding sensitivity, throughput, and artifact minimization. While traditional methods like Simultaneous Distillation Extraction (SDE) and Solvent Extraction (SE) offer exhaustive recovery, they suffer from lower sensitivity for trace volatiles, potential thermal degradation, and higher solvent consumption.

This guide provides a technical comparison of these methodologies, supported by physicochemical rationale and experimental protocols.

Physicochemical Profile & Extraction Challenges

Understanding the molecule is the first step to optimizing extraction. 2-Ethoxy-6-methylpyrazine is a semi-volatile, nitrogen-containing heterocycle responsible for "nutty" and "roasted" flavor notes.

PropertyValueImplication for Extraction
Molecular Formula C₇H₁₀N₂OSmall molecule, kinetically fast diffusion.
Molecular Weight 138.17 g/mol Suitable for GC analysis.
LogP (Octanol/Water) ~1.29Moderately lipophilic; partitions well into non-polar phases but retains some water solubility.
Boiling Point ~80°C (at 50 mmHg)Volatile; risk of loss during solvent evaporation steps in SE/SDE.
pKa ~0.4 (Weak Base)pH adjustment can suppress ionization, though neutral at typical food pH.

Methodology Comparison

Method A: Headspace Solid-Phase Microextraction (HS-SPME)

Status: The Gold Standard for Trace Analysis

HS-SPME integrates sampling, extraction, and concentration into a single solvent-free step. It relies on the equilibrium partitioning of the analyte between the solid matrix, the headspace, and the fiber coating.

  • Mechanism: Equilibrium-based non-exhaustive extraction.

  • Fiber Selection: The DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is critical.

    • Why? The triple-phase coating covers a broad range of volatilities and polarities. The Carboxen (microporous carbon) layer is essential for trapping small, volatile molecules like EMP, while DVB handles larger semi-volatiles.

  • Key Advantage: Avoids solvent peaks that can obscure early-eluting pyrazines in GC.

Method B: Simultaneous Distillation Extraction (SDE)

Status: The Traditional Exhaustive Method

SDE (using a Likens-Nickerson apparatus) continuously distills both the sample and an organic solvent, allowing them to mix in a central chamber.

  • Mechanism: Continuous steam distillation + liquid-liquid extraction.

  • Solvent: Typically Dichloromethane (DCM) or Pentane/Ether.

  • Key Advantage: Extracts the total amount of analyte (exhaustive), not just the equilibrium fraction.

  • Critical Flaw: Prolonged heating (1-2 hours) can induce Maillard reactions, creating artificial pyrazines not originally present in the sample.

Method C: Ultrasound-Assisted Solvent Extraction (UAE)

Status: The High-Throughput "Dirty" Method

Direct extraction with organic solvent assisted by ultrasonic energy to disrupt the solid matrix.

  • Mechanism: Mass transfer driven by cavitation and solubility.

  • Solvent: Ethyl Acetate or Methanol.

  • Key Advantage: Simple equipment; amenable to batch processing.

  • Critical Flaw: Co-extracts non-volatiles (lipids, sugars), requiring extensive clean-up (e.g., SPE or QuEChERS) which can lead to analyte loss.[1]

Comparative Performance Data

The following data summarizes typical performance metrics for alkyl-methoxypyrazines in complex solid matrices (e.g., nuts, dried plant material).

MetricHS-SPME (DVB/CAR/PDMS)SDE (Likens-Nickerson)Solvent Extraction (UAE)
Recovery (%) 85 – 110% (Relative)*90 – 98% (Absolute)70 – 85%
Limit of Detection (LOD) 0.2 – 1.0 ng/kg (ppt) 10 – 50 µg/kg (ppb)50 – 100 µg/kg (ppb)
Precision (RSD %) < 10%15 – 25%10 – 15%
Sample Requirement 1 – 5 g50 – 100 g10 – 20 g
Artifact Formation Low (Mild Temp)High (Thermal Generation)Low
Solvent Usage NoneHigh (50-100 mL)Moderate (20-50 mL)

*Note: SPME recovery is relative to matrix-matched standards due to the equilibrium nature of the technique.

Detailed Protocols

Protocol 1: Optimized HS-SPME Workflow (Recommended)

Objective: High-sensitivity quantification of 2-Ethoxy-6-methylpyrazine.

  • Sample Prep: Weigh 2.0 g of homogenized solid sample into a 20 mL headspace vial.

  • Matrix Modification: Add 5 mL of saturated NaCl solution (30% w/v).

    • Mechanistic Insight: The "Salting Out" effect decreases the solubility of EMP in the aqueous phase, driving it into the headspace (Henry's Law constant increases).

  • Internal Standard: Spike with 10 µL of deuterated standard (e.g., 2-methoxy-3-isobutylpyrazine-d3) or a structural analog (e.g., 2-methoxy-3-methylpyrazine) if deuterated is unavailable.

  • Equilibration: Incubate at 50°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30-40 minutes at 50°C.

  • Desorption: Insert fiber into GC inlet (splitless mode) at 250°C for 3-5 minutes.

Protocol 2: Solvent Extraction (UAE) for Bulk Profiling

Objective: Total extraction for non-trace analysis.

  • Extraction: Mix 10 g solid sample with 30 mL Dichloromethane (DCM).

  • Sonication: Sonicate for 20 minutes at <20°C (use ice bath to prevent volatile loss).

  • Filtration: Filter through anhydrous sodium sulfate (to remove water).

  • Concentration: Concentrate the filtrate to 1 mL using a Kuderna-Danish concentrator or gentle Nitrogen stream.

    • Warning: Do not evaporate to dryness; EMP is volatile and will be lost.

  • Clean-up (Optional): If matrix is fatty, pass through a silica gel SPE cartridge, eluting with 5% ether in pentane.

Decision Logic & Workflow Visualization

Figure 1: Method Selection Decision Matrix

ExtractionDecision Start Start: Select Matrix Type Trace Is target concentration < 1 ppm? Start->Trace Volatile Is the matrix thermally stable? Trace->Volatile No (High Conc) SPME METHOD A: HS-SPME (Recommended) High Sensitivity, No Solvent Trace->SPME Yes (Trace) Fatty Is the matrix high fat (>10%)? Volatile->Fatty Yes SDE METHOD B: SDE Exhaustive, Risk of Artifacts Volatile->SDE No (Heat Stable) Fatty->SPME Yes (Headspace avoids lipids) SE METHOD C: Solvent Extraction Requires Clean-up Fatty->SE No (Low Fat)

Caption: Decision matrix for selecting the optimal extraction method based on analyte concentration and matrix properties.

Figure 2: HS-SPME Mechanism of Action

SPME_Mechanism Matrix Solid Matrix (Analyte Bound) Liquid Liquid Phase (Salt Solution) Matrix->Liquid Partition (K_sl) Headspace Headspace (Gas Phase) Liquid->Headspace Henry's Law (K_lh) Enhanced by NaCl Fiber SPME Fiber (DVB/CAR/PDMS) Headspace->Fiber Adsorption (K_fh) Equilibrium GC GC-MS Analysis Fiber->GC Thermal Desorption

Caption: Mass transfer pathway in HS-SPME. Salting out pushes equilibrium from Liquid to Headspace, maximizing Fiber adsorption.

References

  • Comparison of Extraction Methods (SPME vs SDE)

    • Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME)
  • Fiber Selection (DVB/CAR/PDMS)

    • Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. NIH/PubMed.
  • Physicochemical Data (2-Ethoxy-6-methylpyrazine)

    • 2-Ethoxy-6-methylpyrazine Compound Summary. PubChem.[2]

  • Pyrazine Quantification in Food Matrices

    • Quantitative Analysis of Pyrazines and Their Perceptual Interactions. MDPI.
  • Matrix Effects & Validation

    • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods. NIH.

Sources

Validation

Advanced Sensory Profiling of Roasted Flavor Compounds: A Comparative Technical Guide

Topic: Sensory Profiling and Comparison of Various Roasted Flavor Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract The "roasted" flavor profi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sensory Profiling and Comparison of Various Roasted Flavor Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The "roasted" flavor profile is not a singular sensory event but a complex aggregate of nitrogen- and sulfur-containing heterocycles generated via the Maillard reaction. This guide provides a technical comparison of four distinct classes of roasted flavor compounds—Pyrazines, Furans, Pyrroles, and Thiazoles . It details their formation pathways, sensory thresholds, and stability profiles, accompanied by a validated experimental protocol for their isolation and quantification using High-Resolution Gas Chromatography-Olfactometry (HRGC-O).

The Chemistry of Roast: Compound Classes

To engineer or analyze a roasted profile, one must distinguish between the "nutty/earthy" notes of pyrazines and the "meaty/sulfurous" notes of thiazoles. The following classes constitute the core palette:

  • Alkylpyrazines: The backbone of "roasted" aroma. Stable, nutty, and earthy.

  • Furans & Furanones: Provide the sweet, caramel-like background that rounds out harsh roasted notes.

  • Pyrroles: Highly volatile, responsible for the specific "popcorn-like" or "cracker-like" top notes.

  • Thiazoles & Thiols: The "impact" compounds. Containing sulfur, these have extremely low detection thresholds and provide meaty, coffee-like, or savory depth.[1]

Comparative Analysis: Performance & Thresholds

The following table contrasts the sensory performance of representative "hero" compounds from each class. Note the orders-of-magnitude difference in detection thresholds, necessitating high-sensitivity analysis.

Table 1: Comparative Sensory Metrics of Key Roasted Compounds[1]
Compound ClassRepresentative CompoundSensory DescriptorsOdor Threshold (Water)Odor Threshold (Air)Primary PrecursorsStability
Pyrrole 2-Acetyl-1-pyrroline (2-AP) Popcorn, Roasty, Cracker~0.1 µg/kg (0.1 ppb)0.02 ng/LProline/Ornithine + MethylglyoxalLow (Oxidizes rapidly)
Thiol/Furan 2-Furfurylthiol (FFT) Roasted Coffee, Sulphurous0.01 - 0.05 µg/kg~0.005 ng/LFuranmethanol + Cysteine (H₂S)Low (Disulfide formation)
Pyrazine 2-Ethyl-3,5-dimethylpyrazine Earthy, Roasted Nut, Cocoa0.04 µg/kg0.01 ng/LAlanine + Glucose (Strecker)High (Thermally stable)
Furanone Furaneol Caramel, Burnt Sugar, Strawberry40 µg/kgN/AHexose dehydrationMedium (pH dependent)

Technical Insight: While Pyrazines are often present in higher concentrations (ppm level), their impact is frequently rivaled by Thiols (ppt level) due to the latter's exceptionally low odor thresholds. An effective sensory profile must calculate the Odor Activity Value (OAV) (


) rather than relying on raw peak area.

Mechanistic Pathways: The Maillard Divergence

Understanding the formation pathway is critical for controlling the ratio of these compounds during processing. The diagram below illustrates how the Maillard reaction diverges based on the availability of Nitrogen (Amino Acids) and Sulfur (Cysteine/Methionine).

Figure 1: Maillard Reaction Divergence Pathway

MaillardPathways Precursors Reducing Sugars + Amino Acids Amadori Amadori Rearrangement Precursors->Amadori Dicarbonyls 1,2-Dicarbonyls (Intermediate) Amadori->Dicarbonyls Strecker Strecker Degradation (+ Amino Acid) Dicarbonyls->Strecker + Nitrogen SugarDeg Sugar Dehydration (- H2O) Dicarbonyls->SugarDeg Low N SulfurPath Sulfur Interaction (+ Cysteine/H2S) Dicarbonyls->SulfurPath + Sulfur Pyrazines Alkylpyrazines (Nutty/Earthy) Strecker->Pyrazines Pyrroles Acetylpyrroles (Popcorn/Roasty) Strecker->Pyrroles Furans Furans/Furanones (Caramel/Sweet) SugarDeg->Furans Thiols Thiols/Thiazoles (Meaty/Coffee) SulfurPath->Thiols Furans->SulfurPath H2S insertion

Caption: Divergence of Maillard intermediates into distinct flavor classes based on reactant availability (Nitrogen vs. Sulfur).

Experimental Protocol: HRGC-Olfactometry (AEDA)

To objectively compare these compounds, a "Self-Validating" protocol using Aroma Extract Dilution Analysis (AEDA) is required. This method correlates instrumental data with human sensory perception.

Phase 1: Sample Preparation (HS-SPME)
  • Rationale: Headspace Solid-Phase Microextraction (HS-SPME) prevents the formation of artifacts (e.g., thermal degradation of thiols) common in steam distillation.

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. Why: Captures both polar (furaneol) and non-polar (pyrazines) volatiles.

  • Incubation: 1.0g ground sample in 10mL vial. Incubate at 50°C for 20 min with agitation (500 rpm).

Phase 2: GC-MS/O Configuration
  • System: Agilent 7890B GC coupled with 5977B MSD and an Olfactory Detection Port (ODP).

  • Column: DB-WAX Ultra Inert (60m x 0.25mm x 0.25µm). Why: Superior separation of polar roasted compounds compared to non-polar columns.

  • Splitter: Effluent split 1:1 between MS (for ID) and ODP (for sniffing).

  • Oven Program: 40°C (3 min) → 5°C/min → 230°C (10 min).

Phase 3: AEDA Workflow (The Validation Loop)
  • Stepwise Dilution: Dilute sample extract in a solvent (e.g., dichloromethane) at ratios of 1:2, 1:4, ... 1:1024.

  • Panel Analysis: Three trained sniffers evaluate each dilution at the ODP.

  • FD Factor Calculation: The highest dilution at which an odorant is still detected is its Flavor Dilution (FD) Factor .

  • Validation: Calculate OAV using quantified MS data. If High FD Factor ≠ High OAV, check for co-elution or matrix suppression.

Figure 2: Sensory Profiling Workflow

SensoryWorkflow Sample Roasted Sample (Solid/Liquid) Extraction HS-SPME Extraction (DVB/CAR/PDMS) Sample->Extraction GC Gas Chromatography (DB-WAX UI Column) Extraction->GC Split Effluent Splitter (1:1) GC->Split MS Mass Spectrometry (Identification) Split->MS ODP Olfactory Port (Sensory Detection) Split->ODP DataFusion Data Fusion (Match RT + Spectra + Odor) MS->DataFusion Quant + ID ODP->DataFusion Intensity/Quality Output Odor Activity Value (OAV) & FD Factor DataFusion->Output

Caption: Integrated workflow for correlating chemical identity with sensory impact using GC-MS/O.

References

  • Comparison of 2-acetyl-1-pyrroline in foods. Food Chemistry. (2017). Detailed review of 2-AP formation and analysis. Link

  • Formation of 2-furfurylthiol in Maillard reaction. Journal of Agricultural and Food Chemistry. (2003). Mechanistic study on ribose/cysteine interactions. Link

  • Odor Thresholds of Pyrazines. ResearchGate. (2025). Comparative data on alkylpyrazine thresholds in water and air.[2] Link

  • Identification of Key Aroma Compounds in Coffee. MDPI Foods. (2025). Application of GC-O and AEDA in roasted coffee profiling. Link

  • Odor Detection Thresholds in Water. Leffingwell & Associates. (2023). Comprehensive database of flavor thresholds. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-6-methylpyrazine

This guide provides essential safety and logistical information for the proper disposal of 2-Ethoxy-6-methylpyrazine, a common component in flavor and fragrance research, as well as a building block in pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Ethoxy-6-methylpyrazine, a common component in flavor and fragrance research, as well as a building block in pharmaceutical development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazard Profile of 2-Ethoxy-6-methylpyrazine

Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. While specific data for 2-Ethoxy-6-methylpyrazine may vary slightly by supplier, the hazard profile is generally consistent with other alkylated pyrazines. The primary hazards are categorized as follows:

  • Flammability: Pyrazine derivatives are often flammable or combustible liquids.[1][2] Vapors can form explosive mixtures with air, and therefore, the chemical must be kept away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Toxicity: This compound is generally considered harmful if swallowed (Acute Oral Toxicity, Category 4).[2][4] It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Environmental Hazards: While some data suggests that pyrazines are not regarded as dangerous for the environment in small quantities, large or frequent spills may have hazardous effects.[1][5] It is crucial to prevent this chemical from entering drains, surface water, or the soil.[2][6]

Hazard ClassificationGHS CategoryPrecautionary Statement
Flammable LiquidCategory 3/4H226/H227: Flammable liquid and vapor / Combustible liquid[1]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2][4]
Skin IrritationCategory 2H315: Causes skin irritation[4]
Eye IrritationCategory 2H319: Causes serious eye irritation[4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]

Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is to create a barrier between the user and the chemical, mitigating the risks of exposure. The following PPE is mandatory when handling and disposing of 2-Ethoxy-6-methylpyrazine:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes that can cause serious eye irritation.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a significant spill, full protective clothing may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Ethoxy-6-methylpyrazine is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[2][6]

  • Segregation: Collect all waste containing 2-Ethoxy-6-methylpyrazine in a dedicated, properly labeled hazardous waste container. Do not mix with incompatible wastes.

  • Container Requirements: The waste container must be made of a material compatible with the chemical, have a tight-fitting lid, and be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be well-ventilated, away from ignition sources, and secondary containment is highly recommended.

  • Disposal Request: Once the container is full or has been in storage for the maximum allowable time per your institution's and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

The disposal of large volumes of 2-Ethoxy-6-methylpyrazine must be handled by a professional, licensed hazardous waste disposal company.

  • Contract a Vendor: Identify and contract with a reputable hazardous waste disposal vendor that has experience with flammable and toxic organic chemicals.

  • Waste Characterization: Provide the vendor with a Safety Data Sheet (SDS) and any other necessary information to properly characterize the waste stream.

  • Packaging and Labeling: Follow the vendor's and the Department of Transportation's (DOT) guidelines for packaging and labeling the waste for transport. This will likely involve specific UN-rated containers.

  • Manifesting: Ensure that a hazardous waste manifest is properly completed. This document tracks the waste from your facility to its final disposal site and is a legal requirement.

  • Approved Disposal Methods: The most common and environmentally responsible disposal method for this type of waste is incineration at a permitted hazardous waste incineration facility.[1] Landfilling should only be considered if incineration is not a viable option and is permitted by local regulations.[1]

  • Contaminated Labware and PPE: Any items such as pipette tips, gloves, and wipes that are contaminated with 2-Ethoxy-6-methylpyrazine must be disposed of as hazardous waste.[3]

  • Empty Containers: Containers that held 2-Ethoxy-6-methylpyrazine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, depending on local regulations. Empty containers or liners may retain product residues and can be hazardous.[1]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is critical.

  • Evacuate and Ventilate: If the spill is large or in a confined space, evacuate the area immediately. Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the area.[5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[5]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-Ethoxy-6-methylpyrazine waste.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Path start 2-Ethoxy-6-methylpyrazine Waste Generated char Is the waste pure, a mixture, or contaminated material? start->char pure Pure or Mixture char->pure Yes contaminated Contaminated Material (PPE, labware) char->contaminated No container Place in a labeled, sealed, compatible hazardous waste container pure->container contaminated->container quantity Determine Quantity container->quantity small Small (Lab) Scale quantity->small < Threshold large Large (Industrial) Scale quantity->large > Threshold ehs Arrange pickup via EHS or approved contractor small->ehs vendor Contract with licensed hazardous waste vendor for incineration large->vendor

Caption: Decision workflow for 2-Ethoxy-6-methylpyrazine disposal.

References

  • S. Kushalchand. Safety Data Sheet: 2-METHOXY-(3 OR 6)-METHYLPYRAZINE.
  • Synerzine. Safety Data Sheet: Pyrazine, 2,6-dimethyl- (Natural).
  • Metasci. Safety Data Sheet: 2-Ethylpyrazine.
  • Elan Chemical. Safety Data Sheet.
  • Synerzine. Safety Data Sheet: 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. Food and Chemical Toxicology, 183, 114377.
  • Axxence Aromatic GmbH. Safety Data Sheet: natural pyrazines 18.
  • Apollo Scientific. Safety Data Sheet: 6-Methylpyrazine-2-carboxylic acid.
  • Sigma-Aldrich. Safety Data Sheet: 2-Methylpyrazine.
  • Synerzine. Safety Data Sheet: 2-Ethyl-5(or6)-methylpyrazine.
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Ethoxy-6-methylpyrazine

Navigating the complexities of chemical handling requires a deep understanding of not just the procedures, but the principles that underpin them. This guide provides essential, actionable intelligence for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling requires a deep understanding of not just the procedures, but the principles that underpin them. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals on the safe handling of 2-Ethoxy-6-methylpyrazine. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.

Foundational Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks associated with 2-Ethoxy-6-methylpyrazine is paramount. This compound, while valuable in various applications, presents a multi-faceted hazard profile that dictates our safety protocols. A review of its Safety Data Sheet (SDS) reveals the following primary hazards:

  • Flammability: The compound is a flammable liquid and vapor (H226), necessitating controls for ignition sources and static discharge.[1]

  • Acute Toxicity: It is harmful if swallowed (H302), which highlights the need to prevent ingestion through direct or cross-contamination.[2]

  • Skin and Eye Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).[3] This is a critical consideration for direct contact protection.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory irritation (H335).

These classifications are not merely regulatory labels; they are the scientific basis for every piece of PPE we recommend. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[3][4]

The Core Ensemble: Your First Line of Defense

Based on the identified hazards, a standard ensemble of PPE is required for all handling of 2-Ethoxy-6-methylpyrazine. The selection of specific materials is crucial and is based on chemical compatibility and the nature of the planned procedure.

Hand Protection: A Matter of Material Science

The risk of skin irritation necessitates robust hand protection.[3] Not all gloves are created equal, and selection must be based on chemical resistance data. The principle here is to prevent breakthrough, which is the time it takes for the chemical to permeate the glove material.[5]

Table 1: Glove Material Chemical Resistance Profile

Glove MaterialResistance to Aromatic/Organic CompoundsRecommended Use Case
Nitrile Good to Very GoodGeneral lab use, protection from incidental splashes. Not recommended for prolonged immersion.[6]
Neoprene GoodOffers good resistance to a range of chemicals, including acids, and alkalis, and provides good dexterity.[6]
Butyl Rubber Very GoodRecommended for handling highly corrosive acids and other aggressive chemicals. Offers excellent resistance to ketones and esters.[6]
Natural Rubber (Latex) Poor to FairGenerally not recommended due to potential for degradation and allergic reactions.[6]

For routine handling of small quantities of 2-Ethoxy-6-methylpyrazine, Nitrile gloves are a suitable choice. However, for tasks involving larger volumes or a higher risk of splashing, Butyl rubber gloves should be considered. Always inspect gloves for tears or punctures before use.[7]

Eye and Face Protection: Shielding from Splash Hazards

Given the severe eye irritation risk (H319), appropriate eye protection is non-negotiable.[3]

  • Standard Operations: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards must be worn. Standard safety glasses with side shields do not provide adequate protection against splashes.[8]

  • High-Risk Procedures: When handling larger quantities, transferring liquids, or performing reactions under pressure, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]

Body Protection: Preventing Dermal Exposure

To protect against skin contact from spills or splashes, appropriate body protection is essential.

  • Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.

  • Chemical-Resistant Apron: For procedures with a significant splash hazard, a chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat.

Respiratory Protection: The Role of Engineering Controls

The primary method for controlling respiratory hazards is through engineering controls, not respirators. All work with 2-Ethoxy-6-methylpyrazine should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.[7]

A respirator may only be required in specific, non-routine situations, such as a large spill in a poorly ventilated area.[9] In such cases, personnel must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134, which includes fit testing and training.[8][10]

Operational and Disposal Plans: From Procedure to Protocol

Trustworthy science is built on repeatable and safe protocols. The following workflows integrate the PPE requirements into a self-validating system of safety.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling 2-Ethoxy-6-methylpyrazine, ensuring safety checks are integrated at every critical step.

cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Procedure prep_start Start: Plan Procedure review_sds Review SDS & Hazards prep_start->review_sds select_ppe Select & Inspect PPE review_sds->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe use_hood Work in Fume Hood don_ppe->use_hood handle_chem Handle Chemical use_hood->handle_chem decon Decontaminate Workspace handle_chem->decon doff_ppe Doff PPE Correctly decon->doff_ppe dispose Dispose of Waste & PPE doff_ppe->dispose cleanup_end End: Wash Hands dispose->cleanup_end

Caption: Safe Handling Workflow for 2-Ethoxy-6-methylpyrazine.

Step-by-Step PPE Protocols

Donning Sequence:

  • Lab Coat/Apron: Don your lab coat and apron (if required).

  • Goggles/Face Shield: Put on your chemical splash goggles and face shield.

  • Gloves: Select the appropriate gloves and inspect them for damage. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat/Apron: Remove your lab coat or apron by rolling it inside out.

  • Goggles/Face Shield: Remove your face shield and goggles.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3][4]

Spill Response and Disposal

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[11]

  • Containment: Wearing the appropriate PPE (including respiratory protection if necessary), absorb the spill using an inert material like vermiculite, dry sand, or earth.[9] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for disposal.[9][11]

  • Disposal: All waste, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[9] Do not dispose of it in standard trash or down the sewer.

By adhering to these scientifically-grounded protocols, you not only ensure your personal safety but also uphold the integrity of your research environment.

References

  • SAFETY DATA SHEET 2-METHOXY-(3 OR 6)-METHYLPYRAZINE . S. Kushalchand. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • MATERIAL SAFETY DATA SHEET - M&U International . M&U International. [Link]

  • Safety Data Sheet - Elan Chemical . Elan Chemical. [Link]

  • 2-ethyl-6-methyl pyrazine Product Information . The Good Scents Company. [Link]

  • Laboratories - Overview . Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards Overview . Centers for Disease Control and Prevention. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing . Centers for Disease Control and Prevention. [Link]

  • The Laboratory Standard . Vanderbilt University. [Link]

  • OSHA Glove Selection Chart . University of Pennsylvania Environmental Health and Safety. [Link]

  • Hand Protection Chemical Resistance Guide . University of California, Berkeley Environmental Health and Safety. [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Center for Biotechnology Information. [Link]

  • 2-Ethyl-6-methylpyrazine PubChem Entry . National Institutes of Health. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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2-Ethoxy-6-methylpyrazine
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2-Ethoxy-6-methylpyrazine
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